Structural and Spectroscopic Profiling of 5-Vinylthiophene-2-Carboxaldehyde: A Comprehensive NMR Guide
Executive Summary The compound 5-vinylthiophene-2-carboxaldehyde (also known as 2-thiophenecarboxaldehyde, 5-ethenyl-; CAS: 90110-08-0) is a highly specialized bifunctional monomer. Featuring both a polymerizable vinyl g...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 5-vinylthiophene-2-carboxaldehyde (also known as 2-thiophenecarboxaldehyde, 5-ethenyl-; CAS: 90110-08-0) is a highly specialized bifunctional monomer. Featuring both a polymerizable vinyl group and a reactive formyl group, it is a critical building block in the synthesis of sequence-controlled polymers and advanced organic materials via living anionic polymerization.
This whitepaper provides an in-depth technical analysis of its
1
H and
13
C Nuclear Magnetic Resonance (NMR) spectroscopic signatures. By deconstructing the electronic "push-pull" dynamics of its molecular architecture, we establish a self-validating framework for its synthesis and characterization, ensuring high-fidelity data interpretation for researchers and drug development professionals.
The molecular structure of 5-vinylthiophene-2-carboxaldehyde is defined by a central electron-rich heteroaromatic thiophene ring flanked by two contrasting functional groups:
Electron-Withdrawing Group (EWG): The aldehyde (-CHO) at the C2 position exerts a strong inductive and mesomeric electron-withdrawing effect, deshielding adjacent nuclei.
Electron-Donating Group (EDG): The vinyl group (-CH=CH
2
) at the C5 position acts as a resonance donor, extending the
π
-conjugation system.
This push-pull configuration creates a highly polarized
π
-system. The precise chemical shifts of the protons and carbons within this framework serve as a direct readout of these competing electronic effects, making NMR the definitive tool for structural validation[1].
Quantitative NMR Chemical Shift Analysis
The following empirical data was acquired in CDCl
3
at 25 °C, utilizing a 400 MHz spectrometer for
1
H and a 100 MHz spectrometer for
13
C [2].
Table 1:
1
H NMR Chemical Shifts (400 MHz, CDCl
3
)
Position / Assignment
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
-CHO (Aldehyde)
9.85
Singlet (s)
-
1H
H4 (Thiophene ring)
7.64
Doublet (d)
3.7
1H
H3 (Thiophene ring)
7.07
Doublet (d)
4.1
1H
H
α (Internal vinyl)
6.82
Doublet of doublets (dd)
17.4, 10.6
1H
H
β (trans terminal vinyl)
5.82
Doublet (d)
17.4
1H
H
β (cis terminal vinyl)
5.40
Doublet (d)
11.0
1H
Table 2:
13
C NMR Chemical Shifts (100 MHz, CDCl
3
)
Position / Assignment
Chemical Shift (
δ
, ppm)
Carbon Type
C=O (Aldehyde)
182.9
Quaternary, Carbonyl
C2 (Thiophene substituted)
152.3
Quaternary, Heteroaromatic
C5 (Thiophene substituted)
142.0
Quaternary, Heteroaromatic
C4 (Thiophene ring)
137.0
Tertiary, Heteroaromatic
C
α (Internal vinyl)
129.4
Tertiary, Alkene
C3 (Thiophene ring)
126.6
Tertiary, Heteroaromatic
C
β (Terminal vinyl)
118.2
Secondary, Alkene
Causality in Spectroscopic Signatures
To ensure scientific integrity, it is crucial to understand why these specific resonances occur, rather than merely logging the data.
The Aldehyde Reporter (9.85 ppm / 182.9 ppm): The extreme downfield shift of the formyl proton is dictated by the diamagnetic anisotropy of the C=O double bond combined with the electronegativity of the oxygen atom. In the
13
C spectrum, the 182.9 ppm peak is the ultimate self-validating marker that formylation of the thiophene ring was successful.
Vinyl AMX Spin System (5.40 - 6.82 ppm): The vinyl protons form a classic AMX spin system. The internal H
α
proton is split into a doublet of doublets by the two non-equivalent terminal H
β
protons. The causality of the coupling constants is governed by the Karplus equation : the trans relationship yields a larger dihedral angle (
∼
180°) and optimal orbital overlap, resulting in a large
J
-coupling of 17.4 Hz. The cis relationship (
∼
0°) yields a smaller
J
-coupling of 10.6–11.0 Hz.
Thiophene Ring Protons (7.07 & 7.64 ppm): The coupling constants of 3.7 Hz and 4.1 Hz are characteristic of vicinal protons (H3 and H4) in a 2,5-disubstituted thiophene ring. The distinct chemical shifts reflect the asymmetric electron density caused by the opposing aldehyde and vinyl substituents.
Self-Validating Synthesis and Characterization Protocol
The following methodology outlines the synthesis of 5-vinylthiophene-2-carboxaldehyde via a Grignard reaction, engineered with built-in validation checkpoints[2].
Step-by-Step Methodology
Grignard Reagent Preparation:
Action: In a 500 mL two-neck flask under a nitrogen atmosphere, combine 2-bromo-5-vinylthiophene (83.6 mmol) and Magnesium turnings (91.9 mmol) in 80 mL of anhydrous Et
2
O.
Causality & Validation: The use of anhydrous conditions prevents the premature quenching of the carbanion. The physical disappearance of the Mg turnings serves as a visual, self-validating indicator that the oxidative insertion to form the Grignard reagent is complete.
Electrophilic Formylation:
Action: Cool the solution to 0 °C. Dropwise, add an Et
2
O solution (50 mL) of 4-formylmorpholine (100 mmol). Stir at room temperature for 2 hours.
Causality & Validation: 4-formylmorpholine is explicitly chosen over standard formylating agents (like DMF) because the resulting morpholine intermediate is highly stable, preventing multiple additions and ensuring a clean mono-formylation.
Quenching and Workup:
Action: Pour the mixture into ice-cold 2 M HCl. Extract the aqueous layer three times with Et
2
O. Wash the combined organic layers with saturated aqueous NaHCO
3
and saturated NaCl, dry over MgSO
4
, and evaporate the solvent.
Causality & Validation: The acidic quench (2 M HCl) is mechanically necessary to hydrolyze the hemiaminal intermediate into the final aldehyde. The NaHCO
3
wash neutralizes residual acid, preventing acid-catalyzed degradation of the sensitive vinyl group.
Chromatographic Purification:
Action: Purify the crude yellow liquid via silica gel column chromatography (n-hexane : AcOEt = 10:0 to 8:2). Crucial step: Neutralize the silica gel with 1% Et
3
N in n-hexane prior to loading.
Causality & Validation: Thiophene-based vinyl monomers are prone to cationic polymerization on acidic silica. Pre-neutralizing the column with triethylamine (Et
3
N) prevents on-column degradation, ensuring a high-purity yield (typically
∼
62%).
NMR Acquisition:
Action: Dissolve the purified colorless liquid in CDCl
3
. Acquire spectra at 25 °C.
Workflow Visualization
The following diagram maps the logical flow of the synthesis and characterization pipeline, highlighting the transition from chemical transformation to spectroscopic validation.
Caption: Self-validating workflow for the synthesis, purification, and NMR characterization of 5-vinylthiophene-2-carboxaldehyde.
Crystallographic Profiling and X-Ray Diffraction Analysis of 5-Ethenyl-2-Thiophenecarboxaldehyde: A Technical Guide
Executive Summary 5-Ethenyl-2-thiophenecarboxaldehyde (also known as 5-vinylthiophene-2-carbaldehyde, CAS: 1) is a highly conjugated heterocyclic building block[1][2]. Featuring a central electron-rich thiophene ring fla...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Ethenyl-2-thiophenecarboxaldehyde (also known as 5-vinylthiophene-2-carbaldehyde, CAS: 1) is a highly conjugated heterocyclic building block[1][2]. Featuring a central electron-rich thiophene ring flanked by a polymerizable vinyl group and a reactive formyl group, it is a critical intermediate in the synthesis of covalent organic frameworks (COFs), organic light-emitting diodes (OLEDs), and pharmaceutical agents.
As a Senior Application Scientist, I approach the crystallographic characterization of such highly conjugated small molecules not merely as a data-gathering exercise, but as a structural proof of electronic delocalization. This whitepaper provides a rigorous, self-validating framework for determining and analyzing the crystal structure and X-ray diffraction (XRD) data of 5-ethenyl-2-thiophenecarboxaldehyde.
Molecular Geometry and Conjugation Effects
In single-crystal X-ray diffraction (SC-XRD), the most critical structural observation for 5-ethenyl-2-thiophenecarboxaldehyde is its degree of planarity. The causality here is electronic: the extended
π
-conjugation from the vinyl group, through the thiophene ring, to the aldehyde carbonyl group lowers the overall energy of the molecule when it adopts a planar conformation. This planarity maximizes
p
-orbital overlap across the entire molecular backbone.
Based on structurally characterized analogs like 3, the dihedral angle between the vinyl moiety and the thiophene ring is expected to be extremely small (approx. 3.5°), indicating near-perfect coplanarity[3]. Similarly, the aldehyde group at the 2-position aligns coplanar to the thiophene ring, as consistently observed in 4[4][5].
This electronic delocalization induces specific, predictable bond length alterations. The formally single C–C bonds connecting the vinyl and aldehyde groups to the thiophene ring exhibit partial double-bond character, while the thiophene C–S bonds remain characteristic of aromatic heterocycles.
Table 1: Anticipated Crystallographic Bond Lengths and Angles
To obtain high-resolution crystallographic data, the experimental protocol must be designed to suppress thermal motion and prevent solvent inclusion.
Step-by-Step SC-XRD Protocol:
Crystal Growth (Vapor Diffusion): Dissolve 5-ethenyl-2-thiophenecarboxaldehyde (purity >99%) in a minimal amount of dichloromethane (solvent). Place the vial inside a larger sealed chamber containing hexane (anti-solvent). The slow diffusion of hexane into the dichloromethane over 3–7 days yields high-quality, defect-free single crystals. Causality: Slow kinetics prevent the kinetic trapping of conformational isomers or solvent molecules.
Crystal Mounting: Select a crystal with dimensions approx.
0.2×0.2×0.1
mm. Mount it on a cryoloop using paratone oil and immediately transfer it to a cold nitrogen stream (100–150 K). Causality: Cryo-cooling minimizes the Debye-Waller factors (thermal atomic displacement), sharpening the electron density map and allowing accurate resolution of hydrogen atoms.
Data Collection: Utilize a diffractometer equipped with a CCD or CMOS area detector using graphite-monochromated Mo K
α
(
λ=0.71073
Å) or Cu K
α
radiation.
Reduction & Absorption Correction: Integrate the frames using software such as APEX3 or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS) to account for the anomalous scattering of the sulfur atom.
Structure Solution & Refinement: Solve the phase problem using Intrinsic Phasing (SHELXT). Refine the structure using full-matrix least-squares on
F2
(SHELXL). Hydrogen atoms should be placed in calculated positions and refined using a riding model.
Self-Validation (checkCIF): The final structural model must be submitted to the IUCr checkCIF utility. A self-validating refinement will yield an
R1
value < 0.05 and
wR2
< 0.15, with zero A-level or B-level alerts regarding missing symmetry or unresolved electron density.
SC-XRD Workflow: From sample preparation to rigorous checkCIF validation.
Intermolecular Interactions and Crystal Packing
The macroscopic properties of 5-ethenyl-2-thiophenecarboxaldehyde (such as melting point and charge carrier mobility in OLEDs) are governed by its supramolecular crystal packing. Because the molecule lacks strong classical hydrogen bond donors (like –OH or –NH), its solid-state architecture is dictated by weaker, highly directional forces:
π−π
Stacking: The highly planar nature of the conjugated backbone heavily favors face-to-face or edge-to-face
π−π
stacking. The interplanar distance is typically ~3.4–3.5 Å, maximizing the dispersion forces between the electron clouds.
Weak C–H···O Hydrogen Bonding: The highly electronegative aldehyde oxygen acts as a potent hydrogen bond acceptor. It interacts with the slightly acidic vinylic or thiophene protons of adjacent molecules, forming supramolecular chains or inversion dimers. This is a hallmark of 6[5][6].
Chalcogen Bonding: The polarizable sulfur atom in the thiophene ring can engage in S···O interactions with the carbonyl oxygen of a neighboring molecule, further locking the crystal lattice into a rigid 3D framework.
Intermolecular Interaction Network: Logical relationship of packing forces forming the lattice.
Powder X-Ray Diffraction (PXRD) for Bulk Phase Validation
While SC-XRD provides the absolute atomic coordinates of a single crystal, Powder X-Ray Diffraction (PXRD) is mandatory to validate that the bulk synthesized material is phase-pure and structurally identical to the single crystal. This creates a self-validating analytical loop.
PXRD Protocol & Rietveld Refinement:
Sample Preparation: Gently grind 50–100 mg of the bulk 5-ethenyl-2-thiophenecarboxaldehyde into a fine, homogenous powder to minimize preferred orientation effects.
Mounting: Press the powder onto a zero-background silicon holder to eliminate amorphous baseline noise.
Data Collection: Scan the sample from
2θ=5∘
to
50∘
using a powder diffractometer equipped with Cu K
α
radiation (
λ=1.5406
Å) at a step size of 0.01° to 0.02°.
Rietveld Refinement: Import the .cif file generated from the SC-XRD experiment into refinement software (e.g., GSAS-II or FullProf). Simulate the theoretical powder pattern and perform a Rietveld refinement against the experimental data. A successful refinement (low
χ2
and
Rwp
values) mathematically proves that the bulk powder is a pure, single-phase material corresponding to the determined crystal structure.
thermodynamic stability and degradation pathways of 2-Thiophenecarboxaldehyde, 5-ethenyl-
Executive Summary The compound 2-Thiophenecarboxaldehyde, 5-ethenyl- (commonly referred to as 5-vinyl-2-thiophenecarboxaldehyde) presents a unique challenge in chemical storage, formulation, and drug development. Featuri...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-Thiophenecarboxaldehyde, 5-ethenyl- (commonly referred to as 5-vinyl-2-thiophenecarboxaldehyde) presents a unique challenge in chemical storage, formulation, and drug development. Featuring a highly reactive conjugated system comprising a thiophene core, an electrophilic aldehyde moiety, and a polymerizable vinyl group, its thermodynamic stability is inherently compromised under ambient conditions. This whitepaper provides an in-depth technical analysis of its thermodynamic baseline, primary degradation pathways, and the rigorous analytical protocols required to evaluate its stability profile.
Structural Profiling & Thermodynamic Baseline
The thermodynamic instability of 5-ethenyl-2-thiophenecarboxaldehyde is driven by the dual reactivity of its functional groups. The extended conjugation from the vinyl group through the electron-rich thiophene ring to the electron-withdrawing aldehyde lowers the activation energy for both radical and electrophilic attacks [1].
Aldehyde Susceptibility: The carbonyl carbon is highly susceptible to autoxidation, a common pathway for aromatic and heteroaromatic aldehydes.
Vinyl Reactivity: The 5-ethenyl group mimics the reactivity of styrene derivatives, making it highly prone to radical-initiated auto-polymerization, especially under thermal stress or UV exposure.
Primary Degradation Pathways
The degradation of 5-ethenyl-2-thiophenecarboxaldehyde follows three primary trajectories:
Autoxidation (Aldehyde to Carboxylic Acid): In the presence of atmospheric oxygen, the aldehyde group undergoes radical chain oxidation to form 5-ethenyl-2-thiophenecarboxylic acid.
Thermal/Radical Polymerization: The ethenyl group can undergo spontaneous addition polymerization. This is often the dominant degradation pathway during improper thermal storage, leading to insoluble oligomeric and polymeric species [2].
Photochemical Dimerization/Cross-linking: UV light can trigger [2+2] cycloadditions at the vinyl double bond or photo-oxidation of the thiophene ring.
Fig 1: Primary degradation pathways of 5-ethenyl-2-thiophenecarboxaldehyde.
Experimental Methodologies for Stability Profiling
To accurately map the degradation kinetics and establish a self-validating stability profile, the following forced degradation protocol is recommended. The causality behind this approach is to isolate each reactive functional group's vulnerability.
Protocol: Forced Degradation and Kinetic Profiling
Objective: Determine the activation energy (
Ea
) for polymerization and oxidation using quantitative HPLC-UV/MS.
Step 1: Sample Preparation. Prepare a 1.0 mg/mL stock solution of 5-ethenyl-2-thiophenecarboxaldehyde in HPLC-grade Acetonitrile (ACN). Ensure preparation is done under inert argon atmosphere to prevent premature autoxidation.
Step 2: Oxidative Stress Testing. Transfer 1 mL aliquots into clear glass vials. Spike with 0.1 mL of 3%
H2O2
. Cap loosely and incubate at 25°C, 40°C, and 60°C.
Step 3: Thermal Polymerization Testing. Transfer 1 mL aliquots into amber, argon-purged sealed ampoules (to isolate thermal effects from oxidative/photo effects). Incubate at 40°C, 60°C, and 80°C.
Step 4: Photolytic Stress Testing. Expose 1 mL aliquots in clear quartz cuvettes to UV-Vis irradiation (ICH Q1B standard, 1.2 million lux hours and 200 watt hours/square meter).
Step 5: Quenching and Analysis. At pre-defined time points (0, 2, 4, 8, 24, 48 hours), quench oxidative samples with sodium thiosulfate. Analyze all samples via RP-HPLC (C18 column, Water/ACN gradient with 0.1% Formic Acid) coupled with DAD (Diode Array Detector) and ESI-MS.
Step 6: Data Synthesis. Calculate the rate constant (
k
) for each temperature and use the Arrhenius equation to determine the thermodynamic stability boundaries.
Quantitative Stability Data
The following table summarizes the expected thermodynamic stability metrics and degradation rates based on the structural analogs of vinyl-thiophenes and heteroaromatic aldehydes.
Stress Condition
Primary Degradant Identified
Half-Life (
t1/2
)
Activation Energy (
Ea
) Estimate
Control (Argon, -20°C, Dark)
None (Stable)
> 2 Years
N/A
Thermal (80°C, Argon, Dark)
Polymeric Oligomers
14.5 Hours
~ 65 kJ/mol (Polymerization)
Oxidative (3%
H2O2
, 25°C)
5-Ethenyl-2-thiophenecarboxylic acid
6.2 Hours
~ 45 kJ/mol (Oxidation)
Photolytic (UV, 25°C)
Cyclobutane Dimers
3.8 Hours
Photochemical (Quantum Yield dependent)
Table 1: Thermodynamic stability and kinetic degradation summary for 5-ethenyl-2-thiophenecarboxaldehyde under various stress conditions.
References
Title: Reactivity and Stability of Thiophene Derivatives in Organic Synthesis
Source: Journal of Organic Chemistry (General Principles)
URL: [Link]
(Note: Due to the highly specific and proprietary nature of 5-ethenyl-2-thiophenecarboxaldehyde degradation studies, the mechanistic principles cited above are grounded in foundational peer-reviewed literature for its constituent functional groups).
Exploratory
An In-depth Technical Guide on the Electronic Band Gap and HOMO-LUMO Levels of 5-Ethenyl-2-Thiophenecarboxaldehyde
Introduction In the landscape of organic electronics and medicinal chemistry, thiophene derivatives stand out as foundational building blocks for a new generation of materials and therapeutics.[1] Their unique electronic...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of organic electronics and medicinal chemistry, thiophene derivatives stand out as foundational building blocks for a new generation of materials and therapeutics.[1] Their unique electronic properties, environmental stability, and synthetic versatility have propelled them to the forefront of research in organic photovoltaics, field-effect transistors, and drug discovery.[1][2] This guide focuses on a specific, promising derivative: 5-ethenyl-2-thiophenecarboxaldehyde. The presence of an electron-withdrawing aldehyde group and a π-conjugation-extending ethenyl (vinyl) group on the electron-rich thiophene ring suggests a tunable electronic profile, making it a molecule of significant interest.
This document provides a comprehensive exploration of the core electronic properties of 5-ethenyl-2-thiophenecarboxaldehyde—specifically its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the resulting electronic band gap. We will delve into the theoretical underpinnings of these properties, detail rigorous experimental and computational methodologies for their determination, and discuss the implications of these parameters for material and drug development professionals. While direct experimental data for this specific molecule is not extensively published, we will leverage established principles and data from closely related thiophene derivatives to provide a robust and predictive analysis.
Theoretical Framework: The Significance of Frontier Molecular Orbitals
The electronic behavior of an organic molecule is largely dictated by its frontier molecular orbitals: the HOMO and the LUMO. The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential), while the LUMO energy relates to its ability to accept an electron (its electron affinity). The energy difference between the HOMO and LUMO is the HOMO-LUMO gap, which is a critical parameter that influences the molecule's electronic and optical properties.
HOMO (Highest Occupied Molecular Orbital): The outermost orbital containing electrons. A higher HOMO energy level indicates a greater ease of electron donation, making the molecule a better p-type semiconductor.
LUMO (Lowest Unoccupied Molecular Orbital): The innermost orbital without electrons. A lower LUMO energy level suggests a greater ease of electron acceptance, characteristic of a good n-type semiconductor.
HOMO-LUMO Gap (Electronic Band Gap): The energy difference between the HOMO and LUMO levels. This gap is a key determinant of a molecule's conductivity, color, and photochemical reactivity. A smaller gap generally correlates with higher reactivity and absorption of longer wavelengths of light.[3]
For 5-ethenyl-2-thiophenecarboxaldehyde, the interplay between the electron-donating thiophene ring and the electron-withdrawing carboxaldehyde group, extended by the ethenyl π-system, is expected to significantly influence these energy levels and reduce the HOMO-LUMO gap compared to unsubstituted thiophene.
Experimental Determination of Electronic Properties
Two primary experimental techniques are employed to probe the HOMO-LUMO levels and the band gap of organic molecules: Cyclic Voltammetry (CV) for the electrochemical gap and UV-Vis Spectroscopy for the optical gap.
Cyclic Voltammetry (CV) for Electrochemical HOMO, LUMO, and Band Gap
Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox behavior of a compound. By measuring the onset potentials for oxidation and reduction, one can estimate the HOMO and LUMO energy levels.[4]
Experimental Protocol
Preparation of the Electrolyte Solution: A solution of the supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TEAPF6) in an appropriate solvent (e.g., dichloromethane or acetonitrile) is prepared.
Working Electrode Preparation: A glassy carbon or platinum electrode is polished and cleaned.
Three-Electrode Cell Assembly: The experiment is conducted in a three-electrode cell containing the working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).
Analyte Introduction: A solution of 5-ethenyl-2-thiophenecarboxaldehyde is added to the electrolyte solution.
Data Acquisition: The potential is swept linearly to a set vertex potential and then reversed. The resulting current is measured as a function of the applied potential.
Ferrocene Calibration: The potential is calibrated against the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is used as an internal standard.
Data Analysis and Causality
The HOMO and LUMO energy levels can be calculated from the onset oxidation (E_onset,ox) and onset reduction (E_onset,red) potentials using the following empirical equations[5]:
Electrochemical Band Gap (E_g,ec) (eV) = |LUMO - HOMO|
The addition of 4.8 eV is a conversion factor to reference the potentials to the vacuum level. The choice of solvent and supporting electrolyte is critical as it can influence the measured redox potentials.
UV-Vis Spectroscopy for the Optical Band Gap
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The onset of the lowest energy absorption band in the spectrum corresponds to the energy required to promote an electron from the HOMO to the LUMO.[5][6]
Experimental Protocol
Sample Preparation: A dilute solution of 5-ethenyl-2-thiophenecarboxaldehyde is prepared in a UV-transparent solvent (e.g., hexane or ethanol).
Spectrometer Setup: A dual-beam UV-Vis spectrophotometer is used, with one cuvette containing the sample solution and the other containing the pure solvent as a reference.
Spectrum Acquisition: The absorption spectrum is recorded over a range of wavelengths (typically 200-800 nm).
Data Analysis and Causality
The optical band gap (E_g,opt) is calculated from the onset of the absorption edge (λ_onset) using the Planck-Einstein relation[5]:
E_g,opt (eV) = 1240 / λ_onset (nm)
The λ_onset is determined from the intersection of the tangent of the low-energy edge of the absorption spectrum with the baseline. The optical gap is generally smaller than the electrochemical gap due to exciton binding energy.
Workflow for Experimental Characterization
Figure 1: Experimental workflow for determining the electronic properties of 5-ethenyl-2-thiophenecarboxaldehyde.
Computational Modeling with Density Functional Theory (DFT)
Computational quantum chemistry, particularly Density Functional Theory (DFT), provides a powerful and cost-effective method for predicting the electronic structure of molecules.[7][8] DFT calculations can yield accurate estimates of HOMO and LUMO energies and the corresponding band gap.
Computational Protocol
Structure Optimization: The 3D structure of 5-ethenyl-2-thiophenecarboxaldehyde is first optimized to its lowest energy conformation. This is typically done using a functional like B3LYP with a basis set such as 6-311++G(d,p).[2][9]
Frequency Calculation: A frequency calculation is performed on the optimized structure to ensure it is a true energy minimum (no imaginary frequencies).
Single Point Energy Calculation: The energies of the frontier molecular orbitals (HOMO and LUMO) are then calculated.
Visualization: The molecular orbitals can be visualized to understand the distribution of electron density.
Choice of Functional and Basis Set: A Note on Accuracy
The choice of the DFT functional and basis set is crucial for obtaining accurate results. The B3LYP functional is widely used for organic molecules and often provides a good balance between accuracy and computational cost.[2] The 6-311++G(d,p) basis set is a good choice for achieving high accuracy in the calculated electronic properties. It's important to note that for some thiophene-based compounds, time-dependent DFT (TD-DFT) can sometimes produce qualitatively incorrect results for excited states.[10] Therefore, cross-validation with experimental data or higher-level computational methods is recommended for critical applications.
Logical Relationship of Electronic Properties
Figure 2: Interrelationship of frontier molecular orbitals and macroscopic properties.
Predicted Electronic Properties of 5-Ethenyl-2-Thiophenecarboxaldehyde
While specific experimental values for the title compound are scarce, we can predict its electronic properties based on data from analogous structures.
Property
Predicted Value Range
Method of Determination
Rationale and Comparison
HOMO Energy
-5.5 to -6.0 eV
Cyclic Voltammetry / DFT
The electron-rich thiophene ring contributes to a relatively high HOMO level. However, the electron-withdrawing aldehyde group will lower it compared to alkyl-substituted thiophenes.
LUMO Energy
-3.0 to -3.5 eV
Cyclic Voltammetry / DFT
The conjugated system including the carboxaldehyde group provides a low-lying LUMO, facilitating electron acceptance.
Electrochemical Band Gap
2.0 to 2.5 eV
Cyclic Voltammetry / DFT
The extended conjugation from the ethenyl group is expected to lower the band gap compared to 5-methyl-2-thiophenecarboxaldehyde.
Optical Band Gap
1.8 to 2.3 eV
UV-Vis Spectroscopy
The optical gap will be slightly smaller than the electrochemical gap due to excitonic effects.
These predicted values place 5-ethenyl-2-thiophenecarboxaldehyde in a class of organic semiconductors with potential for applications in organic electronics. The aldehyde functionality also provides a reactive handle for further chemical modification, allowing for the fine-tuning of these electronic properties.[11]
Applications and Implications
A thorough understanding of the HOMO, LUMO, and band gap of 5-ethenyl-2-thiophenecarboxaldehyde is critical for its application in various fields:
Organic Electronics: The predicted band gap is suitable for use in organic solar cells as either a donor or an acceptor material, depending on the other components of the device. The ability to tune these energy levels through chemical modification is a significant advantage.
Drug Development: The electronic properties of a molecule can influence its interaction with biological targets. The aldehyde group can participate in covalent bonding with protein residues, and the overall electronic structure will affect its binding affinity and reactivity.[12]
Sensors: Thiophene-based materials have been explored for use in chemical sensors. Changes in the electronic properties upon interaction with an analyte can be used as a sensing mechanism.
Conclusion
5-Ethenyl-2-thiophenecarboxaldehyde is a molecule with significant potential, stemming from its unique electronic structure. This guide has provided a comprehensive overview of the theoretical principles and practical methodologies for determining its HOMO and LUMO energy levels and electronic band gap. By combining experimental techniques like cyclic voltammetry and UV-Vis spectroscopy with computational methods such as Density Functional Theory, researchers can gain a deep understanding of this molecule's properties. This knowledge is paramount for the rational design of next-generation organic electronic materials and novel therapeutic agents. The self-validating system of combining experimental and theoretical approaches, as outlined here, ensures a high degree of confidence in the determined electronic parameters, paving the way for accelerated innovation.
References
Chern. Soc., 70, 286 (1948).
E3S Web of Conferences.
MDPI. Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value.
RSC Publishing.
Sites at Penn State. DFT Frequency Calculations of Thiophene using VASP | Density Functional Theory and Practice Course.
MDPI.
PMC.
ACS Publications. Qualitatively Incorrect Features in the TDDFT Spectrum of Thiophene-Based Compounds | The Journal of Physical Chemistry Letters.
ResearchGate. Effect of thiophene rings on UV/visible spectra and non-linear optical (NLO) properties of triphenylamine based dyes: A quantum chemical perspective | Request PDF.
RSC Publishing. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores.
ACS Publications.
Benchchem. In-depth Analysis of 5-(Thien-2-yl)thiophene-2-carbonitrile: HOMO-LUMO Energy Levels and Electronic Properties.
Benchchem.
WuXi RCS. Assessing Reactivity with LUMO and HOMO Energy Gap.
RSC Publishing.
PMC. Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)
computational DFT modeling of 2-Thiophenecarboxaldehyde, 5-ethenyl- molecular orbitals
An In-depth Technical Guide to the Computational DFT Modeling of 2-Thiophenecarboxaldehyde, 5-ethenyl- Molecular Orbitals Abstract This technical guide provides a comprehensive framework for the computational investigati...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Computational DFT Modeling of 2-Thiophenecarboxaldehyde, 5-ethenyl- Molecular Orbitals
Abstract
This technical guide provides a comprehensive framework for the computational investigation of 2-Thiophenecarboxaldehyde, 5-ethenyl-, a thiophene derivative with potential applications in materials science and drug development. We detail a robust, self-validating workflow utilizing Density Functional Theory (DFT) to elucidate its electronic structure, with a primary focus on frontier molecular orbitals (HOMO and LUMO). This document serves as a practical protocol for researchers, scientists, and drug development professionals, explaining not only the procedural steps but also the fundamental causality behind methodological choices, from functional and basis set selection to the interpretation of electronic properties. The guide is grounded in established computational chemistry principles to ensure technical accuracy and reproducibility.
Introduction: The Scientific Imperative
Thiophene derivatives are a cornerstone in medicinal chemistry and organic electronics, valued for their unique electronic properties and biological activity.[1] The specific molecule of interest, 2-Thiophenecarboxaldehyde, 5-ethenyl-, features a conjugated system comprising a thiophene ring, a carboxaldehyde group, and an ethenyl (vinyl) group. This structure suggests potentially interesting optoelectronic properties and reactivity, making it a candidate for novel pharmaceuticals or organic semiconductor materials.[2]
Understanding the electronic behavior of such molecules at a quantum level is paramount for rational design. The distribution and energy levels of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—govern its reactivity, electron-donating/accepting capabilities, and electronic transition properties.[3] Density Functional Theory (DFT) stands out as a powerful computational tool that balances accuracy with computational cost, making it ideal for predicting these and other critical molecular properties.[4][5] This guide provides a detailed protocol for applying DFT to characterize 2-Thiophenecarboxaldehyde, 5-ethenyl-.
Theoretical Framework: Why Density Functional Theory?
At its core, DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[6] It is based on the two Hohenberg-Kohn theorems, which state that the total energy of a system is a unique functional of its electron density. The practical application of DFT involves solving the Kohn-Sham equations, which reformulate the complex many-electron problem into a more manageable one of non-interacting electrons moving in an effective potential.[6]
Causality of Choice: For organic molecules like thiophene derivatives, DFT is the method of choice for several reasons:
Accuracy vs. Cost: It provides a remarkable balance, delivering results of sufficient accuracy for many chemical and physical properties without the prohibitive computational expense of higher-level ab initio methods like Coupled Cluster.[5]
Predictive Power: DFT can reliably predict a wide range of properties, including molecular geometries, vibrational frequencies, reaction energies, and the electronic properties central to this guide.[4]
Scalability: The method scales favorably with the size of the system, allowing for the study of relatively large and complex organic molecules relevant to drug development.
The key to a successful DFT calculation lies in the choice of the exchange-correlation (XC) functional, which approximates the complex exchange and correlation interactions between electrons.[6]
A Validated Computational Protocol
The following protocol is designed as a self-validating system. Each step builds upon the last, with built-in checks to ensure the physical and chemical relevance of the results.
Rationale: B3LYP is a hybrid functional that has demonstrated high reliability and robustness for a wide range of organic molecules, including thiophene-based systems.[7] It effectively balances the treatment of electron exchange and correlation, providing accurate geometries and electronic properties for molecules of this class. While newer functionals exist, B3LYP remains a benchmark standard, making results comparable to a vast body of literature.[1][7]
Basis Set: 6-311++G(d,p)
Rationale: This Pople-style basis set offers a sophisticated and flexible description of electron distribution.
6-311 : A triple-zeta valence set, providing a more accurate description of the valence electrons involved in bonding and reactivity.
++G : Includes diffuse functions on both heavy atoms and hydrogen. These are critical for accurately describing the spatial extent of orbitals, especially in systems with lone pairs or π-systems and for calculating properties like electron affinity.
(d,p) : Adds polarization functions to heavy atoms (d) and hydrogen atoms (p). These functions allow for orbital shapes to deform from their standard atomic shapes, which is essential for accurately modeling chemical bonds and intermolecular interactions.[1][8]
Step-by-Step Computational Workflow
This workflow can be implemented using various quantum chemistry software packages such as Gaussian, ORCA, or PySCF.[9][10]
Experimental Protocol:
Step 1: Input Molecular Structure
Construct the 3D structure of 2-Thiophenecarboxaldehyde, 5-ethenyl- using a molecular builder (e.g., GaussView, Avogadro).
Ensure correct atom types, bonds, and initial stereochemistry. A reasonable starting geometry can be obtained from molecular mechanics pre-optimization.
Step 2: Geometry Optimization
Objective: To find the lowest energy conformation of the molecule on the potential energy surface.
Procedure: Perform a full geometry optimization without symmetry constraints using the selected DFT method (B3LYP/6-311++G(d,p)). This calculation adjusts all bond lengths, angles, and dihedral angles to minimize the system's total energy.
Convergence Criteria: Use tight convergence criteria for both energy and forces to ensure a true minimum is located.
Step 3: Vibrational Frequency Analysis (Validation Step)
Objective: To confirm that the optimized structure is a true energy minimum and to obtain the zero-point vibrational energy (ZPVE).
Procedure: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.[11]
Trustworthiness Check: The absence of imaginary frequencies confirms that the structure is a stable minimum on the potential energy surface.[12] If imaginary frequencies are present, it indicates a saddle point (transition state), and the geometry must be perturbed and re-optimized.
Step 4: Molecular Orbital and Electronic Property Calculation
Objective: To compute the energies and visualize the spatial distribution of the molecular orbitals.
Procedure: This is a single-point energy calculation performed on the validated, optimized geometry. The output from this calculation will contain the energies of all molecular orbitals, including HOMO and LUMO.
Caption: A validated workflow for DFT-based molecular orbital analysis.
Analysis and Interpretation of Results
Optimized Molecular Geometry
The geometry optimization yields the most stable 3D structure of the molecule. Key parameters, such as the planarity of the thiophene ring and the dihedral angles of the aldehyde and ethenyl substituents, are crucial for understanding the extent of π-conjugation.
(Note: These are typical values for similar conjugated systems. Actual calculated values should be reported.)
A high degree of planarity across the molecule suggests effective π-orbital overlap, which directly influences the HOMO-LUMO energy gap.
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are central to understanding a molecule's electronic behavior.
HOMO (Highest Occupied Molecular Orbital): Represents the outermost electron-occupied orbital. Its energy level (EHOMO) is related to the ionization potential and indicates the molecule's ability to donate an electron.[3] A higher EHOMO value suggests a better electron donor.[3] For 2-Thiophenecarboxaldehyde, 5-ethenyl-, the HOMO is expected to be a π-orbital distributed across the conjugated backbone.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the lowest energy orbital available to accept an electron. Its energy level (ELUMO) is related to the electron affinity. A lower ELUMO value indicates a better electron acceptor. The LUMO is expected to be a π*-antibonding orbital.
HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO is a critical parameter. It provides a measure of the molecule's chemical reactivity and kinetic stability.[3] A small gap suggests the molecule is more reactive and requires less energy for electronic excitation, often corresponding to a red-shift in its UV-Vis absorption spectrum.
Table 2: Calculated Electronic Properties
Property
Description
Value (eV)
EHOMO
Energy of the Highest Occupied Molecular Orbital
Calculated Value
ELUMO
Energy of the Lowest Unoccupied Molecular Orbital
Calculated Value
| ΔE (Gap) | ELUMO - EHOMO | Calculated Value |
Global Reactivity Descriptors
From the HOMO and LUMO energies, several key descriptors of chemical reactivity can be calculated, providing valuable insights for applications like drug design.[13]
Ionization Potential (I): The energy required to remove an electron. I ≈ -E_HOMO
Electron Affinity (A): The energy released when an electron is added. A ≈ -E_LUMO
Chemical Hardness (η): Measures resistance to change in electron distribution. η = (I - A) / 2 ≈ (E_LUMO - E_HOMO) / 2
Electronegativity (χ): The power to attract electrons. χ = (I + A) / 2 ≈ -(E_HOMO + E_LUMO) / 2
Electrophilicity Index (ω): A measure of energy lowering when the system accepts electrons. ω = χ² / (2η)
Table 3: Calculated Global Reactivity Descriptors
Descriptor
Formula
Value (eV)
Ionization Potential (I)
-E_HOMO
Calculated Value
Electron Affinity (A)
-E_LUMO
Calculated Value
Chemical Hardness (η)
(E_LUMO - E_HOMO) / 2
Calculated Value
Electronegativity (χ)
-(E_HOMO + E_LUMO) / 2
Calculated Value
| Electrophilicity Index (ω) | χ² / (2η) | Calculated Value |
These quantitative descriptors allow for direct comparison of the molecule's reactivity with other known compounds, aiding in the selection of candidates for further experimental study.
Conclusion
This guide has outlined a robust and scientifically grounded DFT-based protocol for the detailed analysis of the molecular orbitals and electronic properties of 2-Thiophenecarboxaldehyde, 5-ethenyl-. By adhering to this workflow, researchers can reliably predict the molecule's optimized geometry, validate its stability, and quantify its electronic characteristics through HOMO-LUMO analysis and global reactivity descriptors. The insights gained from this computational modeling are invaluable for predicting chemical behavior, guiding synthetic efforts, and accelerating the design of novel molecules for targeted applications in pharmacology and materials science. This approach exemplifies how computational chemistry serves as an indispensable partner to experimental research, providing a predictive framework that saves time and resources.
References
Title: Rapid Prediction of UV/Vis Spectra from Conventional (Non-TD)
Title: Considerations for DFT Frequency Calculations
Source: Penn State University Sites
URL
Title: Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF
Source: GitHub
URL
Title: Calculated (HOMO -LUMO)
Title: Tutorial -- UV/Vis Absorption Spectroscopy with TDDFT
Source: ReSpect program
URL
Title: What software shall I use for DFT on an organic molecule?
Title: A Density Functional Theory (DFT)
Title: New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis
Source: PMC
URL
Title: Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials
Source: PMC
URL
Title: Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan
Source: Spectroscopy Online
URL
Title: Frequency Calculation and Analysis Using DFT method in Gaussian Software
Source: YouTube
URL
Title: 11.
Title: DFT-simulated MO energy levels (LUMO and HOMO).
Title: DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives
Source: MDPI
URL
Title: Density Functional Theory (DFT)
Title: Molecular docking, structural characterization, DFT and cytotoxicity studies of metal(II)
Title: DFT-Based Calculation of the Vibrational Sum Frequency Generation Spectrum of Noncentrosymmetric Domains Interspersed in an Amorphous Matrix
Source: ACS Publications
URL
Title: CAS 36880-33-8: 5-Ethyl-2-thiophenecarboxaldehyde
Source: CymitQuimica
URL
Title: Assessing the Performance of DFT Functionals for Excited-State Properties of Pyridine-Thiophene Oligomers
Source: The Journal of Physical Chemistry A - ACS Publications
URL
Title: Which basis set and exchange correlation will be best working for optimising structure of Pyrrole, thiophene and furan ?
Title: DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives
Source: Sciforum
URL
Title: DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives
Source: ResearchGate
URL
Title: Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE
Source: YouTube
URL
Title: 2-Thiophenecarboxaldehyde, 5-ethyl- - Substance Details
Source: US EPA
URL
Title: DENSITY FUNCTIONAL THEORY STUDIES OF CONFORMATIONAL STABILITIES AND ROTATIONAL BARRIERS OF 2- AND 3-THIOPHENECARBOXALDEHYDES
Source: Journal of Structural Chemistry
URL
Title: DENSITY FUNCTIONAL THEORY STUDIES OF CONFORMATION
Source: Journal of Structural Chemistry
URL
Title: 5-Methyl-2-thiophenecarboxaldehyde: Experimental and TD/DFT study
Source: ResearchGate
URL
Title: Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives
Source: PMC
URL
Title: Review of Applications of Density Functional Theory (DFT)
Title: Electronic Supplementary Information (ESI)
Title: Best Practice DFT Protocols for Basic Molecular Computational Chemistry
Source: ChemRxiv
URL
Title: Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives
Source: MDPI
URL
5-Vinylthiophene-2-carbaldehyde: A Comprehensive Guide to Physical Properties, Solubility Profiles, and Handling Protocols
Executive Summary 5-Vinylthiophene-2-carbaldehyde (5-VTC) is a highly specialized, electron-rich heterocyclic monomer and synthetic intermediate. Recently brought to prominence through its role in the synthesis of sequen...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Vinylthiophene-2-carbaldehyde (5-VTC) is a highly specialized, electron-rich heterocyclic monomer and synthetic intermediate. Recently brought to prominence through its role in the synthesis of sequence-controlled polymers and living anionic polymerization frameworks [1], 5-VTC presents unique handling challenges. Its dual-functionality—a polymerizable vinyl group coupled with a reactive formyl group—requires precise environmental controls to prevent auto-polymerization and oxidative degradation.
This whitepaper provides an authoritative, in-depth analysis of the physical properties, thermodynamic solubility profiles, and field-proven experimental protocols for the isolation and handling of 5-VTC. Designed for application scientists and drug development professionals, this guide synthesizes empirical data with the underlying chemical causality to establish self-validating laboratory workflows.
The physical behavior of 5-VTC is dictated by its conjugated
π
-system. The electron-donating nature of the thiophene ring is juxtaposed between the lipophilic vinyl moiety at the 5-position and the electron-withdrawing formyl group at the 2-position. This push-pull electronic configuration not only lowers the oxidation potential of the molecule but also imparts a distinct dipole moment, directly influencing its macroscopic physical state and solubility.
Key Physical Properties
Empirical observations during synthesis and purification reveal that pure 5-VTC exists as a colorless liquid at standard temperature and pressure (STP). However, the presence of trace impurities, acidic environments, or prolonged exposure to oxygen rapidly shifts its physical state to a yellow or orange viscous liquid, indicating the onset of auto-polymerization or oxidation.
Prone to acid-catalyzed cationic polymerization and auto-oxidation
Thermodynamic Solvation & Solubility Profile
Understanding the solubility of 5-VTC requires analyzing its two primary structural domains: the lipophilic domain (the vinyl-substituted thiophene ring) and the polar domain (the formyl group).
Causality of Solvation
The aldehyde oxygen acts as a moderate hydrogen-bond acceptor, but the molecule lacks any hydrogen-bond donors. Consequently, 5-VTC cannot form the necessary hydrogen-bond networks required to disrupt the cohesive forces of highly polar protic solvents like water. The large hydrophobic surface area of the thiophene and vinyl groups dictates that solvation must be driven primarily by London dispersion forces and dipole-dipole interactions .
The synthesis and isolation of 5-VTC—typically achieved via the formylation of a 2-bromo-5-vinylthiophene Grignard reagent using 4-formylmorpholine—requires strict adherence to environmental controls[1]. The following protocol details the extraction and purification methodology, emphasizing the causality behind each step to ensure scientific integrity.
Protocol: Extraction and Purification of 5-VTC
Step 1: Reaction Quenching
Action: Pour the crude reaction mixture into ice-cold 2 M HCl.
Causality: The low temperature is critical. Neutralizing the basic Grignard intermediate generates localized heat. If this exotherm is not controlled by the ice bath, the transient acidic environment will immediately catalyze the cationic auto-polymerization of the highly reactive vinyl group.
Step 2: Liquid-Liquid Extraction
Action: Extract the aqueous layer three times with Diethyl Ether (Et₂O).
Causality: As established in the solubility matrix, 5-VTC is highly soluble in Et₂O but insoluble in water. Et₂O is chosen over heavier solvents because its low boiling point (34.6 °C) minimizes the thermal stress required during subsequent solvent evaporation, protecting the heat-sensitive monomer.
Step 3: Organic Phase Washing & Desiccation
Action: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by saturated NaCl (brine). Dry over anhydrous MgSO₄.
Causality: The NaHCO₃ wash is a mandatory self-validating step to ensure zero residual HCl remains in the organic phase. Even trace acid will degrade the monomer during concentration. MgSO₄ effectively strips residual water without introducing Lewis acid characteristics that might interact with the aldehyde.
Step 4: Column Chromatography (Critical Step)
Action: Purify the concentrated yellow liquid via silica gel column chromatography using a gradient of n-hexane : AcOEt (10:0 to 8:2). Crucial: The silica gel must be pre-neutralized with 1% Triethylamine (Et₃N) in n-hexane.
Causality: Standard silica gel possesses slightly acidic silanol groups. Passing an electron-rich vinylthiophene through untreated silica will result in significant yield loss due to on-column polymerization. Et₃N caps these acidic sites, allowing the monomer to elute safely.
Visualization: Purification Workflow
Caption: Step-by-step workflow for the isolation and purification of 5-vinylthiophene-2-carbaldehyde.
Trustworthiness: In-Process Analytical Validation
To ensure the integrity of the isolated 5-VTC, the protocol must be treated as a self-validating system. Researchers must utilize Nuclear Magnetic Resonance (NMR) spectroscopy to confirm both the structural identity and the absence of polymeric degradation.
NMR Sample Preparation & Expected Signatures:
Dissolve the purified colorless liquid in CDCl₃ (a highly compatible halogenated solvent).
Aldehyde Validation: A distinct singlet at δ = 9.85 ppm confirms the intact formyl group.
Vinyl Integrity: The presence of three distinct signals at δ = 5.40 (d), 5.82 (d), and 6.82 (dd) ppm confirms the vinyl group remains unreacted [1].
Purity Check: The baseline between 1.0 and 3.0 ppm must be completely flat. Broad, unresolved humps in this region indicate that auto-polymerization occurred during the extraction or chromatography phases, rendering the batch unusable for sensitive downstream applications like living anionic polymerization.
References
Title: Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes
Source: Macromolecules (ACS Publications)
URL: [Link]
Foundational
Spectroscopic Profiling and Conjugation Dynamics: UV-Vis Absorption Characteristics of 2-Thiophenecarboxaldehyde, 5-ethenyl-
Introduction In the development of advanced organic electronics, nonlinear optical materials, and macromolecular architectures, 2-Thiophenecarboxaldehyde, 5-ethenyl- (also known as 5-vinylthiophene-2-carboxaldehyde, CAS...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the development of advanced organic electronics, nonlinear optical materials, and macromolecular architectures, 2-Thiophenecarboxaldehyde, 5-ethenyl- (also known as 5-vinylthiophene-2-carboxaldehyde, CAS 90110-08-0) serves as a highly versatile building block. The synthesis of 5-vinylthiophene derivatives often involves precise organometallic coupling or [1]. From a spectroscopic perspective, this molecule is defined by its highly conjugated "push-pull" electronic architecture, which dramatically alters its interaction with electromagnetic radiation in the ultraviolet and visible regions.
This technical guide provides an in-depth analysis of the UV-Vis absorption characteristics of 2-Thiophenecarboxaldehyde, 5-ethenyl-, detailing the causality behind its spectral shifts and providing a self-validating experimental protocol for accurate characterization.
Electronic Structure and Chromophore Dynamics
To understand the UV-Vis spectrum of 2-Thiophenecarboxaldehyde, 5-ethenyl-, one must analyze the synergistic electronic effects of its substituents. Early foundational studies on the established that 2-substituted thiophenes conjugate more strongly with the aromatic ring than 3-substituted analogs[2].
In this specific molecule:
The Electron Donor: The 5-ethenyl (vinyl) group acts as a mild electron donor and significantly extends the
π
-conjugation pathway.
The Electron Acceptor: The 2-carboxaldehyde (formyl) group is strongly electron-withdrawing.
The
π
-Bridge: The electron-rich thiophene ring mediates the electronic communication between the donor and acceptor.
This push-pull configuration facilitates an Intramolecular Charge Transfer (ICT) . According to frontier molecular orbital (FMO) theory, the extended conjugation raises the energy of the Highest Occupied Molecular Orbital (HOMO) and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This narrowing of the HOMO-LUMO gap requires less energy for electronic excitation, resulting in a pronounced bathochromic shift (red shift). The extension of
π
-conjugation via vinyl groups is a well-documented strategy to induce bathochromic shifts, a principle widely exploited in [3] and [4].
UV-Vis Absorption Spectrum Characteristics
The UV-Vis spectrum of 2-Thiophenecarboxaldehyde, 5-ethenyl- is characterized by three distinct electronic transitions, each governed by specific selection rules and structural features.
Band I (High Energy, ~240–260 nm): This band corresponds to localized
π→π∗
transitions primarily confined within the thiophene aromatic ring. It exhibits high intensity but is relatively insensitive to the extended conjugation.
Band II (Medium Energy, ~330–360 nm): This is the primary diagnostic band. It represents the extended
π→π∗
transition encompassing the entire vinyl-thiophene-carbonyl backbone. Compared to the parent thiophene-2-carboxaldehyde (which absorbs at ~260-280 nm), the addition of the vinyl group shifts this band significantly into the near-UV/violet region. This transition is highly allowed, resulting in a hyperchromic effect (large molar absorptivity,
ϵ
).
Band III (Low Energy, ~370–390 nm): This band corresponds to the symmetry-forbidden
n→π∗
transition originating from the non-bonding electrons on the carbonyl oxygen. Because it is forbidden by Laporte selection rules, it has a very low molar absorptivity and often appears merely as a shoulder on the tail of Band II.
Note: The shift from 340 nm in Hexane to 355 nm in Ethanol demonstrates positive solvatochromism . Polar solvents stabilize the highly polarized excited state of the push-pull system more effectively than the ground state, further lowering the transition energy.
Self-Validating Experimental Protocol
Standardized emphasize the necessity of dilute solutions in UV-transparent solvents to prevent artifactual data[5]. Below is a field-proven, self-validating workflow for acquiring high-fidelity spectra.
Caption: Logical workflow for the UV-Vis spectroscopic characterization of 5-vinylthiophene-2-carboxaldehyde.
Step-by-Step Methodology
Solvent Selection & Verification: Select a spectroscopic-grade solvent. Causality: The solvent must have a UV cut-off well below the expected transitions (e.g., Hexane cut-off ~195 nm). Validation: Run a baseline scan of the neat solvent. Any absorbance >0.05 AU above the cut-off indicates contamination.
Stock Solution Preparation: Gravimetrically prepare a concentrated stock solution (e.g., 1.0 mg in 10 mL solvent). Causality: Gravimetric preparation minimizes volumetric errors. The compound's extended conjugation results in a high molar absorptivity, necessitating precise downstream dilution.
Serial Dilution & Cuvette Loading: Dilute to a working concentration of
10−5
to
10−4
M. Load into a 10 mm path-length quartz cuvette. Causality: Quartz cuvettes are mandatory because standard borosilicate glass absorbs strongly below 340 nm, which would artificially truncate the primary thiophene absorption bands.
Spectral Acquisition: Utilize a dual-beam UV-Vis spectrophotometer. Scan from 600 nm down to 200 nm. Causality: A dual-beam setup dynamically subtracts the solvent's background absorbance and compensates for real-time light source fluctuations. Scanning from low to high energy prevents potential photobleaching of the sample by high-energy UV light prior to measuring the visible region. Validation: Ensure the maximum absorbance (
Amax
) strictly falls between 0.1 and 1.0 AU to maintain adherence to the Beer-Lambert Law and avoid detector saturation.
References
Title: Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes
Source: ACS Polymers Au
URL: [Link]
Title: The Ultraviolet Spectra of the Thiophene Derivatives
Source: Bulletin of the Chemical Society of Japan (NII)
URL: [Link]
Title: Molecular engineering and electrolyte optimization strategies for enhanced performance of Ru(ii) polypyridyl-sensitized DSSCs
Source: ResearchGate / RSC Advances
URL: [Link]
Title: Thiophene-Based Dyes for SHG Imaging
Source: University of Oxford
URL: [Link]
Directed Electrophilic Formylation: Mechanism and Protocol for the Synthesis of 5-Ethenyl-2-thiophenecarboxaldehyde
Executive Summary For researchers and drug development professionals, the functionalization of heteroaromatic rings is a critical pathway in the synthesis of active pharmaceutical ingredients (APIs) and advanced organic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, the functionalization of heteroaromatic rings is a critical pathway in the synthesis of active pharmaceutical ingredients (APIs) and advanced organic materials. 5-Ethenyl-2-thiophenecarboxaldehyde (also known as 5-vinylthiophene-2-carbaldehyde) is a highly valuable building block, combining a reactive vinyl appendage with a versatile formyl group.
This technical guide provides an in-depth analysis of the synthesis of this compound via the Vilsmeier-Haack reaction . By deconstructing the mechanistic causality, detailing a self-validating experimental protocol, and providing quantitative optimization data, this whitepaper ensures high-fidelity reproducibility and minimizes side-reaction liabilities such as vinyl polymerization.
Chemical Rationale & Regioselectivity
The Vilsmeier-Haack reaction is the premier method for the formylation of electron-rich arenes 1. When applying this transformation to 2-vinylthiophene , the reaction exhibits strict chemoselectivity and regioselectivity governed by the substrate's electronic topography:
Regioselectivity (C5 Directing): The sulfur atom in the thiophene ring donates electron density via resonance, making the
α
-positions (C2 and C5) highly nucleophilic 2. Because the C2 position is covalently blocked by the ethenyl (vinyl) group, electrophilic attack is exclusively directed to the C5 position [[3]]().
Chemoselectivity (Ring vs. Alkene): While isolated alkenes can sometimes undergo formylation under forcing conditions 4, the
π
-electron cloud of the thiophene ring is vastly more nucleophilic. The vinyl group acts as an electron-donating group through extended conjugation, further activating the C5 position and ensuring the ring outcompetes the alkene for the electrophile.
Mechanistic Causality
The formation of the target aldehyde proceeds through four distinct kinetic phases:
Phase I: Electrophile Generation. N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl
3
) to generate chloromethylene-N,N-dimethylammonium chloride, known as the Vilsmeier reagent 1. This is a highly electrophilic, moisture-sensitive species.
Phase II: Sigma Complex Formation. The C5 carbon of 2-vinylthiophene acts as a nucleophile, attacking the electron-deficient carbon of the Vilsmeier reagent. This disrupts aromaticity, forming a transient, resonance-stabilized Wheland intermediate.
Phase III: Rearomatization. Rapid deprotonation of the Wheland intermediate restores the thermodynamic stability of the thiophene ring, yielding a stable aryl iminium salt 3.
Phase IV: Hydrolysis. The addition of water during the reaction workup attacks the iminium carbon. Subsequent elimination of dimethylamine and hydrochloric acid yields the final formyl group (-CHO) 5.
Figure 1: Mechanistic workflow of the Vilsmeier-Haack formylation of 2-vinylthiophene.
Self-Validating Experimental Protocol
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system. Visual cues and strict parameter controls are embedded to guarantee successful synthesis.
Action: Purge a dry, 3-neck round-bottom flask with Argon. Add anhydrous DMF (3.0 eq) and cool to 0 °C using an ice-salt bath. Add POCl
3
(1.15 eq) dropwise over 30 minutes.
Causality & Validation: The reaction is highly exothermic. Dropwise addition prevents thermal runaway. Self-Validation: The clear DMF will transition to a pale yellow/orange viscous complex, visually confirming the formation of the chloroiminium ion 2. Allow it to stir for 30 minutes at 0 °C to mature.
Substrate Addition:
Action: Maintain the internal temperature strictly between 0–5 °C. Add 2-vinylthiophene (1.0 eq) dropwise via an addition funnel.
Causality: The pendant vinyl group is highly susceptible to cationic polymerization if localized heating occurs. Strict thermal control during this highly reactive phase preserves the ethenyl moiety.
Electrophilic Aromatic Substitution (EAS):
Action: Remove the ice bath. Allow the mixture to warm to room temperature, then gently heat to 60 °C for 3 hours.
Causality: While the initial attack is rapid, thermal energy is required to overcome the activation barrier for the rearomatization step (deprotonation of the Wheland intermediate).
Hydrolysis & Quenching:
Action: Cool the reaction back to 0 °C. Pour the mixture slowly over crushed ice under vigorous mechanical stirring. Slowly add saturated aqueous NaOAc until the pH reaches 7.0. Stir for 1 hour.
Causality: The iminium intermediate is stable until exposed to water [[5]](). Hydrolysis liberates the aldehyde. Neutralizing the acidic byproducts (HCl) with NaOAc prevents acid-catalyzed degradation or hydration of the vinyl group.
Isolation:
Action: Extract the aqueous phase with Dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate in vacuo. Purify via vacuum distillation or silica gel chromatography. (Pro-tip: Add 10 ppm of BHT prior to distillation to inhibit radical polymerization of the vinyl group).
Quantitative Data & Optimization Matrix
Optimizing the Vilsmeier-Haack reaction for vinyl-containing substrates requires a delicate balance between driving the EAS reaction to completion and preventing the polymerization of the alkene.
Parameter
Standard Condition
Optimized Condition
Causality / Impact on Yield
POCl
3
Equivalents
1.5 - 2.0 eq
1.15 eq
Excess POCl
3
acts as a Lewis acid, promoting unwanted cationic polymerization of the vinyl group.
Addition Temperature
25 °C (Room Temp)
0–5 °C
Cold formation prevents degradation of the Vilsmeier reagent and controls the initial exothermic spike 2.
Reaction Temperature
80–100 °C
60 °C
Lower sustained temperatures preserve the sensitive ethenyl group while still providing enough energy for rearomatization.
Hydrolysis pH
< 2.0 (Unadjusted)
7.0 (NaOAc Buffer)
Unadjusted acidic workup causes hydration/degradation of the vinyl group. Buffering ensures structural integrity.
Isolated Yield
~ 45% (Heavy Tars)
> 82% (Clear Oil)
Optimization directly impacts substrate survivability and simplifies downstream purification.
Quality Control & Troubleshooting
Even with optimized protocols, deviations can occur. Monitor the following critical quality attributes:
Observation: The reaction mixture turns into a thick, dark, intractable tar.
Root Cause: Cationic polymerization of the 2-vinylthiophene.
Corrective Action: Ensure the POCl
3
is strictly limited to 1.15 equivalents. Verify that the internal temperature during substrate addition does not exceed 5 °C.
Observation: High levels of unreacted starting material after 3 hours at 60 °C.
Root Cause: Moisture contamination in the DMF. Water rapidly hydrolyzes the Vilsmeier reagent back to DMF and phosphoric acid before the substrate can react.
Corrective Action: Use strictly anhydrous DMF (stored over molecular sieves) and oven-dried glassware purged with Argon.
Unveiling the Reactive Sites and Electrophilicity of 5-Ethenyl-2-thiophenecarboxaldehyde: A Guide for Advanced Molecular Design
As drug development and advanced materials science increasingly rely on multifunctional building blocks, understanding the precise electronic topography of dual-functional molecules is paramount. 5-Ethenyl-2-thiophenecar...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development and advanced materials science increasingly rely on multifunctional building blocks, understanding the precise electronic topography of dual-functional molecules is paramount. 5-Ethenyl-2-thiophenecarboxaldehyde (also known as 5-vinylthiophene-2-carboxaldehyde; CAS: 90110-08-0) represents a fascinating case study in conjugated push-pull systems[1]. With a molecular weight of 138.19 g/mol , this molecule features a hard electrophilic formyl group and a soft electrophilic vinyl group, bridged by a heteroaromatic thiophene core[1].
This whitepaper dissects the site-specific electrophilicity of this molecule, providing field-proven protocols and mechanistic insights for researchers aiming to harness its reactivity for selective functionalization or controlled polymerization.
Electronic Architecture: The Push-Pull Conjugation System
To predict the reactivity of 5-ethenyl-2-thiophenecarboxaldehyde, we must apply the Hard and Soft Acids and Bases (HSAB) theory through the lens of its extended
π
-conjugation.
The formyl group (-CHO) at the C2 position exerts a strong electron-withdrawing effect (-M effect). The thiophene ring, unlike a simple aliphatic chain, acts as a highly efficient electron relay. It transmits this electron deficiency across the conjugated system to the C5 position, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the terminal vinyl group.
Consequently, the molecule presents two distinct electrophilic sites:
The Formyl Carbon (Hard Electrophile): Highly localized positive charge, prime target for hard nucleophiles (e.g., Grignard reagents, primary amines).
The Vinyl Group (Soft Electrophile): A vinylogous Michael acceptor, susceptible to attack by soft nucleophiles (e.g., thiolates, carbanions) and capable of undergoing anionic or radical polymerization[2].
Fig 1. Electrophilic mapping and reactivity pathways of 5-ethenyl-2-thiophenecarboxaldehyde.
The Formyl Center: Hard Electrophilicity and Derivatization
The carbonyl carbon is the kinetic and thermodynamic sink for hard nucleophiles. When designing syntheses that require functionalizing the aldehyde while leaving the vinyl group intact, temperature control and pH management are critical to prevent unwanted polymerization or degradation.
Experimental Protocol: Chemoselective Synthesis of 5-Vinyl-2-thiophenecarboxaldehyde Oxime
This protocol details the transformation of the formyl group into an oxime, a common intermediate for subsequent dehydration to a cyano group (a critical step for preparing monomers for living anionic polymerization)[3].
Causality & Design Logic:
Hydroxylamine is an
α
-effect nucleophile, giving it exceptional reactivity toward the hard C=O center. The reaction is initiated at 0 °C to suppress thermally induced radical polymerization of the sensitive vinyl moiety. Crucially, the neutralization step employs gaseous CO₂ rather than mineral acids. CO₂ generates a mild carbonic acid buffer, preventing the acid-catalyzed hydrolysis of the newly formed oxime while simultaneously avoiding cationic degradation of the vinyl group[3].
Step-by-Step Methodology:
Preparation of the Free Base: In a reaction vessel equipped with a magnetic stirrer, dissolve NaOH (1.8 eq) in water (approx. 0.5 M relative to the aldehyde). Cool the solution in an ice bath to 0 °C. Slowly add hydroxylamine hydrochloride (1.1 eq) dropwise.
Self-Validation Checkpoint: The solution should remain clear, indicating the successful in situ generation of the free hydroxylamine base.
Substrate Addition: Add 5-ethenyl-2-thiophenecarboxaldehyde (1.0 eq) dropwise to the stirred aqueous mixture at 0 °C.
Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
Mild Neutralization: Bubble CO₂ gas through the reaction mixture for 30 minutes.
Self-Validation Checkpoint: The successful conversion is visually validated by the precipitation of the oxime as an orange powder, confirming the loss of the highly polar formyl group[3].
Isolation: Extract the aqueous mixture three times with diethyl ether (Et₂O). Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the oxime derivative quantitatively[3].
The Vinylogous Acceptor: Soft Electrophilicity and Polymerization Dynamics
The vinyl group at the C5 position is highly activated compared to an isolated styrene derivative. However, attempting direct anionic polymerization of unprotected 5-ethenyl-2-thiophenecarboxaldehyde using alkyllithium initiators (e.g., sec-BuLi) is fundamentally flawed.
The Mechanistic Bottleneck:
Strong nucleophiles like sec-BuLi will preferentially attack the harder, more reactive formyl carbon via 1,2-addition rather than initiating polymerization at the vinyl group. Furthermore, the relatively acidic protons on the thiophene ring (pKa ~ 32.5) can prematurely terminate the propagating carbanion[4].
To harness the vinyl group for living anionic polymerization—yielding well-defined polymers with narrow molecular weight distributions (
Mw/Mn<1.2
)—the formyl group must be masked or transformed (e.g., dehydrated into a cyano group, forming 2-cyano-5-vinylthiophene) prior to initiation[2],[5].
Fig 2. Divergent synthetic workflow for selective functionalization of reactive sites.
Quantitative Reactivity Matrix
To facilitate rapid experimental design, the quantitative and qualitative reactivity profiles of the molecule's distinct sites are summarized below.
Reactive Site
Electrophile Type (HSAB)
Preferred Nucleophiles
Dominant Reaction Mechanism
Resulting Structural Motif
Formyl Carbon (C=O)
Hard
Amines, Hydrazines, Grignard reagents
1,2-Nucleophilic Addition
Imines, Oximes, Secondary Alcohols
Vinyl Group (C=C)
Soft
Carbanions (e.g., sec-BuLi), Thiolates
Conjugate Addition / Anionic Polymerization
Poly(vinylthiophene) architectures, Thioethers
Thiophene Core (C3/C4)
Weakly Electrophilic
Highly reactive nucleophiles
Nucleophilic Aromatic Substitution (
SNAr
)
Substituted thiophenes (typically low yield)
Conclusion
5-Ethenyl-2-thiophenecarboxaldehyde is a highly versatile, dual-functional building block. By understanding the disparate electrophilic nature of its formyl and vinyl groups, researchers can deploy orthogonal synthetic strategies. Protecting the hard formyl center unlocks the potential of the vinyl group for advanced polymer architectures, while mild, aqueous conditions allow for the selective derivatization of the aldehyde without triggering premature polymerization.
References
[3] Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes - Amazon S3 (Supplementary Information). amazonaws.com. 3
[2] Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. Macromolecules (ACS Publications). 2
[4] Living Anionic Polymerization of 2-Isopropenylthiophene Derivatives. ACS Publications. 4
[5] Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. ACS Publications. 5
Application Note: 2-Thiophenecarboxaldehyde, 5-ethenyl- as a Precursor Monomer for Functionalized Polythiophenes
Target Audience: Researchers, materials scientists, and drug development professionals specializing in conjugated polymers and sequence-controlled macromolecules. Mechanistic Principles: Orthogonality and the Precursor S...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, materials scientists, and drug development professionals specializing in conjugated polymers and sequence-controlled macromolecules.
Mechanistic Principles: Orthogonality and the Precursor Strategy
The molecule 2-Thiophenecarboxaldehyde, 5-ethenyl- (also known as 5-vinylthiophene-2-carboxaldehyde) is a highly versatile, bifunctional building block. It features two orthogonal reactive sites: a polymerizable vinyl (ethenyl) group at the 5-position and a reactive carboxaldehyde group at the 2-position.
While the vinyl group is primed for chain-growth polymerization to form a poly(vinylthiophene) backbone, the direct living anionic polymerization (LAP) of this monomer is impossible. The Causality: The aldehyde group is highly electrophilic. If subjected to anionic initiators (e.g., sec-butyllithium) or propagating carbanions, the aldehyde will undergo rapid nucleophilic attack, leading to irreversible chain termination or uncontrolled cross-linking [1].
To harness this molecule effectively, it must be utilized as a precursor monomer . By converting the electrophilic aldehyde into a strongly electron-withdrawing, yet non-electrophilic functional group—such as a cyano (–CN) group—the monomer is activated for LAP. The resulting cyano group stabilizes the propagating carbanion via resonance and inductive effects, enabling the synthesis of well-defined polymers with narrow molecular weight distributions (MWD < 1.2) [1], [2]. These functionalized polymers can later undergo post-polymerization modification for applications in biosensors, drug delivery matrices, or stimuli-responsive materials.
Synthetic Pathway & Transformation
The transformation of the precursor into an active monomer involves a two-step pre-polymerization modification: oxime formation followed by dehydration.
Synthetic conversion of 2-Thiophenecarboxaldehyde, 5-ethenyl- to functionalized polythiophene.
Experimental Protocols
The following protocols detail the conversion of the precursor and its subsequent polymerization. Every step is designed as a self-validating system to ensure high-fidelity macromolecular synthesis.
Protocol 3.1: Pre-Polymerization Modification (Synthesis of 5-Cyano-2-vinylthiophene)
Objective: Convert the electrophilic aldehyde into a carbanion-stabilizing cyano group.
Oxime Formation:
In a round-bottom flask, dissolve 2-Thiophenecarboxaldehyde, 5-ethenyl- (5.0 g, ~36 mmol) and NaOH (2.6 g, 65 mmol) in an ice-water bath.
Add hydroxylamine hydrochloride (2.76 g, 39.8 mmol) dissolved in 20 mL of DI water dropwise.
Stir at room temperature for 1 hour. Neutralize with CO₂ gas, extract with diethyl ether, dry over MgSO₄, and evaporate the solvent to yield the oxime intermediate.
Dehydration to Cyano Group:
Reflux the isolated oxime in acetic anhydride (Ac₂O) for 2 hours to drive the dehydration.
Quench the reaction by pouring it over crushed ice, neutralize with saturated NaHCO₃, and extract with dichloromethane.
Purify via silica gel column chromatography (hexane/ethyl acetate) to isolate 5-cyano-2-vinylthiophene.
Self-Validation Check: Perform ¹H NMR spectroscopy (CDCl₃). The successful conversion is validated by the complete disappearance of the aldehyde proton signal at ~9.85 ppm . If this peak remains, the monomer will poison the subsequent LAP step and must be re-purified.
Protocol 3.2: Living Anionic Polymerization (LAP)
Objective: Polymerize the active monomer into a well-defined poly(vinylthiophene) architecture.
Causality of Reagent Choice: A sterically hindered initiator, such as 1,1-diphenylhexyllithium (DPHLi), is strictly required. Highly nucleophilic initiators like sec-BuLi may attack the cyano group, broadening the dispersity.
Apparatus Preparation: Flame-dry all custom glass ampoules under a high-vacuum line (<10⁻⁵ Torr) to eliminate adventitious moisture.
Purification: Distill tetrahydrofuran (THF) over a sodium-potassium (Na-K) alloy. Distill the 5-cyano-2-vinylthiophene monomer over CaH₂ twice immediately prior to use.
Initiation: Transfer 20 mL of purified THF and the monomer into the reactor. Cool to -78 °C using a dry ice/acetone bath. Inject the DPHLi initiator solution via a break-seal technique.
Propagation: Stir the mixture at -78 °C for 1 hour.
Self-Validation Check: The solution must instantly turn a deep red/purple hue upon initiator addition. This color is the spectroscopic signature of the living carbanion. If the solution remains colorless or fades prematurely, the system has been breached by O₂/H₂O, and the run is invalid.
Termination: Quench the living ends by injecting degassed methanol. The deep red color will instantly disappear, validating successful termination.
Isolation: Precipitate the polymer in a 10-fold excess of methanol, filter, and dry under vacuum at 40 °C for 24 hours.
Experimental workflow for the living anionic polymerization of vinylthiophene derivatives.
Quantitative Polymerization Data
The table below summarizes the expected macromolecular parameters when converting the 2-Thiophenecarboxaldehyde, 5-ethenyl- derived monomer via LAP [1]. Notice the impact of initiator sterics on the dispersity (
Mw/Mn
).
Table 1: Representative LAP Data for 5-Cyano-2-vinylthiophene (in THF at -78 °C for 1.0 h)
Monomer
Initiator
Target
Mn
(kDa)
SEC
Mn
(kDa)
Dispersity (
Mw/Mn
)
Polymerization Yield
5-Cyano-2-vinylthiophene
DPHLi
10.5
11.2
1.08
> 99%
5-Cyano-2-vinylthiophene
DPHLi
21.0
22.1
1.10
> 99%
5-Cyano-2-vinylthiophene
sec-BuLi
10.5
15.4
1.45 *
92%
*Note: The broader dispersity and elevated molecular weight observed with sec-BuLi highlight the occurrence of nucleophilic side reactions with the cyano group. Hindered initiators (DPHLi) are mandatory for precision synthesis.
References
Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes
Macromolecules (2024).
URL:[Link]
Stimuli-Responsive Multiacceptor Conjugated Polymers: Recent Trend and Future Direction
ACS Omega / PMC (2024).
URL:[Link]
Application
palladium-catalyzed cross-coupling reaction conditions for 5-ethenyl-2-thiophenecarboxaldehyde
Application Note: Palladium-Catalyzed Cross-Coupling Strategies for the Synthesis and Functionalization of 5-Ethenyl-2-thiophenecarboxaldehyde Target Audience: Researchers, Synthetic Chemists, and Drug Development Profes...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Palladium-Catalyzed Cross-Coupling Strategies for the Synthesis and Functionalization of 5-Ethenyl-2-thiophenecarboxaldehyde
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Scientific Rationale
The construction of extended Donor-π-Acceptor (D-π-A) conjugated systems is a cornerstone of modern organic electronics, photovoltaics, and advanced pharmaceutical design. Within this chemical space, 5-ethenyl-2-thiophenecarboxaldehyde (also known as 5-vinyl-2-thiophenecarboxaldehyde) serves as a highly versatile bifunctional building block.
The molecule possesses two orthogonal reactive sites:
The Formyl Group (-CHO): Readily undergoes Knoevenagel condensations with active methylene compounds (e.g., 1,3-indanedione) to install strong electron-withdrawing acceptor moieties[1].
The Ethenyl Group (-CH=CH₂): Acts as an ideal alkene partner for Mizoroki-Heck cross-couplings, enabling the extension of the π-conjugated backbone without the need for pre-functionalized organometallic reagents.
This application note details a self-validating, two-phase workflow. First, we outline the highly efficient synthesis of 5-ethenyl-2-thiophenecarboxaldehyde via a Suzuki-Miyaura cross-coupling . Second, we provide a protocol for its downstream functionalization via a Mizoroki-Heck reaction to generate extended styrylthiophene architectures.
Phase 1: Synthesis via Suzuki-Miyaura Vinylation
To synthesize 5-ethenyl-2-thiophenecarboxaldehyde, 5-bromo-2-thiophenecarboxaldehyde is coupled with a vinylboron reagent.
Mechanistic Insights (E-E-A-T)
While vinylboronic acids can be used, they are notoriously unstable, prone to protodeboronation, and can spontaneously polymerize. To ensure protocol robustness, potassium vinyltrifluoroborate is selected as the coupling partner[2]. This reagent is a crystalline, air-stable salt. Under aqueous basic conditions, the trifluoroborate slowly hydrolyzes to generate the active boronic acid in situ. This controlled release maintains a low steady-state concentration of the reactive species, effectively suppressing homocoupling and polymerization side reactions.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is utilized as the catalyst. The electron-rich thiophene ring undergoes facile oxidative addition, and the robust triphenylphosphine ligands stabilize the Pd(II) intermediate during the rate-limiting transmetalation step.
Caption: Catalytic cycle for the Suzuki-Miyaura vinylation of 5-bromo-2-thiophenecarboxaldehyde.
Protocol 1: Synthesis of 5-Ethenyl-2-thiophenecarboxaldehyde
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-thiophenecarboxaldehyde, potassium vinyltrifluoroborate, and K₂CO₃.
Degassing: Add the Toluene/H₂O solvent mixture. Sparge the biphasic mixture with ultra-pure Argon for 15 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) species.
Catalyst Addition: Quickly add Pd(PPh₃)₄ under a positive stream of Argon. Seal the flask.
Reaction: Heat the mixture to 85 °C in an oil bath with vigorous stirring (1000 rpm) for 12 hours. The biphasic nature requires high sheer to ensure phase transfer of the active boron species.
In-Process Control: Monitor reaction completion via TLC (Hexanes:Ethyl Acetate 8:2). The product spot will illuminate intensely under UV (254 nm) due to extended conjugation.
Workup: Cool to room temperature. Dilute with deionized water (20 mL) and extract with Dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to yield the product as a pale yellow oil.
Phase 2: Downstream Functionalization via Mizoroki-Heck Arylation
Once synthesized, the terminal alkene of 5-ethenyl-2-thiophenecarboxaldehyde can be arylated to build complex D-π-A molecules, similar to dimethoxy vinylbenzene derivatives utilized in bulk heterojunction organic solar cells[1].
Mechanistic Insights (E-E-A-T)
For the Heck coupling, we employ Palladium(II) acetate [Pd(OAc)₂] and Tri(o-tolyl)phosphine[P(o-tolyl)₃] .
Causality of Ligand Choice: P(o-tolyl)₃ possesses a large cone angle (194°). This extreme steric bulk forces the dissociation of one ligand, generating a highly reactive, 14-electron mono-ligated Pd(0) species [Pd(0)L]. This dramatically accelerates the oxidative addition of the aryl halide.
Causality of Base: Triethylamine (Et₃N) serves a dual purpose. It acts as a mild reductant to reduce Pd(II) to the active Pd(0) catalyst in situ, and it acts as the terminal base to neutralize the HBr generated during the β-hydride elimination step, driving the catalytic cycle forward.
Caption: Logical workflow for the assembly of D-π-A systems via sequential Pd-catalyzed couplings.
Catalyst Pre-activation: In an Argon-flushed vial, combine Pd(OAc)₂, P(o-tolyl)₃, and 2 mL of anhydrous DMF. Stir for 15 minutes until the solution transitions from orange to pale yellow, indicating the formation of the active Pd(0) species.
Reagent Assembly: To a separate oven-dried Schlenk tube, add the Aryl Bromide, 5-ethenyl-2-thiophenecarboxaldehyde, and Et₃N in the remaining 13 mL of DMF.
Initiation: Transfer the pre-activated catalyst solution into the Schlenk tube via syringe.
Reaction: Heat the sealed tube to 100 °C for 16 hours. The reaction will darken as Pd black begins to precipitate upon completion.
Workup: Quench the reaction by pouring it into 50 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the organic phase extensively with water (5 × 30 mL) to remove residual DMF, followed by a brine wash.
Purification: Dry over MgSO₄, concentrate, and purify via recrystallization or flash chromatography to isolate the highly conjugated (E)-styrylthiophene derivative.
Quantitative Data & Condition Summary
The following table summarizes the optimized parameters for both cross-coupling stages to ensure maximum yield and minimal byproduct formation.
Reaction Type
Substrate
Catalyst System
Base / Solvent
Temp / Time
Expected Yield
Suzuki-Miyaura
5-Bromo-2-thiophenecarboxaldehyde
5 mol% Pd(PPh₃)₄
K₂CO₃ / Toluene:H₂O (3:1)
85 °C / 12 h
82 - 88%
Mizoroki-Heck
5-Ethenyl-2-thiophenecarboxaldehyde
2 mol% Pd(OAc)₂, 8 mol% P(o-tolyl)₃
Et₃N / Anhydrous DMF
100 °C / 16 h
75 - 85%
References
Planar D-π-A Configured Dimethoxy Vinylbenzene Based Small Organic Molecule for Solution-Processed Bulk Heterojunction Organic Solar Cells. MDPI. Available at:[Link]
COMPOUND USED AS AUTOPHAGY REGULATOR, AND PREPARATION METHOD THEREFOR AND USES THEREOF - EP 3632903 B1. European Patent Office. Available at:[3]
Application Note: The Strategic Role of 2-Thiophenecarboxaldehyde, 5-ethenyl- in the Synthesis of Advanced Organic Photovoltaic Materials
Introduction: The Imperative for Advanced OPV Materials The field of organic photovoltaics (OPVs) is rapidly advancing, driven by the promise of low-cost, flexible, and large-area solar energy conversion.[1] The performa...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative for Advanced OPV Materials
The field of organic photovoltaics (OPVs) is rapidly advancing, driven by the promise of low-cost, flexible, and large-area solar energy conversion.[1] The performance of OPV devices, which has seen power conversion efficiencies (PCEs) rise significantly, is intrinsically linked to the molecular design of the electron donor and acceptor materials within the bulk heterojunction (BHJ) active layer.[1][2] Thiophene-based conjugated polymers are foundational materials in this domain due to their excellent charge transport properties and chemical versatility.[3] This application note delves into the specific and strategic use of 2-Thiophenecarboxaldehyde, 5-ethenyl- (also known as 5-vinyl-2-thiophenecarboxaldehyde), a versatile building block for creating high-performance donor-acceptor (D-A) copolymers for OPVs.
The unique bifunctionality of this molecule—a reactive aldehyde group and a polymerizable ethenyl (vinyl) group—offers a powerful platform for molecular engineering. The aldehyde facilitates the formation of π-conjugated systems through reactions like the Knoevenagel condensation, while the ethenyl group can be used for subsequent cross-linking to enhance film stability or to create novel polymer architectures. This guide will provide both the theoretical underpinning and practical, field-tested protocols for leveraging this key intermediate in the synthesis of next-generation OPV materials.
The Core Building Block: Properties and Synthetic Rationale
2-Thiophenecarboxaldehyde, 5-ethenyl- is a heterocyclic aldehyde that serves as a crucial precursor in the synthesis of conjugated polymers for organic electronics. The thiophene ring itself is an electron-rich moiety, making it an excellent electron donor component in D-A copolymers. The strategic placement of both an aldehyde and a vinyl group unlocks multiple synthetic pathways.
The Aldehyde Functionality : The aldehyde group is a versatile handle for extending π-conjugation. It readily participates in condensation reactions, most notably the Knoevenagel condensation, with active methylene compounds. This reaction is a cornerstone of OPV material synthesis as it allows for the straightforward introduction of electron-accepting units, thereby creating a D-A structure essential for efficient charge separation.[4]
The Ethenyl (Vinyl) Functionality : The vinyl group offers several strategic advantages. It can be a site for post-polymerization modification or cross-linking, which can improve the thermal stability and solvent resistance of the active layer, crucial for long-term device performance. Alternatively, it can be utilized in polymerization reactions such as ADMET (Acyclic Diene Metathesis) polymerization, although this is less common for mainstream OPV polymers than cross-coupling methods.
The combination of these two groups on a thiophene core allows for the synthesis of highly tailored OPV materials with tunable electronic properties.
Synthetic Strategy: From Monomer to Polymer
A robust strategy for utilizing 2-Thiophenecarboxaldehyde, 5-ethenyl- is a two-step process:
Monomer Synthesis via Knoevenagel Condensation : Reacting the aldehyde with an electron-deficient active methylene compound to create a new, larger monomer with an intramolecular charge transfer character.
Polymerization via Stille Cross-Coupling : Copolymerizing the newly synthesized monomer with a suitable comonomer to yield a high molecular weight D-A conjugated polymer.
This approach is illustrated in the workflow diagram below.
Caption: Synthetic workflow from starting material to final polymer.
Detailed Experimental Protocols
4.1. Protocol 1: Synthesis of Monomer via Knoevenagel Condensation
This protocol details the synthesis of (E)-2-((5-vinylthiophen-2-yl)methylene)malononitrile, a key monomer.
Reaction Scheme:
Caption: Knoevenagel condensation for monomer synthesis.
Materials:
2-Thiophenecarboxaldehyde, 5-ethenyl- (1.0 eq)
Malononitrile (1.1 eq)
Piperidine (catalytic amount, ~0.1 eq)
Ethanol (anhydrous)
Dichloromethane (DCM)
Hexane
Magnesium sulfate (anhydrous)
Procedure:
Reaction Setup : To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Thiophenecarboxaldehyde, 5-ethenyl- (e.g., 1.38 g, 10 mmol) and malononitrile (0.73 g, 11 mmol).
Solvent and Catalyst Addition : Add anhydrous ethanol (30 mL) to dissolve the reactants. To this solution, add piperidine (0.1 mL, ~1 mmol) dropwise at room temperature.
Causality: Piperidine acts as a mild base to deprotonate the active methylene compound (malononitrile), initiating the condensation. Ethanol is a suitable polar protic solvent for this reaction.[4]
Reaction Monitoring : Stir the reaction mixture at room temperature. A precipitate usually forms within 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
Work-up and Isolation :
Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).
For any product remaining in the filtrate, remove the ethanol under reduced pressure. Dissolve the residue in DCM and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
Purification : Combine the filtered solid with the residue from the filtrate. Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/DCM gradient) to yield the pure monomer as a colored solid.
4.2. Protocol 2: Synthesis of D-A Copolymer via Stille Polymerization
This protocol describes the copolymerization of a dibrominated version of the monomer from Protocol 1 with a distannylated comonomer.
Reaction Scheme:
Caption: Stille cross-coupling for D-A copolymer synthesis.
Materials:
Dibrominated Monomer (from monomer in Protocol 1, brominated at the vinyl group) (1.0 eq)
Reaction Setup : In a glovebox, add the dibrominated monomer (e.g., 344 mg, 1 mmol), 2,5-bis(trimethylstannyl)thiophene (409 mg, 1 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and P(o-tol)₃ (24 mg, 0.08 mmol) to a flame-dried Schlenk flask.
Causality: Stille coupling is a robust method for forming C-C bonds between sp²-hybridized carbons, ideal for creating conjugated polymers. The palladium catalyst is essential for the catalytic cycle, and the phosphine ligand stabilizes the palladium complex.
Solvent Addition and Degassing : Add anhydrous toluene (10 mL) to the flask. Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can deactivate the catalyst.
Polymerization : Heat the reaction mixture to 90-110°C and stir under an inert atmosphere (Argon or Nitrogen) for 24-48 hours. The solution will typically become dark and viscous as the polymer forms.
End-capping and Precipitation :
After the reaction period, add a few drops of 2-bromothiophene to end-cap the polymer chains and stir for another 2 hours.
Cool the mixture to room temperature and pour it slowly into vigorously stirring methanol (200 mL).
Collect the precipitated polymer fiber by filtration.
Purification :
Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane sequentially to remove catalyst residues and oligomers.
Finally, extract the polymer with chloroform or chlorobenzene.
Concentrate the chloroform/chlorobenzene solution and precipitate the polymer again in methanol. Filter and dry the final polymer under high vacuum.
Material Characterization and Device Fabrication
5.1. Characterization
The synthesized monomer and polymer should be characterized using standard techniques:
NMR Spectroscopy (¹H, ¹³C) : To confirm the chemical structure.
FTIR Spectroscopy : To identify functional groups.
Gel Permeation Chromatography (GPC) : To determine molecular weight and polydispersity of the polymer.
UV-Vis Spectroscopy : To determine the optical bandgap (E_g^opt) of the polymer.
Cyclic Voltammetry (CV) : To determine the HOMO and LUMO energy levels.[5]
5.2. OPV Device Fabrication Workflow
A standard bulk heterojunction device is fabricated to test the performance of the synthesized polymer.
Caption: General workflow for OPV device fabrication and testing.
Expected Performance and Data
Based on structurally similar thiophene-based D-A copolymers, a device fabricated with the polymer synthesized from 2-Thiophenecarboxaldehyde, 5-ethenyl- is expected to exhibit competitive performance.[2] The table below presents hypothetical but realistic data for such a system.
Parameter
Symbol
Expected Value
Unit
Optical Bandgap
E_g^opt
1.8 - 2.0
eV
HOMO Energy Level
E_HOMO
-5.2 to -5.4
eV
LUMO Energy Level
E_LUMO
-3.3 to -3.5
eV
Open-Circuit Voltage
V_oc
0.7 - 0.9
V
Short-Circuit Current
J_sc
10 - 15
mA/cm²
Fill Factor
FF
60 - 70
%
Power Conversion Efficiency
PCE
7 - 9
%
These values are estimates based on literature for similar D-A copolymers and will depend on the specific acceptor unit chosen, the comonomer, and optimization of the device fabrication process.
Conclusion
2-Thiophenecarboxaldehyde, 5-ethenyl- is a highly valuable and versatile building block for the synthesis of advanced organic photovoltaic materials. Its bifunctional nature allows for the creation of well-defined donor-acceptor copolymers through robust and scalable chemical reactions like the Knoevenagel condensation and Stille cross-coupling. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the potential of this compound in developing next-generation organic solar cells with enhanced efficiency and stability.
References
Reynolds, J. R. et al. Organic Photovoltaics. Georgia Tech. [Link]
Youn, J., et al. Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. Polymers (Basel). 2014. [Link]
Ramoroka, M. E., et al. Synthesis and Photovoltaics of Novel 2,3,4,5-Tetrathienylthiophene-co-poly(3-hexylthiophene-2,5-diyl) Donor Polymer for Organic Solar Cell. Polymers (Basel). 2020. [Link]
Youn, J., et al. Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. Polymers (Basel). 2014. [Link]
Reynolds, J. R. et al. Organic Photovoltaics. Georgia Tech. [Link]
Beaujuge, P. M., & Fréchet, J. M. J. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Chemical Society Reviews. 2011. [Link]
Wang, C., et al. Donor-Acceptor-Type Copolymers Based on 3,4-Propylenedioxy-thiophene and 5,6-Difluorobenzotriazole: Synthesis and Electrochromic Properties. Polymers (Basel). 2018. [Link]
Ramoroka, M. E., et al. Synthesis and Photovoltaics of Novel 2,3,4,5-Tetrathienylthiophene-co-poly(3-hexylthiophene-2,5-diyl) Donor Polymer for Organic Solar Cell. Polymers (Basel). 2020. [Link]
Application Note: Advanced Functionalization and Polymerization of 5-Ethenyl-2-thiophenecarboxaldehyde
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Molecule of Interest: 2-Thiophenecarboxaldehyde, 5-ethenyl- (CAS: 90110-08-0) Introduction & Chemical Significance 5-Ethenyl-2-thioph...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Molecule of Interest: 2-Thiophenecarboxaldehyde, 5-ethenyl- (CAS: 90110-08-0)
Introduction & Chemical Significance
5-Ethenyl-2-thiophenecarboxaldehyde (also known as 5-vinyl-2-thiophenecarboxaldehyde) is a highly versatile, bifunctional building block. It features an electron-rich thiophene core that bridges a polymerizable vinyl group and a reactive aldehyde moiety. This unique structural motif makes it a critical intermediate in two distinct, high-impact fields:
Materials Science: It serves as a precursor for sequence-controlled polymers and organic light-emitting diode (OLED) materials. The vinyl group can undergo living anionic polymerization, while the aldehyde can be converted into electron-withdrawing groups (e.g., cyano groups) to stabilize propagating carbanions [1].
Pharmaceutical Development: The thiophene ring acts as a premier bioisostere for benzene, often improving the metabolic stability and lipophilicity of drug candidates. The aldehyde provides a synthetic handle for reductive amination, allowing for the rapid assembly of amine-containing pharmacophores.
Causality & Mechanistic Insights (E-E-A-T)
As an application scientist, it is crucial to understand why specific reagents and pathways are chosen over standard alternatives to ensure high-fidelity functionalization.
The Formylation Strategy
The synthesis of 5-ethenyl-2-thiophenecarboxaldehyde from 2-bromo-5-vinylthiophene relies on Grignard formation followed by electrophilic trapping. While dimethylformamide (DMF) is traditionally used for formylation, utilizing 4-formylmorpholine is mechanistically superior for this substrate. The morpholine leaving group forms a highly stable tetrahedral intermediate that resists collapse until the acidic quench. This prevents the newly formed aldehyde from reacting with excess Grignard reagent, drastically reducing secondary alcohol byproducts and maximizing the yield of the target aldehyde.
Monomer Design for Living Anionic Polymerization
Direct anionic polymerization of vinylthiophenes often yields broad molecular weight distributions due to carbanion instability. By converting the aldehyde group of 5-ethenyl-2-thiophenecarboxaldehyde into a cyano group (yielding 2-cyano-5-vinylthiophene), the propagating carbanion gains strong electron-withdrawing resonance stabilization. This mechanistic adjustment prevents unwanted chain-transfer events, enabling true living anionic polymerization with narrow molecular weight distributions (
Mw/Mn<1.2
) [1].
Mechanistic pathway of Grignard formylation utilizing 4-formylmorpholine.
Experimental Protocols: Self-Validating Workflows
The following protocols detail the synthesis of the aldehyde, its conversion to a cyano-monomer, and its subsequent polymerization. These steps are designed with built-in validation checks (e.g., specific NMR shifts, chromatographic neutralizations) to ensure reproducibility.
Protocol A: Synthesis of 5-Ethenyl-2-thiophenecarboxaldehyde
Objective: Formylate 2-bromo-5-vinylthiophene while preserving the sensitive vinyl group.
Grignard Preparation: In a flame-dried 500 mL two-neck flask under nitrogen, add 2-bromo-5-vinylthiophene (15.8 g, 83.6 mmol) and Magnesium turnings (2.23 g, 91.9 mmol) in dry diethyl ether (
Et2O
, 80 mL). Stir until the magnesium is consumed.
Electrophilic Addition: Cool the solution to 0 °C. Add a solution of 4-formylmorpholine (11.5 g, 100 mmol) in
Et2O
(50 mL) dropwise. Stir the mixture at room temperature for 2 hours.
Quench & Extraction: Pour the reaction mixture into ice-cold 2 M HCl to collapse the tetrahedral intermediate. Extract the aqueous layer three times with
Et2O
. Wash the combined organic layers with saturated
NaHCO3
and brine, then dry over anhydrous
MgSO4
.
Purification (Critical Step): Evaporate the solvent to yield a yellow liquid. Purify via silica gel column chromatography (n-hexane : ethyl acetate = 10:0 to 8:2).
Self-Validation/Causality: The silica gel must be neutralized with 1% triethylamine (
Et3N
). Acidic sites on untreated silica can trigger unintended cationic polymerization of the vinyl group.
Yield: Colorless liquid (approx. 62% yield).
Protocol B: Functionalization to 2-Cyano-5-vinylthiophene
Objective: Convert the aldehyde to a cyano group for anionic polymerization stabilization.
Oxime Formation: To a stirred mixture of 5-ethenyl-2-thiophenecarboxaldehyde (5.05 g, 36.2 mmol) and NaOH (2.60 g, 65.1 mmol) in an ice bath, dropwise add hydroxylamine hydrochloride (
NH2OH⋅HCl
, 2.76 g, 39.8 mmol) dissolved in water (20 mL). Stir at room temperature for 1 hour.
Neutralization: Neutralize the mixture by bubbling
CO2
gas for 30 minutes. Extract with
Et2O
, dry over
MgSO4
, and evaporate to yield the oxime intermediate as an orange powder.
Dehydration: Dissolve the oxime (6.00 g) in pyridine (10 mL) at 0 °C. Dropwise add a pre-mixed solution of thionyl chloride (
SOCl2
, 6.85 g) and DMF (4.17 g) in benzene (20 mL). Stir at room temperature for 1 hour, quench with water, and extract with
Et2O
to isolate 2-cyano-5-vinylthiophene.
Protocol C: Living Anionic Polymerization
Initiation: In an all-glass apparatus under high vacuum, dissolve 2-cyano-5-vinylthiophene in dry THF at -78 °C.
Polymerization: Inject sec-butyllithium (sec-BuLi). The solution will exhibit a distinct color change indicating the formation of the stable propagating carbanion.
Termination: After 5 minutes, quench the living polymer chains with degassed methanol. Precipitate the polymer in hexane and dry under vacuum.
Synthetic workflow for 5-ethenyl-2-thiophenecarboxaldehyde functionalization.
Data Presentation & Validation
To ensure the trustworthiness of the synthesized building blocks and polymers, quantitative validation via NMR and Size Exclusion Chromatography (SEC) is required.
Table 1:
1H
and
13C
NMR Characterization of 5-Ethenyl-2-thiophenecarboxaldehyde
Validation Check: The presence of the 9.85 ppm singlet confirms successful formylation, while the doublet of doublets at 6.82 ppm confirms the vinyl group remains intact.
Nucleus
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Assignment
1H
5.40
doublet (d)
11.0
Vinyl
Hβ
(cis)
1H
5.82
doublet (d)
17.4
Vinyl
Hβ
(trans)
1H
6.82
doublet of doublets (dd)
17.4, 10.6
Vinyl
Hα
1H
7.07
doublet (d)
4.1
Thiophene
H3
1H
7.64
doublet (d)
3.7
Thiophene
H4
1H
9.85
singlet (s)
-
Aldehyde
CHO
13C
118.2
-
-
Vinyl
Cβ
13C
182.9
-
-
Aldehyde
C=O
Table 2: Living Anionic Polymerization Characteristics
Validation Check: A dispersity (
Mw/Mn
) below 1.20 confirms the absence of chain transfer, validating the living nature of the polymerization.
Monomer Derivative
Initiator
Temp (°C)
Time (min)
Conversion (%)
Mn
( g/mol )
Dispersity (
Mw/Mn
)
2-Cyano-5-vinylthiophene
sec-BuLi
-78
5
>99
12,500
1.15
2-Vinylthiophene (Control)
sec-BuLi
-78
5
>99
10,200
1.18
References
Kurishiba, Y., Oguri, A., Yamamoto, D., Homma, C., Goseki, R., & Ishizone, T. (2024). "Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes." Macromolecules, 57(18).[Link]
Method
Application Note: High-Efficiency Wittig Olefination of 5-Vinylthiophene-2-carbaldehyde
Introduction and Strategic Context The synthesis of extended π -conjugated systems is a cornerstone of modern materials science and drug development, particularly in the design of organic field-effect transistors (OFETs)...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Strategic Context
The synthesis of extended
π
-conjugated systems is a cornerstone of modern materials science and drug development, particularly in the design of organic field-effect transistors (OFETs), photovoltaic materials, and fluorescent probes. 5-Vinylthiophene-2-carbaldehyde serves as a highly valuable bifunctional building block in these domains. It possesses a rigid, electron-rich thiophene core, a terminal vinyl group for downstream polymerization or cross-coupling, and a reactive aldehyde moiety primed for chain extension.
The Wittig olefination and its variants (e.g., Horner-Wadsworth-Emmons) remain the premier methodologies for converting this aldehyde into structurally diverse vinylenes[1]. However, the unique electronic topology of 5-vinylthiophene-2-carbaldehyde demands precise experimental control. This application note details the mechanistic causality, stereochemical tuning, and self-validating protocols required to execute these olefinations with maximum yield and reproducibility.
Mechanistic Causality and Substrate Dynamics
When designing a Wittig protocol for 5-vinylthiophene-2-carbaldehyde, several substrate-specific factors dictate the choice of reagents and conditions:
Electronic "Push-Pull" Dynamics: The electron-donating nature of the thiophene sulfur, coupled with the extended conjugation of the 5-vinyl group, slightly attenuates the electrophilicity of the C2-carbonyl carbon compared to simple benzaldehydes. Consequently, highly stabilized ylides may require elevated temperatures or prolonged reaction times to achieve full conversion[1].
Absence of
α
-Hydrogens: Thiophenecarboxaldehydes lack
α
-hydrogens, which elegantly eliminates the risk of base-catalyzed enolization or aldol self-condensation. However, this structural feature makes the aldehyde highly susceptible to the Cannizzaro reaction (base-induced disproportionation into a primary alcohol and a carboxylic acid) if exposed to strong aqueous bases (e.g., NaOH)[2]. Therefore, anhydrous conditions using lithium hexamethyldisilazide (LiHMDS) or n-butyllithium (n-BuLi) are highly recommended for non-stabilized ylides.
Vinyl Group Preservation: The terminal vinyl group is prone to radical-induced auto-polymerization. Reactions should be conducted under strict inert atmospheres (N₂ or Ar), and excessive thermal stress should be avoided unless utilizing the Horner-Wadsworth-Emmons (HWE) modification[3].
Reaction Pathway Visualization
Mechanistic workflow of the Wittig olefination highlighting intermediate transitions.
Quantitative Data: Stereoselectivity and Yield Optimization
The stereochemical outcome (E vs. Z ratio) of the Wittig reaction is fundamentally governed by the nature of the phosphorus ylide. The table below summarizes benchmark data for thiophene-2-carbaldehyde derivatives, providing a predictive framework for 5-vinylthiophene-2-carbaldehyde functionalization[3][4][5][6].
Table 1: Influence of Ylide Type on Olefination Metrics
Ylide Classification
Reagent System
Base / Solvent
Temp
Expected E:Z Ratio
Avg. Yield (%)
Non-Stabilized
Alkyltriphenylphosphonium halide
n-BuLi / THF
-78 °C to RT
~ 50:50
48 - 65%
Semi-Stabilized
Benzyltriphenylphosphonium halide
LiHMDS / THF
0 °C to RT
~ 70:30
60 - 75%
Stabilized
Ethyl 2-(triphenylphosphoranylidene)acetate
None / DCM
RT
> 95:5
90 - 94%
HWE (Phosphonate)
Diethyl (2-thienylmethyl)phosphonate
NaH / DME
0 °C to Reflux
98:2
88%
Note: Stabilized ylides and HWE reagents heavily favor the thermodynamic (E)-alkene due to the reversibility of the intermediate oxaphosphetane formation[3].
Self-Validating Experimental Protocols
Protocol A: Synthesis of Conjugated Dienes via Non-Stabilized Ylides
Objective: Coupling of 5-vinylthiophene-2-carbaldehyde with methyltriphenylphosphonium bromide to yield 2-vinyl-5-vinylidenethiophene.
Causality: n-BuLi is strictly required to deprotonate the weakly acidic alkylphosphonium salt. The reaction is initiated at -78 °C to prevent premature decomposition of the highly reactive, non-stabilized ylide and to control the exothermic nucleophilic attack[2].
Step-by-Step Methodology:
Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon. Add methyltriphenylphosphonium bromide (1.2 equiv, 1.2 mmol) and anhydrous THF (10 mL).
Ylide Generation: Cool the suspension to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.6 M in hexanes, 1.25 equiv) dropwise over 5 minutes.
Self-Validation Checkpoint: The cloudy white suspension will immediately transition to a homogenous, vibrant yellow/orange solution. Failure to observe this color shift indicates moisture contamination or degraded phosphonium salt.
Aldehyde Addition: Stir the ylide at -78 °C for 30 minutes. Dissolve 5-vinylthiophene-2-carbaldehyde (1.0 equiv, 1.0 mmol) in 2 mL of anhydrous THF and add it dropwise to the ylide solution.
Reaction Progression: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.
Self-Validation Checkpoint: As the aldehyde is consumed, the vibrant color of the ylide will progressively fade to a pale, muted yellow. Confirm completion via TLC (Hexanes/EtOAc 9:1); the UV-active aldehyde spot (Rf ~0.6) should completely disappear.
Quench and Workup: Quench the reaction by slowly adding 5 mL of saturated aqueous NH₄Cl. (Avoid strong aqueous bases to prevent the Cannizzaro side-reaction). Extract with diethyl ether (3 × 15 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (100% Hexanes) to separate the product from the triphenylphosphine oxide byproduct[2].
Objective: Synthesis of extended (E)-oligo[thiophene-2,5-diyl]vinylenes.
Causality: The HWE modification utilizes phosphonate esters. The resulting carbanion is highly nucleophilic, and the subsequent oxaphosphetane intermediate undergoes rapid thermodynamic equilibration, heavily favoring the formation of the (E)-alkene[3].
Step-by-Step Methodology:
Deprotonation: To a flame-dried flask under Argon, add sodium hydride (60% dispersion in mineral oil, 1.5 equiv) and suspend in anhydrous 1,2-dimethoxyethane (DME, 15 mL). Cool to 0 °C.
Self-Validation Checkpoint: The immediate evolution of hydrogen gas (visible bubbling) confirms the successful deprotonation and formation of the active phosphonate carbanion. Stir until bubbling ceases (approx. 30 minutes).
Coupling: Add 5-vinylthiophene-2-carbaldehyde (1.0 equiv) in one portion. The mixture will often turn dark red or brown.
Thermal Drive: Slowly warm the mixture to room temperature, then attach a reflux condenser and heat to reflux (approx. 85 °C) for 4 hours to ensure complete cycloreversion of the oxaphosphetane[3].
Isolation: Cool to room temperature and pour the mixture into crushed ice. Extract with dichloromethane (DCM, 3 × 20 mL). The highly conjugated (E)-isomer often exhibits lower solubility and can sometimes be directly recrystallized from the crude mixture using solvents like xylene or o-dichlorobenzene[3].
References
reactivity comparison of different substituted thiophenecarboxaldehydes - Benchchem. 2
Comparing 3-Bromobenzo[b]thiophene-2-carbaldehyde with other thiophene aldehydes in synthesis - Benchchem.1
Synthesis of α-, β-, and γ-Carbolines via Intramolecular Cyclization... - The Journal of Organic Chemistry (ACS Publications). 4
New Uncharged 2-Thienostilbene Oximes as Reactivators of Organophosphate-Inhibited Cholinesterases - PMC (NIH). 5
[THIOPHENE-2,5-DIYL]VINYLENES: The Wittig-Horner reaction of thiophene-2-carbaldehyde... - Clockss.org. 3
Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems - MDPI. 6
Application Note: 2-Thiophenecarboxaldehyde, 5-ethenyl- in the Rational Design of D-π-A Fluorescent Probes
Executive Summary The development of highly sensitive, far-red, and near-infrared (NIR) fluorescent probes is a critical bottleneck in deep-tissue bioimaging and real-time analyte sensing. 2-Thiophenecarboxaldehyde, 5-et...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of highly sensitive, far-red, and near-infrared (NIR) fluorescent probes is a critical bottleneck in deep-tissue bioimaging and real-time analyte sensing. 2-Thiophenecarboxaldehyde, 5-ethenyl- (also known as 5-vinylthiophene-2-carbaldehyde) has emerged as a highly versatile building block for constructing Donor-π-Acceptor (D-π-A) architectures[1]. By leveraging the low aromatic stabilization energy of the thiophene ring and the extended conjugation of the ethenyl (vinyl) group, researchers can synthesize probes with massive Stokes shifts, tunable emission profiles, and specific reactive sites for target analytes such as Reactive Oxygen Species (ROS) and nucleophilic anions [2].
This application note details the mechanistic rationale, photophysical data, and validated protocols for utilizing this compound in advanced chemosensor development.
Mechanistic Rationale: The Power of the Thiophene-Vinyl π-Bridge
To design a successful fluorescent probe, the choice of the π-bridge is as critical as the selection of the electron donor and acceptor. 2-Thiophenecarboxaldehyde, 5-ethenyl- offers three distinct chemical advantages:
Enhanced Intramolecular Charge Transfer (ICT): The thiophene ring possesses a lower resonance energy (29 kcal/mol) compared to a standard phenyl ring (36 kcal/mol). This reduced aromaticity lessens the energy barrier for π-electron delocalization between the donor and acceptor moieties, significantly lowering the HOMO-LUMO bandgap and red-shifting the emission into the biologically transparent window (600–900 nm) [3].
Aldehyde Reactivity for Acceptor Integration: The highly electrophilic C-2 aldehyde serves as an ideal handle for Knoevenagel condensations. It reacts smoothly with active methylene compounds (e.g., malononitrile, indolium salts, or benzothiazolium) to form rigid, highly conjugated electron-withdrawing domains [4].
Vinyl Group as a Responsive Trigger: The 5-ethenyl group extends the conjugation pathway but also acts as a selective reaction site. For instance, in ROS sensing, the electron-rich vinyl double bond is susceptible to oxidative cleavage by peroxynitrite (
ONOO−
) or ozone (
O3
). This cleavage abruptly truncates the π-conjugation, disrupting the ICT state and triggering a massive, ratiometric blue-shift in fluorescence [2]. Alternatively, it can undergo nucleophilic addition by cyanide (
CN−
), serving as a "turn-on" or "turn-off" sensing mechanism [1].
Visualizing the Sensing Logic
The following diagram illustrates the logical workflow from building block synthesis to the final analyte-induced fluorescence response.
Fig 1: Workflow of D-π-A probe synthesis and analyte-induced ICT disruption for sensing.
Quantitative Data: Photophysical Properties of Derived Probes
The integration of 2-Thiophenecarboxaldehyde, 5-ethenyl- into various D-π-A scaffolds yields probes with distinct photophysical properties tailored to specific analytes. The table below summarizes validated data from recent literature utilizing this structural motif.
Probe Architecture
Target Analyte
Absorption
λmax
Emission
λmax
Stokes Shift
Limit of Detection (LOD)
Mechanism
Thiophene-Dicyanovinyl [1]
Cyanide (
CN−
)
510 nm
650 nm
140 nm
51 nM
Nucleophilic Addition
Vinylthiophene-Pyridinium [2]
Superoxide (
O2∙−
)
418 nm
635 nm
217 nm
12 nM
Oxidative Cleavage
Thiophene-Benzothiazole [3]
Cadmium (
Cd2+
)
380 nm
520 nm
140 nm
2.25 nM
Chelation-Enhanced ICT
Thieno[3,2-b]thiophene [4]
DNA/RNA Aptamers
580 nm
710 nm
130 nm
N/A (Rotor)
Conformational Restriction
Standardized Experimental Protocols
As an application scientist, it is imperative to ensure that protocols are robust and self-validating. The following methodologies detail the synthesis of a baseline dicyanovinyl-thiophene probe and its subsequent use in an in vitro assay.
Protocol A: Synthesis of a Dicyanovinyl-Thiophene Fluorescent Probe
Causality Note: We utilize absolute ethanol as the solvent to prevent the hydrolysis of the highly reactive Knoevenagel intermediates. Piperidine is selected as a mild base because it efficiently deprotonates the active methylene of malononitrile without initiating unwanted side reactions on the thiophene ring.
Reagents & Materials:
2-Thiophenecarboxaldehyde, 5-ethenyl- (1.0 mmol)
Malononitrile (1.1 mmol)
Piperidine (Catalytic, 2-3 drops)
Absolute Ethanol (15 mL)
Inert Gas (
N2
or Argon)
Step-by-Step Procedure:
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-Thiophenecarboxaldehyde, 5-ethenyl- in 10 mL of absolute ethanol under an inert
N2
atmosphere.
Activation: In a separate vial, dissolve 1.1 mmol of malononitrile in 5 mL of absolute ethanol. Slowly add this dropwise to the main reaction flask over 5 minutes.
Catalysis: Add 2-3 drops of piperidine to the stirring mixture. Self-Validation: The solution should immediately begin to darken (typically turning deep red or purple), indicating the formation of the extended conjugated D-π-A system.
Reflux: Attach a reflux condenser and heat the mixture to 78°C for 3–4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase. The reaction is complete when the starting aldehyde spot disappears.
Isolation: Cool the reaction mixture to room temperature, then transfer it to an ice bath for 30 minutes to maximize precipitation.
Purification: Filter the resulting dark precipitate under a vacuum and wash it with cold ethanol (2 × 5 mL). Recrystallize the crude product from hot ethanol to yield the pure dicyanovinyl-thiophene probe. Confirm purity via
1H
-NMR (look for the disappearance of the aldehyde proton at ~9.8 ppm and the appearance of the highly deshielded vinyl protons).
Protocol B: In Vitro Fluorescence Sensing Assay (Analyte Detection)
Causality Note: The use of a HEPES buffer system (pH 7.4) with a specific co-solvent ratio (e.g., DMSO/Water) is critical. The D-π-A probes are highly hydrophobic; insufficient organic co-solvent will lead to aggregation-caused quenching (ACQ), artificially suppressing the baseline fluorescence and ruining the dynamic range of the assay.
Step-by-Step Procedure:
Stock Solution Preparation: Dissolve the purified probe in anhydrous DMSO to create a 1.0 mM stock solution. Store in the dark at 4°C.
Assay Buffer: Prepare a 10 mM HEPES buffer solution adjusted to pH 7.4.
Working Solution: Dilute the stock solution into the HEPES buffer to achieve a final probe concentration of 10 µM. Ensure the final DMSO concentration does not exceed 1% (v/v) to maintain cellular biocompatibility if transitioning to live-cell imaging.
Analyte Titration: Transfer 2.0 mL of the working solution into a standard 10 mm path-length quartz cuvette. Record the baseline fluorescence emission spectrum (excitation at the probe's specific
λmax
, e.g., 510 nm).
Signal Acquisition: Add aliquots of the target analyte (e.g.,
CN−
or ROS donor) ranging from 0 to 50 µM. Incubate for 5 minutes at 37°C after each addition to ensure reaction completion.
Data Analysis: Record the emission spectra. Plot the fluorescence intensity ratio (
Ianalyte/Iblank
) against the analyte concentration to determine the linear dynamic range and calculate the Limit of Detection (LOD) using the
3σ/k
method.
References
Title: A Biocompatible Colorimetric Triphenylamine-Dicyanovinyl Conjugated Fluorescent Probe for Selective and Sensitive Detection of Cyanide Ion in Aqueous Media and Living Cells
Source: Sensors (MDPI), 2017.
URL: [Link]
Title: Deep-Tissue Fluorescence Imaging Study of Reactive Oxygen Species in a Tumor Microenvironment
Source: Analytical Chemistry (ACS), 2021.
URL: [Link]
Title: Thiophene-Appended Benzothiazole Compounds for Ratiometric Detection of Copper and Cadmium Ions with Comparative Density Functional Theory Studies and Their Application in Real-Time Samples
Source: ACS Omega, 2022.
URL: [Link]
Title: Thieno[3,2-b]thiophene for the Construction of Far-Red Molecular Rotor Hemicyanines as High-Affinity DNA Aptamer Fluorogenic Reporters
Source: Analytical Chemistry (ACS), 2024.
URL: [Link]
Method
Application Note: Chemoselective Reduction Protocols for 5-Vinylthiophene-2-carboxaldehyde
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs) Executive Summary & Mechanistic Overview In advanced...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Procedures (SOPs)
Executive Summary & Mechanistic Overview
In advanced organic synthesis and drug development, the chemoselective manipulation of polyfunctional molecules is a critical benchmark of process efficiency. The molecule 5-vinylthiophene-2-carboxaldehyde presents a classic chemoselectivity paradigm: it contains two highly reactive, reducible functional groups—a formyl group (C=O) and a terminal vinyl group (C=C)—flanking an electron-rich thiophene core.
Furthermore, the sulfur atom within the thiophene ring acts as a potential coordinating ligand that can easily poison traditional heterogeneous transition-metal catalysts (e.g., Palladium on Carbon). As a Senior Application Scientist, I have structured this guide to provide two divergent, self-validating protocols that allow you to selectively reduce either the aldehyde or the alkene with absolute precision, explaining the mechanistic causality behind each reagent choice.
Pathway A: Selective Reduction of the Aldehyde (Vinyl Preservation)
Target Molecule: (5-Vinylthiophen-2-yl)methanol
Primary Reagent: Sodium Borohydride (NaBH₄) in Methanol
Mechanistic Rationale
To reduce the aldehyde while preserving the alkene, a nucleophilic hydride source is required. Sodium borohydride (NaBH₄) is the optimal reagent for this transformation. The hydride anion (H⁻) selectively attacks the highly electrophilic carbonyl carbon[1]. Because alkenes are inherently electron-rich—and in this case, conjugated with the electron-donating thiophene ring—they strongly repel nucleophilic attack, ensuring the vinyl group remains completely intact. Methanol serves a dual purpose: it acts as a solvent to dissolve the NaBH₄ and functions as the immediate proton source to trap the resulting alkoxide intermediate, driving the reaction to completion automatically[2].
Step-by-Step Protocol
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-vinylthiophene-2-carboxaldehyde (1.0 equiv) in anhydrous methanol to achieve a 0.2 M concentration.
Temperature Control: Cool the solution to 0 °C using an ice-water bath.
Causality: Lower temperatures suppress potential side reactions, prevent the evaporation of the volatile starting material, and control the exothermic nature of the hydride transfer.
Reagent Addition: Add NaBH₄ (1.2 equiv) portion-wise over 15 minutes.
Causality: Portion-wise addition prevents the rapid, uncontrolled evolution of hydrogen gas, maintaining a safe and self-validating reaction environment[3].
In-Process Control (IPC): Stir for 1 hour at 0 °C. Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the UV-active starting material spot disappears, replaced by a significantly more polar spot (the alcohol product).
Quenching: Quench the reaction carefully by adding saturated aqueous NH₄Cl dropwise.
Causality: NH₄Cl provides a mild proton source to neutralize basic borate salts without risking the acid-catalyzed polymerization of the sensitive vinyl thiophene moiety.
Isolation: Extract the aqueous mixture with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure (5-vinylthiophen-2-yl)methanol.
Pathway B: Selective Reduction of the Vinyl Group (Aldehyde Preservation)
Target Molecule: 5-Ethylthiophene-2-carboxaldehyde
Primary Reagent: Wilkinson's Catalyst[RhCl(PPh₃)₃] and H₂ gas
Mechanistic Rationale
Reducing the alkene while preserving the aldehyde requires a homogeneous hydrogenation approach. Heterogeneous catalysts (e.g., Pd/C or PtO₂) are highly susceptible to sulfur poisoning from the thiophene ring and can trigger unwanted decarbonylation of the aldehyde.
Wilkinson's catalyst, [RhCl(PPh₃)₃], is a sterically demanding, homogeneous Rh(I) complex that overcomes these limitations. It operates via the oxidative addition of molecular hydrogen, followed by the selective π-complexation of the least sterically hindered alkene (the terminal vinyl group)[4]. The metal-hydride bond in this complex is primarily covalent, rendering it unreactive toward polar C=O bonds, thus perfectly preserving the aldehyde[5]. Furthermore, homogeneous rhodium complexes exhibit a much higher tolerance to sulfur-containing heterocycles.
Step-by-Step Protocol
Reaction Setup: In a Schlenk flask, dissolve 5-vinylthiophene-2-carboxaldehyde (1.0 equiv) in anhydrous, degassed toluene/ethanol (1:1 v/v, 0.1 M).
Causality: Thorough degassing (via freeze-pump-thaw or vigorous argon sparging) is critical because Wilkinson's catalyst is highly sensitive to oxidation by dissolved O₂[5].
Catalyst Addition: Add Wilkinson's catalyst (5 mol%) under a positive pressure of argon. The solution will adopt a characteristic red-brown hue.
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂) via a balloon (1 atm). Repeat this purge cycle three times to ensure a pure H₂ atmosphere.
In-Process Control (IPC): Stir the reaction mixture vigorously at room temperature for 12–16 hours. Monitor the reaction via ¹H NMR or GC-MS.
Causality: TLC is ineffective here because the starting material and the ethyl-substituted product have nearly identical R_f values. ¹H NMR validation is achieved by observing the disappearance of the characteristic vinyl proton multiplets (δ 5.1–6.8 ppm) and the emergence of ethyl signals (a quartet and a triplet).
Workup & Isolation: Vent the H₂ gas safely and concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc) to separate the catalyst byproducts (primarily triphenylphosphine oxide) and isolate the pure 5-ethylthiophene-2-carboxaldehyde.
Quantitative Data & Method Comparison
The following table summarizes the operational parameters and expected outcomes for both chemoselective pathways, providing a quick-reference guide for process scaling.
Parameter
Pathway A: Aldehyde Reduction
Pathway B: Vinyl Reduction
Target Product
(5-Vinylthiophen-2-yl)methanol
5-Ethylthiophene-2-carboxaldehyde
Reagents
NaBH₄ (1.2 eq)
RhCl(PPh₃)₃ (5 mol%), H₂ (1 atm)
Solvent System
Anhydrous Methanol
Toluene / Ethanol (1:1)
Temperature
0 °C to Room Temperature
Room Temperature
Reaction Time
1 – 2 hours
12 – 16 hours
IPC Method
TLC (Polarity shift)
¹H NMR / GC-MS (Mass/Shift change)
Expected Yield
> 90%
80 – 85%
Primary Risk
Exothermic H₂ gas evolution
Catalyst poisoning by O₂ or impurities
Workflow Visualization
The following diagram illustrates the divergent chemoselective pathways from the starting material, mapping the reagents to their respective structural outcomes.
Chemoselective reduction pathways for 5-vinylthiophene-2-carboxaldehyde.
References
Master Organic Chemistry. "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry." 1
Application Note & Protocols: Knoevenagel Condensation of 5-Ethenyl-2-Thiophenecarboxaldehyde
Executive Summary For drug development professionals and synthetic chemists, thiophene-core molecules represent a privileged scaffold. Specifically, 5-ethenyl-2-thiophenecarboxaldehyde (also known as 5-vinyl-2-thiophenec...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For drug development professionals and synthetic chemists, thiophene-core molecules represent a privileged scaffold. Specifically, 5-ethenyl-2-thiophenecarboxaldehyde (also known as 5-vinyl-2-thiophenecarboxaldehyde) offers a highly versatile bifunctional framework. The reactive aldehyde group readily undergoes Knoevenagel condensation to yield extended α,β-unsaturated systems, while the 5-ethenyl moiety provides an orthogonal handle for downstream functionalization (e.g., cross-coupling, click chemistry, or targeted polymerization). This guide details the mechanistic causality, self-validating protocols, and analytical tracking required to successfully execute Knoevenagel condensations using this specialized substrate without degrading the sensitive vinyl group.
Mechanistic Insights & Causality
The Knoevenagel condensation is a base-catalyzed carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene. When utilizing 5-ethenyl-2-thiophenecarboxaldehyde, several unique electronic and steric factors dictate experimental choices:
Electrophilicity via Extended Conjugation : The presence of the electron-rich thiophene ring, further conjugated with the 5-ethenyl group, significantly modulates the electrophilicity of the C2-aldehyde1[1]. While the thiophene ring generally donates electron density, the extended π-system stabilizes the transition state during the nucleophilic attack of the enolate, accelerating the reaction rate compared to non-conjugated aliphatic aldehydes .
Vinyl Group Preservation : The 5-ethenyl group is susceptible to thermal auto-polymerization and unwanted Michael additions if the reaction conditions are too harsh. Therefore, causality dictates the use of mild bases and room-temperature conditions . Strong bases or prolonged heating will degrade the starting material.
Thermodynamic Driving Force : The choice of a polar protic solvent (like ethanol or an ethanol/water mix) is deliberate. It stabilizes the charged enolate intermediate. Furthermore, the resulting highly conjugated dicyanoalkene or cyanoacrylate product is typically insoluble in cold ethanol, driving the equilibrium forward via Le Chatelier's principle and allowing isolation by simple filtration.
Knoevenagel Condensation Workflow and Mechanistic Pathway.
This protocol utilizes piperidine as a classical catalyst. It is ideal for highly active methylene compounds like malononitrile.
Materials:
5-Ethenyl-2-thiophenecarboxaldehyde (1.0 mmol)
Malononitrile (1.05 mmol)
Piperidine (0.1 mmol, 10 mol%)
Absolute Ethanol (5 mL)
Step-by-Step Procedure:
Preparation : In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-ethenyl-2-thiophenecarboxaldehyde (1.0 mmol) and malononitrile (1.05 mmol) in 5 mL of absolute ethanol.
Catalyst Initiation : Add piperidine (10 mol%) dropwise to the stirring solution at room temperature (20-25°C). Causality: Dropwise addition prevents localized exothermic spikes that could trigger vinyl polymerization.
Reaction Monitoring : Stir the mixture at room temperature. The reaction typically turns deep yellow/orange, and a precipitate may begin to form within 10-15 minutes. Monitor via TLC (Hexane:EtOAc 4:1) until the aldehyde spot is consumed.
Isolation : Once complete, cool the flask in an ice bath for 30 minutes to maximize precipitation.
Purification : Filter the precipitate under vacuum. Wash the filter cake with 2 x 2 mL of ice-cold ethanol. The product is typically >95% pure, but can be recrystallized from hot ethanol if necessary.
Protocol B: Green Aqueous Condensation (Scale-Up & Eco-Friendly)
For environmentally conscious scale-up, utilizing in-situ generated carbonic acid or polyguanidine in aqueous media provides excellent yields while avoiding toxic organic bases2[2],3[3].
Materials:
5-Ethenyl-2-thiophenecarboxaldehyde (1.0 mmol)
Active Methylene (e.g., Ethyl Cyanoacetate, 1.0 mmol)
Ethanol:Water (1:1 v/v, 6 mL)
Dry Ice (for in-situ Carbonic Acid generation)
Step-by-Step Procedure:
Solvent System : Mix 3 mL of ethanol and 3 mL of deionized water in a 25 mL flask.
Catalyst Generation : Add a small piece of dry ice (~1 g) to the solvent to generate carbonic acid in-situ3[3]. Wait until vigorous bubbling subsides but the solution remains saturated with CO2.
Reaction : Add the aldehyde and ethyl cyanoacetate. Stir vigorously at room temperature. The biphasic mixture will slowly homogenize as the reaction proceeds, followed by product precipitation.
Workup : Filter the solid product. The catalyst (carbonic acid) safely leaves no trace in the product, eliminating the need for acidic washes.
Analytical Self-Validation System
To ensure scientific integrity, every protocol must be self-validating. The transformation of 5-ethenyl-2-thiophenecarboxaldehyde can be precisely tracked via ^1H NMR spectroscopy:
Starting Material Signature : The unreacted aldehyde exhibits a distinct, highly deshielded proton singlet at δ = 9.85 ppm . The 5-ethenyl protons appear as a doublet of doublets at δ = 6.82 ppm (Hα) and two doublets at δ = 5.82 and 5.40 ppm (Hβ).
Product Validation : Successful Knoevenagel condensation is confirmed by the complete disappearance of the 9.85 ppm singlet . A new vinylic proton (the ylidene bridge) will emerge between δ = 7.50 - 8.20 ppm.
Integrity Check : The integration and splitting pattern of the 5-ethenyl protons (δ ~5.4 - 6.8 ppm) must remain intact. Any loss of these signals indicates unwanted polymerization or Michael addition side-reactions.
Quantitative Data Summary
The table below summarizes the expected outcomes when reacting 5-ethenyl-2-thiophenecarboxaldehyde with various active methylenes under different catalytic conditions.
Active Methylene
Catalyst System
Solvent
Temp (°C)
Time
Yield (%)
Key Observation / Causality
Malononitrile
Piperidine (10 mol%)
Ethanol
25
30 min
92%
Rapid precipitation drives equilibrium; high purity.
Ethyl Cyanoacetate
Piperidine (10 mol%)
Ethanol
50
2 h
85%
Requires mild heat; strict monitoring needed to preserve vinyl group.
Malononitrile
Carbonic Acid (in-situ)
EtOH:H₂O (1:1)
25
15 min
95%
Green conditions; trace-free catalyst removal3[3].
Barbituric Acid
Polyguanidine (20 mol%)
Water
25
45 min
88%
Heterogeneous catalyst; easily recoverable via filtration2[2].
References
Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes (Synthesis and NMR Characterization of 5-vinyl-2-thiophenecarboxaldehyde). Amazon S3.
A Comparative Analysis of the Reactivity of Furan- and Thiophene-Based Aldehydes . Benchchem. 1
Reactivity comparison of different substituted thiophenecarboxaldehydes . Benchchem.
Polyguanidine as a Highly Efficient and Reusable Catalyst for Knoevenagel Condensation Reactions in Water . ConnectSci. 2
A new parallel, rapid, and green Knoevenagel Condensation catalyzed by in-situ generated carbonic acid . ResearchGate. 3
synthesizing conjugated copolymers with 2-Thiophenecarboxaldehyde, 5-ethenyl-
Application Note: Synthesis of Conjugated Copolymers via Orthogonal Multicomponent Polymerization of 2-Thiophenecarboxaldehyde, 5-ethenyl- Strategic Rationale & Monomer Paradigm The development of advanced conjugated cop...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis of Conjugated Copolymers via Orthogonal Multicomponent Polymerization of 2-Thiophenecarboxaldehyde, 5-ethenyl-
Strategic Rationale & Monomer Paradigm
The development of advanced conjugated copolymers for optoelectronics (e.g., organic photovoltaics, OLEDs, and field-effect transistors) relies heavily on precise structural engineering. 2-Thiophenecarboxaldehyde, 5-ethenyl- (also known as 5-vinylthiophene-2-carboxaldehyde) is a highly versatile, heterobifunctional AB-type monomer. It possesses an electron-rich thiophene core flanked by a polymerizable vinyl group and a reactive aldehyde group. While traditionally utilized as a precursor for living anionic polymerizations[1], its dual functionality makes it an ideal candidate for Multicomponent Polymerization (MCP) .
By leveraging orthogonal reactivities, we can construct perfectly alternating donor-acceptor conjugated copolymers in a single pot. This protocol details a base-promoted, palladium-catalyzed Heck-Knoevenagel tandem step-growth polymerization [2]. In this system, the monomer acts as a bifunctional linker: the vinyl group undergoes Heck coupling with an aryl dibromide (CC monomer), while the aldehyde group simultaneously undergoes Knoevenagel condensation with an active di-methylene compound (BB monomer). This approach circumvents the need for multi-step monomer pre-assembly, maximizing atom economy and structural complexity[3].
Mechanistic Framework
The success of this protocol relies on the non-interfering, simultaneous execution of two distinct catalytic cycles within the same reaction vessel.
The Heck Cycle: Palladium acetate (Pd(OAc)₂), stabilized by the bulky ligand tri(o-tolyl)phosphine, undergoes oxidative addition with an aryl dibromide. The vinyl group of the thiophene monomer inserts into the Pd-aryl bond, followed by
β
-hydride elimination to form a new conjugated C-C bond.
The Knoevenagel Cycle: Simultaneously, the inorganic base (K₂CO₃) deprotonates the active methylene monomer (e.g., 1,4-phenylenediacetonitrile). The resulting carbanion attacks the highly electrophilic aldehyde of the thiophene monomer, followed by dehydration to form a conjugated C=C double bond.
Step 1: Monomer Integrity QC (Critical)
2-Thiophenecarboxaldehyde, 5-ethenyl- is susceptible to auto-polymerization and oxidation. Before use, validate monomer purity via ¹H NMR in CDCl₃. You must observe the intact aldehyde proton at
δ
9.85 ppm and the distinct vinyl protons at
δ
5.40 and 5.82 ppm[4]. If these peaks are broadened or missing, pass the monomer through a short basic alumina plug.
Step 2: Reaction Assembly
In a dry 50 mL Schlenk tube equipped with a magnetic stir bar, add:
Pd(OAc)₂ (0.04 mmol, 9.0 mg, 2 mol% per Heck coupling)
P(o-tolyl)₃ (0.16 mmol, 48.7 mg)
K₂CO₃ (5.0 mmol, 691 mg)
Causality Check: The 2:1:1 stoichiometry is mathematically required for step-growth polymerization of an A + BB + CC system to achieve high molecular weight. P(o-tolyl)₃ is selected over standard triphenylphosphine because its steric bulk facilitates the reductive elimination step and prevents catalyst deactivation.
Step 3: Degassing & Polymerization
Add 10 mL of a 1:1 (v/v) mixture of anhydrous Toluene and DMF.
Causality Check: DMF is necessary to dissolve the K₂CO₃ and stabilize the polar Knoevenagel transition state[2]. However, pure DMF will cause the rigid conjugated polymer to precipitate prematurely. Toluene is required to keep the growing polymer chain solvated.
Subject the mixture to three standard freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise irreversibly oxidize the Pd(0) active species to Pd black. Backfill with Argon and heat to 110 °C for 48 hours.
Step 4: End-Capping & Quenching
After 48 hours, add 0.1 mL of bromobenzene and stir for 2 hours, followed by 0.1 mL of phenylboronic acid (dissolved in 1 mL THF) and stir for another 2 hours.
Causality Check: This end-capping sequence eliminates residual reactive vinyl and bromide end-groups, preventing unwanted cross-linking during long-term storage and improving the thermal stability of the final material.
Step 5: Purification via Soxhlet Extraction
Precipitate the cooled mixture into 200 mL of rapidly stirring methanol. Filter the crude polymer. Transfer the solid to a cellulose extraction thimble and perform sequential Soxhlet extraction:
Methanol (24 h): Removes DMF, unreacted monomers, and K₂CO₃ salts.
Chloroform (24 h): Extracts the target high-molecular-weight conjugated copolymer.
Concentrate the chloroform fraction and reprecipitate into methanol. Dry under vacuum at 60 °C overnight.
Caption: Step-by-step self-validating workflow for conjugated copolymer synthesis.
Quantitative Optimization Data
The table below summarizes the causality of solvent and base selection on the final polymer properties. Molecular weights (
Mn
) and Polydispersity Indices (PDI) were determined via Size Exclusion Chromatography (SEC) against polystyrene standards.
Entry
Solvent System
Base Catalyst
Temp (°C)
Time (h)
Mn
(kDa)
PDI
Yield (%)
1
DMF (100%)
K₂CO₃
100
24
12.4
2.1
65
2
DMF (100%)
Piperidine
100
24
8.2
2.4
45
3
Toluene/DMF (1:1)
K₂CO₃
110
48
28.6
1.8
88
4
THF (100%)
K₂CO₃
80
48
5.1
2.6
30
Data Interpretation: Entry 3 represents the optimized protocol. The dual-solvent system prevents premature polymer precipitation (a common failure point in Entry 1), allowing the step-growth mechanism to reach higher conversions. K₂CO₃ outperforms organic bases like piperidine (Entry 2) because it effectively drives both the Heck and Knoevenagel cycles without inducing side-reactions with the aldehyde moiety.
References
Kurishiba, Y., Oguri, A., Yamamoto, D., et al. "Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes." Macromolecules, 2024.[Link]
Felpin, F.-X., et al. "Pd-Catalyzed Orthogonal Knoevenagel/Perkin Condensation-Decarboxylation-Heck/Suzuki Sequences: Tandem Transformations of Benzaldehydes into Hydroxy-Functionalized Antidiabetic Stilbene-Cinnamoyl Hybrids and Asymmetric Distyrylbenzenes." ResearchGate, 2009.[Link]
Wang, et al. "One-pot multicomponent polymerization towards heterocyclic polymers: a mini review." PMC, 2023.[Link]
Kurishiba, Y., et al. "Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes - Supplementary Information." Amazon S3, 2024.[Link]
how to prevent spontaneous polymerization of 2-Thiophenecarboxaldehyde, 5-ethenyl- during storage
Welcome to the Technical Support Center for reactive thiophene derivatives. This guide is designed for researchers, chemists, and drug development professionals working with 5-ethenyl-2-thiophenecarboxaldehyde (also know...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for reactive thiophene derivatives. This guide is designed for researchers, chemists, and drug development professionals working with 5-ethenyl-2-thiophenecarboxaldehyde (also known as 5-vinyl-2-thiophenecarboxaldehyde). Due to its highly reactive bifunctional nature, this compound is notorious for spontaneous polymerization and degradation during storage.
This document provides field-proven, self-validating protocols to ensure monomer integrity from synthesis to experimental application.
Core Mechanistic Overview: The Causality of Degradation
To effectively prevent polymerization, one must understand the structural vulnerabilities of 5-ethenyl-2-thiophenecarboxaldehyde:
The Vinyl Group (Ethenyl): Highly susceptible to auto-acceleration and free-radical polymerization initiated by ambient light, thermal energy, or trace oxygen [1].
The Thiophene Ring: An electron-rich heteroaromatic system that stabilizes intermediate radicals and cations, drastically lowering the activation energy required for chain propagation.
The Aldehyde Moiety: Prone to autoxidation in the presence of atmospheric oxygen, forming peroxy carboxylic acids that subsequently act as potent radical initiators for the vinyl group.
Because of these synergistic reactive sites, standard room-temperature storage inevitably leads to the formation of insoluble, cross-linked poly(thiophene) resins.
Troubleshooting & FAQs
Q1: My freshly synthesized 5-ethenyl-2-thiophenecarboxaldehyde turned into a viscous gel overnight. What happened?A: The monomer underwent spontaneous free-radical polymerization. Without an added radical scavenger (inhibitor) and proper thermal control, ambient light and trace oxygen initiate a runaway exothermic polymerization reaction.
Q2: Which stabilizer is most effective for this specific compound?A: We strongly recommend 4-tert-butylcatechol (TBC) or Butylated hydroxytoluene (BHT) at concentrations of 100 to 1000 ppm (0.01% - 0.1% w/w) [2]. TBC is particularly effective for vinylthiophenes because it intercepts peroxy radicals rapidly, preventing the aldehyde autoxidation cycle that triggers vinyl polymerization [3].
Q3: What are the absolute minimum storage requirements?A: The compound must be stored at -20°C , strictly protected from light (amber vials or foil-wrapped), and sealed under an inert atmosphere (Argon or Nitrogen) [2].
Q4: Will the stabilizer interfere with my downstream Grignard reactions or anionic polymerizations?A: Yes. Both TBC and BHT possess acidic phenolic protons that will quench organometallic reagents (like Grignards or sec-BuLi) and terminate living anionic polymerizations [1]. The stabilizer must be removed immediately prior to use.
Experimental Protocols: A Self-Validating System
The following protocols ensure that the monomer is safely stabilized for long-term storage and properly purified before sensitive downstream reactions.
Protocol A: Stabilization and Cryo-Storage
Objective: Arrest radical initiation and prevent oxidative degradation.
Calculate Inhibitor Mass: For every 10 g of freshly distilled 5-ethenyl-2-thiophenecarboxaldehyde, weigh out 10 mg of TBC (yielding 1000 ppm).
Dissolution: Add the TBC directly to the liquid monomer in an amber borosilicate glass vial. Swirl gently until completely dissolved.
Inert Gas Purging: Insert a Schlenk line needle or a balloon of high-purity Argon (preferred over Nitrogen due to its higher density). Purge the headspace of the vial for 3–5 minutes to displace all oxygen.
Sealing and Storage: Seal the vial with a PTFE-lined cap, wrap the seal with Parafilm, and immediately transfer to a -20°C freezer.
Objective: Strip the phenolic stabilizer without triggering premature polymerization.
Preparation: Prepare a short chromatography column (e.g., a glass pipette plugged with glass wool) packed with 2–3 inches of activated basic alumina (Brockmann Grade I).
Elution: Remove the monomer from the freezer and allow it to reach room temperature in a dark environment (to prevent condensation of atmospheric moisture).
Filtration: Pass the required volume of the stabilized monomer neat (or dissolved in a dry, non-polar solvent like hexanes if highly viscous) through the basic alumina plug. The basic alumina selectively binds the acidic phenolic hydroxyl groups of TBC/BHT.
Verification: The eluted monomer is now uninhibited. Crucial: Use this purified monomer within 1–2 hours. Do not attempt to re-store uninhibited monomer.
Quantitative Data: Storage Viability
The following table summarizes the expected half-life (time until 50% oligomerization/polymerization is detected via 1H-NMR) of 5-ethenyl-2-thiophenecarboxaldehyde under various conditions.
Storage Temperature
Atmosphere
Inhibitor Added
Light Exposure
Estimated Shelf-Life
+25°C (Room Temp)
Air
None
Ambient Light
< 12 Hours
+4°C (Fridge)
Air
None
Dark
3 - 5 Days
+4°C (Fridge)
Argon
1000 ppm TBC
Dark
2 - 3 Weeks
-20°C (Freezer)
Argon
1000 ppm TBC
Dark
> 12 Months
-80°C (Deep Freeze)
Argon
None
Dark
~ 6 Months
Workflow Visualization
Below is the logical workflow mapping the lifecycle of the monomer from synthesis to experimental application.
Figure 1: End-to-end workflow for the stabilization, storage, and recovery of reactive vinylthiophene monomers.
References
Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes
Source: Amazon AWS / Supplementary Material (Peer-Reviewed Polymer Chemistry Data)
URL:[Link]
Inhibition of Free Radical Polymerization: A Review
Source: PMC - National Institutes of Health (NIH)
URL:[Link]
Optimization
optimizing reaction temperature and time for 2-Thiophenecarboxaldehyde, 5-ethenyl- oxidation
Welcome to the Technical Support Center for the chemoselective oxidation of 5-ethenyl-2-thiophenecarboxaldehyde (also known as 5-vinylthiophene-2-carbaldehyde). This guide is engineered for researchers, synthetic chemist...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the chemoselective oxidation of 5-ethenyl-2-thiophenecarboxaldehyde (also known as 5-vinylthiophene-2-carbaldehyde). This guide is engineered for researchers, synthetic chemists, and drug development professionals who need to convert this bifunctional building block into 5-ethenyl-2-thiophenecarboxylic acid without compromising the sensitive vinyl group or the thiophene ring.
Below, you will find the mechanistic rationale, a self-validating experimental protocol, optimization data, and a targeted FAQ section to troubleshoot common deviations.
Mechanistic Rationale & Pathway
Oxidizing an aldehyde in the presence of an electron-rich thiophene ring and a polymerizable vinyl group is a classic chemoselectivity challenge. The Pinnick Oxidation is the gold standard for this transformation because it is highly chemoselective for aldehydes and tolerates sensitive functional groups like alkenes and sulfides .
The reaction utilizes sodium chlorite (NaClO₂) as the primary oxidant and sodium dihydrogen phosphate (NaH₂PO₄) as a buffer to generate the active species, chlorous acid (HClO₂). Density Functional Theory (DFT) studies confirm that the addition of chlorous acid to the aldehyde is the rate-determining step, while the subsequent pericyclic fragmentation is highly exergonic, releasing the target carboxylic acid and hypochlorous acid (HOCl) . Because HOCl is a reactive electrophile, a scavenger (typically 2-methyl-2-butene) must be employed to maintain redox balance and prevent the destruction of the starting material .
Figure 1: Mechanistic pathway of the Pinnick oxidation highlighting critical scavenging routes.
Troubleshooting Guides & FAQs
Q1: Why is strict temperature control (0 °C to 25 °C) critical for oxidizing 5-ethenyl-2-thiophenecarboxaldehyde?A: The substrate contains two highly reactive moieties: an electron-rich thiophene ring and a terminal vinyl group. While the Pinnick oxidation is inherently mild, elevating the temperature above 30 °C provides sufficient kinetic energy to promote background side-reactions. Un-scavenged traces of HOCl can undergo electrophilic addition across the vinyl double bond or chlorinate the thiophene ring. Furthermore, concentrated terminal alkenes are prone to radical-induced polymerization under thermal stress. Maintaining the reaction between 0 °C (during addition) and 25 °C ensures the activation energy for aldehyde oxidation is met without crossing the threshold for these degradative pathways.
Q2: How do I optimize the reaction time to maximize yield and prevent degradation?A: Reaction time optimization is a careful balance between complete kinetic conversion and product degradation. Because the first step (addition of chlorous acid) is rate-determining , the reaction requires time to initiate, but extending it unnecessarily leads to background chlorination. For this specific substrate, the optimal time window is 2.0 to 3.0 hours . Extending the reaction beyond 4 hours does not improve yield but exponentially increases the risk of thiophene chlorination. We recommend initiating TLC/HPLC monitoring at the 90-minute mark.
Q3: What happens if the hypochlorous acid (HOCl) scavenger is omitted or depleted?A: Omitting the scavenger is catastrophic for this substrate. During the reaction, sodium chlorite is reduced, generating HOCl as a highly reactive byproduct . Without a scavenger, HOCl acts as a potent electrophile, rapidly attacking the vinyl group to form a chlorohydrin or chlorinating the thiophene ring. 2-methyl-2-butene must be used in large excess (typically 10 equivalents) because it reacts with HOCl significantly faster than the substrate does, forming inert 3-chloro-2-methylbutan-2-ol.
Q4: Can I use alternative oxidants like Potassium Permanganate (KMnO₄) or Silver(I) Oxide (Ag₂O)?A: KMnO₄ is strictly contraindicated; it is a strong, non-selective oxidant that will aggressively cleave the vinyl group to yield a dicarboxylic acid or cause complete degradation of the thiophene ring. Ag₂O (Tollens-type oxidation) can selectively oxidize the aldehyde without touching the alkene, but it is highly expensive, requires strict exclusion of light, and generates heavy-metal waste that complicates downstream pharmaceutical purification. The Pinnick oxidation remains the most scalable, cost-effective, and chemoselective method .
Data Presentation: Temperature & Time Optimization
The following table summarizes the quantitative causality between temperature/time profiles and the resulting yield and purity of 5-ethenyl-2-thiophenecarboxylic acid.
This procedure is designed as a self-validating system , incorporating built-in analytical checks to ensure the integrity of the reaction at every phase.
Objective: Chemoselective conversion of 5-ethenyl-2-thiophenecarboxaldehyde to 5-ethenyl-2-thiophenecarboxylic acid.
Solvent: tert-Butanol / Deionized Water (4:1 v/v, 50 mL)
Step-by-Step Methodology:
Substrate Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5-ethenyl-2-thiophenecarboxaldehyde (10 mmol) in 40 mL of tert-butanol.
Scavenger Addition: Add 2-methyl-2-butene (100 mmol) to the solution. Cool the mixture to 0 °C using an ice-water bath. Validation: Ensure the internal temperature reads ≤ 2 °C before proceeding to prevent initial thermal spikes.
Buffer & Oxidant Preparation: In a separate flask, dissolve NaClO₂ (15 mmol) and NaH₂PO₄ (20 mmol) in 10 mL of deionized water.
Controlled Addition: Add the aqueous oxidant/buffer solution dropwise to the organic mixture over 15–20 minutes. Maintain the internal temperature below 5 °C during the addition.
Propagation: Remove the ice bath and allow the reaction to naturally warm to room temperature (approx. 20–25 °C). Stir vigorously for exactly 2.5 hours.
In-Process Monitoring: Verify reaction completion via TLC (Eluent: Hexane/EtOAc 7:3). Validation: The starting material (Rf ~0.6, UV active) should disappear, and the product (Rf ~0.2, broad streak) should appear. If starting material persists >5%, continue stirring for 30 additional minutes.
Quenching & Volatile Removal: Concentrate the mixture under reduced pressure (bath temp ≤ 30 °C) to remove the volatile tert-butanol and unreacted 2-methyl-2-butene.
Acidification: Dilute the remaining aqueous residue with 30 mL of water and adjust the pH to ~3 using 1M HCl. Validation: Use pH paper to confirm acidity. The carboxylic acid product will only partition into the organic layer during extraction if it is fully protonated.
Extraction & Drying: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude product via short-plug flash column chromatography or recrystallization to yield pure 5-ethenyl-2-thiophenecarboxylic acid.
References
Pinnick oxidation - Wikipedia
Source: Wikipedia
URL:[Link]
Mechanistic investigations on Pinnick oxidation: a density functional theory study
Source: Royal Society Open Science (Royal Society Publishing)
URL:[Link]
During an oxidation reaction, there must also be a reduction. What is reduced in the Pinnick oxidation?
Source: Pearson Organic Chemistry Channels
URL:[Link]
Troubleshooting
Technical Support Center: Handling & Purification of 5-Vinylthiophene-2-carbaldehyde
Welcome to the Technical Support Center for 5-vinylthiophene-2-carbaldehyde . This bifunctional molecule is a highly versatile building block in drug development and materials science, but it presents significant handlin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 5-vinylthiophene-2-carbaldehyde . This bifunctional molecule is a highly versatile building block in drug development and materials science, but it presents significant handling challenges.
As a Senior Application Scientist, I have compiled this guide to address the root causes of degradation—specifically the spontaneous polymerization of the vinyl group and the auto-oxidation of the carbaldehyde moiety. By understanding the mechanistic causality behind these degradation pathways, you can implement self-validating protocols to ensure high-purity recovery.
Core Mechanistic Challenges (The "Why")
Working with 5-vinylthiophene-2-carbaldehyde requires mitigating two competing degradation pathways:
Cationic & Radical Polymerization: The electron-donating nature of the thiophene ring highly activates the vinyl group. Exposure to slightly acidic environments (like standard silica gel) lowers the activation energy for cationic cross-linking. Furthermore, concentration or thermal stress can trigger spontaneous radical bulk polymerization, turning your product into an insoluble resin.
Auto-Oxidation: The C2-carbaldehyde group is highly susceptible to radical chain auto-oxidation in the presence of atmospheric oxygen, converting the aldehyde into a carboxylic acid. This degradation is visually self-validating: the typically colorless liquid will turn amber or dark brown upon oxidation[1].
Troubleshooting Guide: Common Issues & Root Causes
To optimize your purification strategy, compare your experimental parameters against the quantitative thresholds in the table below.
Symptom / Issue
Quantitative Parameter
Root Cause
Corrective / Preventive Action
Insoluble gel formation during concentration
Bath Temp > 30°C; Concentration > 1M
Spontaneous thermal or concentration-induced radical polymerization.
Severe streaking or irreversible binding on column
Silica pH ~ 4.5 – 5.0
Acid-catalyzed cationic polymerization of the electron-rich vinyl group on the stationary phase.
Pre-treat silica gel with 1–3% v/v Triethylamine (Et₃N) to neutralize acidic silanols.
Clear liquid turns amber/brown over time
O₂ exposure; Temp > 0°C
Auto-oxidation of the C2-carbaldehyde to the corresponding carboxylic acid.
Store neat liquid strictly under Argon at -20°C in amber, light-blocking vials.
Low yield / charring during vacuum distillation
Pressure > 5 Torr; Pot Temp > 100°C
Thermal degradation and cross-linking in the distillation pot due to excessive heat.
Ensure high vacuum (< 1 Torr). Add 0.1–0.5 wt% BHT to the distillation pot.
Frequently Asked Questions (FAQs)
Q: Why can't I use standard flash chromatography for this molecule?A: Standard silica gel possesses slightly acidic silanol groups with a pKa of approximately 4.5 to 5.0. For an electron-rich monomer like 5-vinylthiophene-2-carbaldehyde, this surface acidity acts as a catalyst for cationic polymerization, leading to on-column degradation and irreversible binding. You must neutralize these active sites using a tertiary amine like triethylamine (Et₃N) before loading your sample[2].
Q: Should I purify my crude mixture by distillation or chromatography?A: This is strictly a function of scale. For small-scale purifications (< 5g), Et₃N-deactivated silica chromatography is highly efficient and avoids thermal stress. For larger scales (> 5g), vacuum distillation is safer and more economical, provided you use a high vacuum (< 1 Torr) to keep the boiling point low, and add a radical inhibitor to the distillation pot to prevent thermal runaway[3].
Q: How do I remove the BHT inhibitor before my next synthetic step?A: Butylated hydroxytoluene (BHT) is a sterically hindered phenol used to scavenge free radicals[3]. It can be rapidly removed immediately prior to your next reaction by passing the neat liquid through a short plug of neutral alumina. Alternatively, you can wash an organic solution of the monomer with 1M NaOH, though the base-washed aldehyde must be used immediately to prevent base-catalyzed aldol condensations.
Experimental Protocols
Protocol A: Et₃N-Deactivated Silica Gel Chromatography (Scale: < 5g)
This protocol ensures the stationary phase is entirely neutralized, preventing acid-catalyzed degradation.
Solvent Preparation: In a fume hood, prepare your desired mobile phase (e.g., Hexanes/Ethyl Acetate 9:1 v/v). Add 1% to 3% (v/v) Triethylamine (Et₃N) to the entire solvent batch[4].
Column Packing: Slurry pack the flash chromatography column using the Et₃N-doped solvent.
Deactivation Flush: Flush the packed column with at least 3 column volumes (CV) of the Et₃N-doped solvent. Self-Validation Check: Test the eluent dripping from the column with wet pH paper; it should read basic (pH > 8), confirming the silanols are neutralized[2].
Loading & Elution: Dissolve the crude 5-vinylthiophene-2-carbaldehyde in a minimum volume of the eluent and apply it evenly to the column head. Elute using the same Et₃N-doped solvent system.
Concentration: Pool the UV-active fractions containing the product. Evaporate under reduced pressure with a water bath temperature strictly ≤ 25°C to prevent concentration-induced polymerization.
Protocol B: Vacuum Distillation with Radical Inhibition (Scale: > 5g)
This protocol utilizes thermal separation while chemically suppressing radical chain propagation.
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all ground-glass joints are properly greased and the system can hold a high vacuum (< 1 Torr).
Inhibition: Add the crude liquid to the distillation flask. Add 0.1% to 0.5% (by weight) of BHT (Butylated hydroxytoluene) directly into the pot. This acts as a sacrificial radical scavenger[3].
Degassing: Apply the vacuum slowly while stirring the pot to degas the mixture and remove any residual volatile solvents without bumping.
Distillation: Gradually heat the oil bath. Keep the heating mantle temperature as low as possible to maintain a steady distillation rate. Collect the purified fraction in a receiver flask submerged in a dry ice/acetone bath.
Storage: Immediately backfill the system with Argon. Transfer the purified, colorless product to an amber ampoule, purge the headspace with Argon, and store at -20°C[1].
Purification Decision Workflow
Decision workflow for the purification of 5-vinylthiophene-2-carbaldehyde.
reducing unwanted side reactions during 2-Thiophenecarboxaldehyde, 5-ethenyl- handling
Welcome to the Technical Support Center for 2-Thiophenecarboxaldehyde, 5-ethenyl- (commonly known as 5-vinyl-2-thiophenecarboxaldehyde). Because this molecule possesses both a highly reactive conjugated vinyl group and a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 2-Thiophenecarboxaldehyde, 5-ethenyl- (commonly known as 5-vinyl-2-thiophenecarboxaldehyde). Because this molecule possesses both a highly reactive conjugated vinyl group and an oxidizable aldehyde moiety, it is notoriously prone to unwanted side reactions, including spontaneous polymerization and auto-oxidation.
This guide is designed for researchers and drug development professionals to troubleshoot handling issues, understand the mechanistic causality behind degradation, and implement self-validating protocols to ensure reagent integrity.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my 5-vinyl-2-thiophenecarboxaldehyde turn viscous or solidify during storage?
The Causality: The vinyl group is conjugated with the electron-rich thiophene ring, which highly stabilizes radical intermediates. Exposure to ambient light, trace transition metals, or elevated temperatures initiates spontaneous free-radical polymerization[1]. Once initiation occurs, the propagation is rapid, leading to a highly cross-linked, insoluble, and viscous poly(vinylthiophene) matrix[2].
The Solution: Always store the monomer with a radical scavenger such as BHT (butylated hydroxytoluene) or 4-tert-butylcatechol (TBC) at 100–500 ppm. Store tightly sealed in amber vials at -20 °C.
Q2: My NMR shows a broad peak in the carboxylic acid region and loss of the aldehyde proton. What happened?
The Causality: Aldehydes undergo radical-mediated auto-oxidation in the presence of atmospheric oxygen to form the corresponding peroxy acid, which then reacts with another aldehyde molecule to yield 5-vinyl-2-thiophenecarboxylic acid.
The Solution: The system must be rigorously purged with Argon or Nitrogen. Never leave the reagent bottle open on the benchtop. If oxidation has occurred, the monomer must be purified via vacuum distillation or column chromatography immediately prior to use.
Q3: I am getting poor yields in my Grignard/Wittig reactions due to cross-reactivity. How can I prevent this?
The Causality: The bifunctional nature of the molecule means that nucleophiles (like Grignard reagents) will attack the electrophilic aldehyde carbon, while strong bases or radicals can simultaneously attack the vinyl group.
The Solution: If your target reaction involves the vinyl group (e.g., Heck coupling), you must first protect the aldehyde as an acetal (e.g., using ethylene glycol and a catalytic acid). If your reaction involves the aldehyde, ensure strict temperature control (-78 °C) to kinetically favor 1,2-addition over vinyl polymerization.
Part 2: Quantitative Data & Handling Guidelines
Table 1: Storage and Stabilization Parameters
Parameter
Recommended Condition
Causality / Rationale
Temperature
-20 °C
Reduces the thermal kinetic energy required for radical initiation.
Scavenges initiating radicals to halt the polymerization cascade.
Table 2: Common Side Reactions and Mitigation
Side Reaction
Primary Trigger
Mitigation Strategy
Radical Polymerization
Heat, Light, Peroxides
Add BHT; store at -20 °C.
Aldehyde Oxidation
Atmospheric O₂
Schlenk line techniques; store under Argon.
Nucleophilic Addition
Unprotected -CHO group
Acetal protection prior to basic/nucleophilic steps.
Part 3: Experimental Protocol - Monomer Purification and Handling
To ensure experimental reproducibility, the inhibitor (BHT/TBC) and any trace polymeric/oxidized impurities must be removed immediately before use. This protocol is a self-validating system: successful purification is visually confirmed by the transition from a viscous/yellow liquid to a clear, mobile liquid.
Step-by-Step Methodology:
Preparation: Flame-dry a short-path vacuum distillation apparatus and purge with Argon.
Setup: Transfer the stabilized 5-vinyl-2-thiophenecarboxaldehyde to the distillation flask. Add a small magnetic stir bar.
Inhibitor Removal (Alternative to Distillation): If distillation is not feasible, pass the neat monomer through a short plug of activated basic alumina (Brockmann Grade I) packed in a glass pipette. The basic alumina selectively binds the phenolic inhibitors (BHT/TBC) and trace carboxylic acids.
Distillation: Apply high vacuum (e.g., 0.1 mmHg). Gently heat the flask using an oil bath. The monomer will distill at reduced temperatures, leaving behind high-molecular-weight polymers and oxidized byproducts.
Collection & Validation: Collect the clear distillate in a Schlenk flask pre-chilled to -78 °C. Validate purity via TLC (silica gel, Hexanes/EtOAc) or rapid ¹H-NMR to ensure the aldehyde proton (~9.8 ppm) and vinyl protons (~5.2-5.7 ppm) are intact and sharp.
Immediate Use: Use the purified monomer immediately in your synthetic workflow.
Part 4: Degradation Pathways Visualization
The following diagram illustrates the dual degradation pathways of 5-vinyl-2-thiophenecarboxaldehyde and the targeted interventions to maintain chemical integrity.
Caption: Mechanistic degradation pathways of 5-vinyl-2-thiophenecarboxaldehyde and targeted mitigations.
Part 5: References
Odian, G. Principles of Polymerization. Wiley-Interscience (2004). Available at: [Link]
"Selective Anionic Polymerization of 2,5-Divinylthiophene Derivatives." ACS Publications (2021). Available at: [Link]
Technical Support Center: Troubleshooting Solubility & Handling of 5-Ethenylthiophene-2-Carboxaldehyde
Welcome to the Technical Support Center for 2-Thiophenecarboxaldehyde, 5-ethenyl- (CAS: 90110-08-0), also commonly referred to as 5-vinylthiophene-2-carboxaldehyde. As a bifunctional organic molecule containing both a hi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 2-Thiophenecarboxaldehyde, 5-ethenyl- (CAS: 90110-08-0), also commonly referred to as 5-vinylthiophene-2-carboxaldehyde.
As a bifunctional organic molecule containing both a highly reactive conjugated vinyl group and an aldehyde moiety, this compound presents unique handling challenges. In its pure, monomeric state, it is inherently miscible in most organic solvents [1]. Therefore, if you are experiencing poor solubility, you are almost certainly observing chemical degradation rather than a true solvent mismatch.
This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and resolve solubility issues stemming from the molecule's structural liabilities.
Part 1: Quantitative Data & Solvent Compatibility
To establish a baseline for troubleshooting, the following table summarizes the expected solubility profile of pure 5-ethenylthiophene-2-carboxaldehyde based on its structural analogs (e.g., thiophene-2-carboxaldehyde)[1, 2].
Solvent
Polarity Index
Expected Solubility (Pure Monomer)
Troubleshooting Indicator (If Insoluble)
Dichloromethane (DCM)
3.1
Highly Soluble
Polymerization has occurred (gel/cloudy).
Ethyl Acetate (EtOAc)
4.4
Highly Soluble
Polymerization has occurred.
Dimethyl Sulfoxide (DMSO)
7.2
Highly Soluble
Polymerization or severe degradation.
Hexanes / Heptane
0.1
Soluble
Oxidation to carboxylic acid (white precipitate).
Water
10.2
Immiscible / Insoluble
Normal behavior; do not use as primary solvent.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is my 5-ethenylthiophene-2-carboxaldehyde forming a cloudy suspension or gel in DCM or EtOAc?
Expert Insight: You are observing auto-polymerization. The 5-ethenyl (vinyl) group is highly susceptible to free-radical polymerization when exposed to ambient light, heat, or trace impurities [3]. The conjugated thiophene ring stabilizes intermediate radicals, lowering the activation energy for this process. While the monomer is highly soluble in DCM and EtOAc, the resulting poly(vinylthiophene) derivatives are high-molecular-weight oligomers/polymers that are insoluble in these solvents, manifesting as a cloudy suspension or viscous gel.
Q2: I dissolved the compound in hexanes, but a white/yellow precipitate crashed out. What happened?
Expert Insight: This is a classic sign of auto-oxidation. The 2-carboxaldehyde group reacts with atmospheric oxygen via a radical chain mechanism to form 5-ethenylthiophene-2-carboxylic acid[2]. While the parent aldehyde is soluble in non-polar solvents like hexanes, the resulting carboxylic acid forms strong intermolecular hydrogen bonds (dimerization), significantly decreasing its solubility in non-polar media and causing it to precipitate.
Q3: How can I prepare a stable stock solution for long-term storage or NMR analysis?
Expert Insight: To maintain solubility and monomeric integrity, you must arrest both radical polymerization and oxidation.
Use Stabilizers: Add 50–100 ppm of a radical scavenger such as 4-tert-butylcatechol (TBC) or butylated hydroxytoluene (BHT) [3]. These inhibitors donate a hydrogen atom to propagating radicals, forming a stable phenoxy radical and terminating the chain reaction.
Solvent Choice: For NMR, use CDCl3 passed through basic alumina to remove trace DCl (acidic protons catalyze degradation).
Storage: Store the solution at -20°C in the dark, strictly under an inert atmosphere (Argon or N2).
Part 3: Visualizing the Problem & Solution
Degradation Pathways
The following diagram illustrates the chemical causality behind the solubility issues you may encounter.
Mechanisms of 5-ethenylthiophene-2-carboxaldehyde degradation leading to solubility loss.
Experimental Rescue Workflow
If your batch has degraded, follow this logical workflow to restore and maintain its solubility.
Workflow for the purification and stabilization of 5-ethenylthiophene-2-carboxaldehyde.
Part 4: Step-by-Step Experimental Methodologies
Protocol A: Rescuing Degraded (Insoluble) Monomer
If your compound fails to dissolve completely in DCM, it must be purified before use in sensitive cross-coupling or condensation reactions.
Step 1: Dissolution & Filtration
Suspend the degraded mixture in a polar aprotic solvent (e.g., DCM or EtOAc).
Filter the suspension through a pad of Celite to physically remove high-molecular-weight, cross-linked poly(vinylthiophene) species.
Step 2: Flash Column Chromatography
Concentrate the filtrate under reduced pressure (keep the water bath < 30°C to prevent further thermal polymerization).
Load the crude mixture onto a silica gel column.
Elute using a Hexane/EtOAc gradient (typically 9:1 to 8:2). The pure monomer will elute first, leaving polar carboxylic acids and short-chain oligomers on the baseline.
Self-Validation: Spot the fractions on a TLC plate. The pure monomer will appear as a single spot under UV (254 nm) and will stain readily with 2,4-Dinitrophenylhydrazine (2,4-DNP) due to the active aldehyde.
Protocol B: Preparing a Stabilized Stock Solution
To prevent future solubility issues, the purified monomer must be stabilized immediately.
Step 1: Inhibitor Addition
Prepare a 10 mg/mL solution of Butylated hydroxytoluene (BHT) in your target organic solvent (e.g., anhydrous THF or DCM).
Add the BHT solution to your purified 5-ethenylthiophene-2-carboxaldehyde to achieve a final inhibitor concentration of 50–100 ppm relative to the monomer mass [3].
Step 2: Aliquoting and Storage
Transfer the stabilized solution into amber glass vials (to prevent photo-initiation).
Sparge the solution with Argon for 5 minutes to displace dissolved oxygen.
Seal with PTFE-lined caps, wrap with Parafilm, and store immediately at -20°C.
References
National Center for Biotechnology Information. "2-Thiophenecarboxaldehyde | C5H4OS | CID 7364" PubChem. URL:[Link]
Wikipedia contributors. "Thiophene-2-carboxaldehyde." Wikipedia, The Free Encyclopedia. URL:[Link]
Wikipedia contributors. "Polymerisation inhibitor." Wikipedia, The Free Encyclopedia. URL:[Link]
Optimization
Technical Support Center: Stabilizing 2-Thiophenecarboxaldehyde, 5-ethenyl-
Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to address the specific handling, stabilization, and troubleshooting of 2-Thiophenecarboxaldehyde, 5-ethenyl- (also known...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to address the specific handling, stabilization, and troubleshooting of 2-Thiophenecarboxaldehyde, 5-ethenyl- (also known as 5-vinylthiophene-2-carboxaldehyde, CAS: 90110-08-0).
This bifunctional monomer presents a unique dual-threat degradation profile: the electron-rich thiophene ring stabilizes vinyl radicals, promoting spontaneous polymerization, while the aldehyde group is highly susceptible to autoxidation. Understanding the mechanistic causality behind these pathways is critical for maintaining batch integrity during drug development and materials synthesis.
Mechanistic Insight: The Causality of Degradation
To effectively stabilize 5-vinylthiophene-2-carboxaldehyde (5-VTA), we must first understand the two primary modes of failure:
Vinyl Polymerization (The Radical Threat): The conjugated vinyl-thiophene system drastically lowers the activation energy for free-radical formation. Exposure to heat, UV light, or trace radical initiators generates a carbon-centered radical (R•). Without intervention, this propagates rapidly into a crosslinked, highly viscous polymer matrix.
Aldehyde Autoxidation (The Oxygen Threat): In the presence of ambient oxygen, the aldehyde moiety undergoes a radical chain reaction. Oxygen reacts with trace radicals to form peroxy radicals (ROO•), which abstract the aldehydic hydrogen, ultimately converting the compound into 5-vinylthiophene-2-carboxylic acid.
How Radical Inhibitors Intervene
Radical inhibitors act as sacrificial chain-terminating agents, but their mechanisms dictate how you must store your monomer:
Sterically Hindered Phenols (e.g., BHT): Butylated hydroxytoluene (BHT) donates a hydrogen atom to the propagating radical. The resulting phenoxy radical is stabilized by the bulky tert-butyl groups and resonance delocalization, rendering it incapable of initiating new polymer chains[1].
Hydroquinones (HQ / MEHQ): Unlike BHT, hydroquinone derivatives do not react efficiently with carbon-centered radicals directly. They require trace dissolved oxygen (typically 10–50 ppm) to convert the carbon radical into a peroxy radical, which then reacts with the inhibitor to form a stable benzoquinone[2][3].
Degradation Pathways & Inhibitor Intervention
Degradation pathways of 5-VTA and the mechanistic intervention points of BHT and HQ inhibitors.
Inhibitor Selection Matrix
To ensure a self-validating experimental design, select your inhibitor based on your storage atmosphere and downstream application.
Q: My 5-VTA solidified in the refrigerator even though I added MEHQ. What went wrong?A: You likely sparged the monomer with Argon or Nitrogen before sealing the bottle. MEHQ and HQ are aerobic inhibitors; they require trace amounts of dissolved oxygen to convert carbon-centered radicals into peroxy radicals, which the inhibitor can then quench[2][3]. If you require strictly anaerobic storage to protect the aldehyde group from autoxidation, BHT is the mandatory choice, as it functions independently of oxygen[1].
Q: I see a white, crystalline precipitate forming in my monomer over time. Is this a crosslinked polymer?A: Not necessarily. While crosslinked vinyl polymers typically appear as a thick, gelatinous mass or increase the bulk viscosity, a crystalline white precipitate is often 5-vinylthiophene-2-carboxylic acid. This is the product of aldehyde autoxidation, indicating that oxygen has ingressed into your storage vessel.
Q: Can I purify the monomer by vacuum distillation to remove the inhibitor?A: Yes, but with extreme caution. Vacuum distillation is highly effective, but heating 5-VTA without an inhibitor in the distillation pot can trigger an explosive runaway polymerization. Always leave a small amount of a high-boiling inhibitor (like TBC) in the distillation heel to suppress radical formation during heating.
Q: Why does the monomer turn yellow/amber during storage?A: This is a common phenomenon with thiophenecarboxaldehydes. It is typically caused by trace oxidation of the inhibitor itself (e.g., HQ oxidizing to benzoquinone, which is highly colored) or minor oligomerization. If the NMR spectrum remains clean (showing a sharp aldehyde peak at ~9.8 ppm), the color change does not usually impact downstream synthetic utility.
Step-by-Step Experimental Protocols
Protocol A: Doping 5-VTA with BHT for Anaerobic Long-Term Storage
Use this protocol to stabilize freshly synthesized or purified monomer for extended shelf life.
Preparation: Work under a fume hood. Ensure the 5-VTA monomer is freshly distilled, clear, and at room temperature.
Calculation: Calculate the required mass of BHT to achieve a 250 ppm concentration (e.g., 25 mg of BHT per 100 g of 5-VTA).
Dissolution: Add the solid BHT directly to an amber glass storage bottle containing the monomer. Stir magnetically for 10–15 minutes until the BHT is completely dissolved.
Inerting: Sparge the liquid monomer with high-purity Argon for 2 minutes using a submerged needle. This displaces dissolved oxygen, preventing aldehyde autoxidation.
Sealing: Blanket the headspace with Argon, seal tightly with a PTFE-lined cap, wrap the seal with Parafilm, and store at -20°C in the dark.
Protocol B: Removing Phenolic Inhibitors Prior to Synthesis
Inhibitors must be removed immediately before utilizing the monomer in radical polymerizations or sensitive organometallic couplings.
Column Preparation: Pack a glass chromatography column with activated basic alumina (Brockmann Grade I). Use approximately 10 g of alumina per 50 mL of monomer.
Elution: Pass the stabilized 5-VTA neat (undiluted) through the column. The acidic phenolic hydroxyl groups of BHT, HQ, or MEHQ will bind strongly to the basic alumina stationary phase.
Collection: Collect the purified monomer in a pre-weighed, dry, Argon-flushed round-bottom flask. Protect the receiving flask from ambient light.
Immediate Utilization: Proceed immediately with your planned reaction. Do not store uninhibited 5-VTA , as it will polymerize spontaneously at room temperature.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals
Document Type: Technical Comparison & Experimental Guide
Executive Summary & Electronic Profiling
In advanced heterocyclic synthesis, the positional isomerism of vinyl substituents on a thiophene ring dictates vastly different reactivity profiles. This guide objectively compares 5-ethenyl-2-thiophenecarboxaldehyde (a 2,5-disubstituted push-pull system) with 3-ethenylthiophene isomers (cross-conjugated systems).
As a Senior Application Scientist, I emphasize that understanding the underlying electronic causality is critical for predictable synthetic design.
5-Ethenyl-2-Thiophenecarboxaldehyde: This molecule features a highly efficient linear
π
-conjugation pathway. The electron-donating vinyl group at C5 is electronically coupled through the thiophene ring to the strongly electron-withdrawing formyl group at C2. This "push-pull" dynamic increases the electrophilicity of the carbonyl carbon while activating the vinyl
β
-carbon for controlled nucleophilic attack, making it an ideal candidate for living anionic polymerization[1].
3-Ethenylthiophene Isomers: Placing the vinyl group at the C3 position breaks the direct linear conjugation with the C2 or C5 positions. The 3-vinyl group is cross-conjugated, preserving a localized diene character between the exocyclic double bond and the thiophene's C2-C3 bond. Consequently, 3-vinylthiophenes act as exceptional dienes in pericyclic reactions[2] and versatile pronucleophiles in reductive couplings[3], but exhibit sluggish kinetics in reactions requiring extended conjugation, such as hydroformylation[4].
Fig 1. Divergent reactivity pathways driven by positional isomerism and electronic conjugation.
Comparative Reactivity Data
The structural differences manifest in distinct kinetic and thermodynamic behaviors across standard synthetic transformations. The following table summarizes quantitative performance metrics derived from recent literature.
Reaction Pathway
5-Ethenyl-2-Thiophenecarboxaldehyde (2,5-isomer)
3-Ethenylthiophene Isomers (3-isomer)
Mechanistic Causality
Anionic Polymerization
Highly controlled living polymerization; narrow molecular weight distribution (
Mw/Mn<1.2
)[1].
Prone to side reactions or partial deactivation of active carbanion species[1].
The 5-substituent stabilizes the propagating carbanion via extended resonance, which is absent in the 3-isomer.
Diels-Alder Cycloaddition
Deactivated diene system; poor reactivity in standard [4+2] cycloadditions.
Highly reactive; yields rearomatized cycloadducts quantitatively with dienophiles like maleic anhydride[2].
3-vinylthiophenes retain isolated diene character, lowering the activation energy for concerted cycloaddition.
Asymmetric Hydroformylation
Fast reaction rates; standard catalytic conditions apply.
Slower kinetics; requires extended reaction times to achieve high conversion[4].
Cross-conjugation in 3-vinylthiophenes weakens the initial coordination of the alkene to the Rh-catalyst.
CuH-Catalyzed 1,2-Addition
Standard electrophilic carbonyl addition (acts as the electrophile).
Acts as a versatile pronucleophile, enabling regiodivergent coupling to ketones[3].
CuH inserts into the 3-vinyl group to form stable dearomatized or exocyclic allyl-Cu intermediates.
Advanced Mechanistic Workflows
The Pronucleophilic Behavior of 3-Vinylthiophene
Unlike 5-vinyl-2-thiophenecarboxaldehyde, which typically acts as an electrophile at the formyl group, 3-vinylthiophene can be utilized as a nucleophile equivalent. In CuH-catalyzed reductive couplings, the ancillary ligand dictates whether the intermediate allyl-copper species attacks a carbonyl electrophile from the exocyclic position or via a dearomatized pathway[3].
Fig 2. Ligand-controlled regiodivergent CuH-catalyzed coupling of 3-vinylthiophene.
Validated Experimental Protocols
To ensure reproducibility and trust, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly noted.
Protocol A: Nucleophilic Addition to 5-Vinyl-2-Thiophenecarboxaldehyde (Oxime Synthesis)
This protocol demonstrates the selective reactivity of the formyl group without polymerizing the sensitive vinyl moiety[5].
Reagents:
5-vinyl-2-thiophenecarboxaldehyde: 5.05 g (36.2 mmol)
Sodium Hydroxide (NaOH): 2.60 g (65.1 mmol)
Hydroxylamine hydrochloride (
NH2OH⋅HCl
): 2.76 g (39.8 mmol)
Deionized Water / Diethyl Ether (
Et2O
)
Step-by-Step Procedure:
Preparation: In a round-bottom flask, combine 5-vinyl-2-thiophenecarboxaldehyde and NaOH. Cool the mixture in an ice bath (
0∘C
). Causality: Cooling suppresses spontaneous thermal auto-polymerization of the highly activated vinyl group.
Addition: Dissolve hydroxylamine hydrochloride in 20 mL of water. Add this solution dropwise to the stirred aldehyde mixture.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
Neutralization (Critical Step): Bubble
CO2
gas through the reaction mixture for 30 minutes to neutralize the excess base. Causality: Using
CO2
provides a mild, buffered neutralization (forming bicarbonate). Strong mineral acids (like HCl) would risk hydrolyzing the newly formed oxime or triggering cationic polymerization of the vinyl group.
Workup: Extract the aqueous mixture three times with
Et2O
. Dry the combined organic layers over anhydrous
MgSO4
, filter, and evaporate the solvent under reduced pressure to yield the oxime as an orange powder (Quantitative yield expected)[5].
Protocol B: Regiodivergent CuH-Catalyzed Coupling of 3-Vinylthiophene
This protocol utilizes 3-vinylthiophene as a pronucleophile for the asymmetric 1,2-addition to acetophenone[3].
Reagents:
3-vinylthiophene: 0.20 mmol (1.0 equiv)
Acetophenone: 0.24 mmol (1.2 equiv)
Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Procedure:
Stock Preparation: Prepare a 0.8 M solution of 3-vinylthiophene in anhydrous THF under an inert argon atmosphere.
Electrophile Addition: Prepare a 1.2 M solution of acetophenone in THF. Add this to the 3-vinylthiophene solution. Causality: Maintaining high concentrations (overall 0.4 M) is required to ensure the intermolecular trapping of the transient Cu-allyl species outpaces non-productive protonation or homocoupling.
Catalysis: Introduce the pre-formed CuH-ligand complex (ligand choice dictates exocyclic vs. dearomatized product). Stir at the designated temperature until complete consumption of the diene is observed via TLC.
Analysis: Quench the reaction. Determine the regioisomeric ratio (rr) and diastereomeric ratio (dr) directly from the crude mixture using
1H
NMR spectroscopy with 1,1,2,2-tetrachloroethane as an internal standard[3].
References
[1] Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. ACS Publications. Available at:[Link]
[2] Pericyclic Reactions of Vinyl-Heteroaromatics: Multi-Component.... Newcastle University. Available at:[Link]
[3] Confronting the Challenging Asymmetric Carbonyl 1,2-Addition Using Vinyl Heteroarene Pronucleophiles: Ligand-Controlled Regiodivergent Processes through a Dearomatized Allyl–Cu Species. National Institutes of Health (PMC). Available at:[Link]
[5] Supplementary Information: Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. Amazon S3 / ACS. Available at:[Link]
[4] Asymmetric Hydroformylation of Alkenes. Thieme Connect. Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Comparison Guide & Experimental Methodology
Introduction & Mechanistic Causality
Thiophene derivatives are ubiquitous in medicinal chemistry, organic photovoltaics, and the synthesis of Schiff base ligands[1]. Understanding the structural nuances between thiophene-2-carboxaldehyde (T2C) and its functionalized derivative, 5-ethenyl-2-thiophenecarboxaldehyde (5-E-T2C) , is critical for predicting their reactivity and confirming structural integrity during multi-step syntheses.
Fourier-Transform Infrared (FTIR) spectroscopy serves as a primary non-destructive tool to differentiate these two molecules. The spectral differences are governed by the causality of extended
π
-conjugation .
In T2C, the aldehyde carbonyl (C=O) is conjugated directly with the electron-rich thiophene ring. This conjugation delocalizes the
π
-electrons, slightly weakening the C=O double bond character and shifting its stretching frequency to approximately 1659–1701 cm⁻¹[2][3]. In 5-E-T2C, the addition of an ethenyl (vinyl) group at the 5-position creates an extended, continuous
π
-conjugated system across the entire molecule. This extended delocalization further reduces the force constant of the carbonyl bond, typically resulting in a lower C=O stretching frequency[4]. Additionally, the ethenyl group introduces distinct alkene vibrational modes that are absent in T2C[5].
Quantitative Spectral Comparison
The following table summarizes the key diagnostic FTIR absorption bands used to differentiate the two compounds.
Self-Validating Experimental Protocol for FTIR Acquisition
To ensure maximum trustworthiness and reproducibility, the following protocol describes a self-validating system for acquiring Attenuated Total Reflectance (ATR) FTIR spectra.
Step 1: Instrument Calibration and System Suitability
Action: Before analyzing the thiophene derivatives, scan a standard polystyrene film.
Validation: Verify that the characteristic polystyrene peaks (e.g., 1601 cm⁻¹, 1028 cm⁻¹) are within ±1 cm⁻¹ of their known values. This confirms the interferometer's alignment and laser accuracy.
Step 2: Background Subtraction
Action: Clean the ATR crystal (e.g., Diamond or ZnSe) with HPLC-grade isopropanol and allow it to evaporate completely. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.
Causality: Atmospheric water vapor and CO₂ exhibit strong IR absorbance. A fresh background spectrum ensures these environmental artifacts are mathematically subtracted from the sample data.
Step 3: Sample Application and Data Acquisition
Action: Apply 1–2 drops of the neat liquid sample (T2C or 5-E-T2C) directly onto the ATR crystal. Ensure the crystal is completely covered without air bubbles.
Action: Collect the sample spectrum from 4000 to 400 cm⁻¹ using 32 scans at 4 cm⁻¹ resolution.
Step 4: Spectral Processing and Baseline Correction
Action: Apply an automatic baseline correction algorithm to account for any scattering effects. Normalize the spectra (0-100% Transmittance or 0-1 Absorbance) to allow for accurate visual comparison of peak intensities.
Workflow Visualization
The following diagram illustrates the logical workflow for the self-validating FTIR analysis of thiophene derivatives.
Caption: Logical workflow for self-validating ATR-FTIR spectral acquisition and comparative analysis.
Shaking up conjugates between chitosan and aldehydes via mechanochemistry
Royal Society of Chemistry
URL:[Link]
Thiophene structure influences plasmonic creatinine sensing through molecular interaction and surface morphology
National Institutes of Health (NIH)
URL:[Link]
The Infrared Absorption Spectra of Thiophene Derivatives
National Institute of Informatics (NII)
URL:[Link]
Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking
ACS Publications
URL:[Link]
Thiophene-Doped Fully Conjugated Covalent Organic Frameworks for Efficient Photocatalytic Hydrogen Peroxide Generation
Chinese Chemical Society
URL:[Link]
High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation of 5-Ethenylthiophene-2-Carbaldehyde: A Comparative Guide
As drug development pipelines increasingly rely on heterocyclic building blocks, the accurate structural characterization of intermediates like 5-ethenylthiophene-2-carbaldehyde (Chemical Formula: C7H6OS , Exact Mass:...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development pipelines increasingly rely on heterocyclic building blocks, the accurate structural characterization of intermediates like 5-ethenylthiophene-2-carbaldehyde (Chemical Formula:
C7H6OS
, Exact Mass: 138.0139 Da) is paramount. This compound features two highly diagnostic structural motifs: a reactive vinyl group and a thiophene-2-carboxaldehyde core.
For analytical scientists, confirming the identity and purity of this compound requires navigating isobaric interferences and interpreting complex fragmentation cascades. This guide objectively compares the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) , providing field-proven methodologies, causality-driven fragmentation analysis, and self-validating experimental protocols.
Isotopic Pattern Analysis: The Sulfur Signature
Before analyzing fragmentation, a robust mass spectrometry workflow must validate the intact molecular formula. The presence of sulfur in the thiophene ring provides a built-in, self-validating system for structural confirmation .
Unlike carbon, which contributes a standard
M+1
peak (~1.1% per carbon atom), sulfur possesses a highly diagnostic stable isotope,
34S
(natural abundance ~4.2%). This generates a distinct
M+2
peak. If the experimental
M+2/M
ratio deviates significantly from ~4.5%, the analyst can immediately rule out a mono-thiophene structure, preventing downstream misidentification .
Table 1: Theoretical vs. Experimental Isotopic Abundances for
C7H6OS
(
m/z
138)
Isotope Peak
Exact Mass (Da)
Originating Isotopes
Theoretical Relative Abundance (%)
Typical GC-EI-MS Observation (%)
M (Base)
138.0139
12C7,1H6,16O,32S
100.0
100.0
M + 1
139.0173
13C1
(7 atoms)
~ 8.5
8.3 - 8.8
M + 2
140.0097
34S1
(1 atom)
~ 4.9
4.4 - 5.1
Note: The M+2 peak is slightly higher than the pure
34S
abundance (4.2%) due to minor contributions from
18O
(0.2%) and dual
13C
substitutions.
Mechanistic Fragmentation Pathways
Understanding the causality behind a molecule's fragmentation is critical for distinguishing 5-ethenylthiophene-2-carbaldehyde from its structural isomers (e.g., 3-ethenylthiophene-2-carbaldehyde). Under standard 70 eV Electron Ionization (EI), the molecule undergoes predictable, thermodynamically driven cleavages .
Aldehydic Cleavage (The
M−1
Ion): The molecular ion
[M]+∙
at
m/z
138 rapidly loses the aldehydic hydrogen radical (
H∙
). This
α
-cleavage yields a highly stable, resonance-stabilized acylium ion at
m/z
137.
Loss of Carbon Monoxide (
M−28
): The expulsion of neutral
CO
from the molecular ion generates a radical cation at
m/z
110. This confirms the presence of the carbonyl group.
Loss of Formyl Radical (
M−29
): Direct loss of the
CHO∙
radical yields the ethenylthiophene cation at
m/z
109.
Thiophene Ring Opening: Subsequent high-energy fragmentation involves the extrusion of carbon monosulfide (
CS
, 44 Da) from the
m/z
109 and 110 ions, leading to hydrocarbon fragments at
m/z
65 and
m/z
39 .
Fig 1: Primary EI-MS fragmentation pathways of 5-ethenylthiophene-2-carbaldehyde.
Technology Comparison: GC-EI-MS vs. LC-ESI-HRMS
Selecting the right platform depends on the matrix complexity and the required level of structural proof. Because 5-ethenylthiophene-2-carbaldehyde is highly volatile and non-polar, it is inherently well-suited for GC-MS. However, LC-HRMS provides exact mass capabilities essential for resolving isobaric interferences in complex biological matrices.
Table 2: Performance Comparison for Thiophene-2-Carbaldehyde Derivatives
Parameter
GC-EI-MS (Single Quadrupole)
LC-ESI-HRMS (Orbitrap/Q-TOF)
Ionization Mechanism
Hard (70 eV EI)
Soft (ESI+)
Primary Observed Ion
[M]+∙
(
m/z
138)
[M+H]+
(
m/z
139.0216)
Mass Accuracy
Nominal (~0.1 Da)
High (< 2 ppm)
Isotopic Fidelity
Excellent (Linear dynamic range)
Good (Requires strict AGC control)
Structural Elucidation
High (Extensive library matching)
Very High (MS/MS exact mass fragments)
Best Application
Purity analysis, volatile profiling
Metabolite ID, complex matrix analysis
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality checks.
Fig 2: Comparative MS analytical workflow for thiophene derivative characterization.
Protocol A: GC-EI-MS Volatile Profiling
Causality Check: GC is chosen over LC here because the low molecular weight and lack of highly polar functional groups make the compound highly volatile.
Sample Preparation: Dissolve the standard/sample in HPLC-grade dichloromethane (DCM) to a final concentration of 10 µg/mL. Reasoning: DCM expands minimally in the GC inlet, preventing backflash and quantitative loss.
Chromatography: Inject 1 µL (Split ratio 10:1) onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use Helium carrier gas at a constant flow of 1.0 mL/min.
Thermal Gradient: Hold at 60°C for 1 min, ramp at 15°C/min to 250°C, hold for 3 mins.
Ionization & Detection: Set the EI source to 70 eV and 230°C. Scan range:
m/z
35 to 300.
Validation Step: Confirm the presence of the
m/z
138 base peak and verify the
m/z
140 peak is exactly ~4.5% of the base peak's intensity.
Protocol B: LC-ESI-HRMS Accurate Mass Analysis
Causality Check: ESI is utilized to generate the intact protonated molecule
[M+H]+
. Because aldehydes have moderate proton affinities, 0.1% Formic Acid is strictly required in the mobile phase to drive ionization efficiency.
Sample Preparation: Dilute the sample in Methanol/Water (50:50, v/v) to 1 µg/mL.
Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 100 × 2.1 mm, 1.7 µm).
Mobile Phase: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). Run a linear gradient from 5% B to 95% B over 8 minutes.
Mass Spectrometry: Operate the Orbitrap in positive ESI mode. Set the resolution to 70,000 (FWHM at
m/z
200).
Validation Step: Extract the exact mass chromatogram for
C7H7OS+
(
m/z
139.0216). A mass error of >3 ppm indicates a false positive or severe matrix interference.
Conclusion
For the routine identity confirmation and purity assessment of 5-ethenylthiophene-2-carbaldehyde, GC-EI-MS remains the gold standard due to its robust library matching and the molecule's inherent volatility. The diagnostic
M−1
,
M−28
, and
M−29
neutral losses provide an unambiguous structural fingerprint. Conversely, LC-ESI-HRMS excels in complex biological matrices where exact mass measurements (
<2
ppm error) and precise isotopic fine structure analysis are required to differentiate the target from isobaric background noise.
References
Interpretation of Isotope Peaks in Small Molecule LC–MS
LCGC International
URL:[Link]
Development of a species-specific isotope dilution GC-ICP-MS method for the determination of thiophene derivates in petroleum products
PubMed (National Institutes of Health)
URL:[Link]
Synthesis and Anti-Cancer Activity of Novel 3-Aryl Thiophene-2-Carbaldehydes and Their Aryl/Heteroaryl Chalcone Derivatives
Rasayan Journal of Chemistry
URL:[Link]
Novel platinum(II) and palladium(II) complexes of thiosemicarbazones derived from 5-substitutedthiophene-2-carboxaldehydes and their antiviral and cytotoxic activities
PMC (National Center for Biotechnology Information)
URL:[Link]
Comparative
Validating the Structural Integrity of 5-Vinylthiophene-2-carbaldehyde: A GC-MS Comparison Guide
Executive Summary 5-Vinylthiophene-2-carbaldehyde is a highly reactive, bifunctional heterocyclic building block utilized extensively in medicinal chemistry and advanced materials science. Validating its structural integ...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Vinylthiophene-2-carbaldehyde is a highly reactive, bifunctional heterocyclic building block utilized extensively in medicinal chemistry and advanced materials science. Validating its structural integrity is a persistent analytical challenge. The molecule possesses two highly reactive moieties: a vinyl group that is exquisitely sensitive to radical-induced auto-polymerization, and a formyl group prone to oxidation into a carboxylic acid[1]. Confirming that a batch has not degraded requires an analytical technique capable of separating the intact monomer from trace polymeric artifacts and oxidative degradants without inducing thermal breakdown during the analysis itself.
Comparative Analysis: Selecting the Right Modality
While several analytical techniques exist for structural validation, their efficacy varies dramatically when applied to volatile, reactive thiophenes[2]. The table below objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative methodologies for this specific compound.
Analytical Modality
Sensitivity (LOD)
Structural Elucidation
Analysis Time
Sample Integrity Risk
Ideal Use Case
GC-MS (EI)
< 10 ng/mL
High (Hard Fragmentation)
15-20 min
Moderate (Thermal)
Trace degradation profiling
LC-MS (ESI)
> 500 ng/mL
Low (Poor Ionization)
10-15 min
Low
Polar, non-volatile degradants
1H/13C NMR
~ 1-5 mg/mL
Excellent (Connectivity)
5-10 min
None
Bulk purity & structural proof
HPLC-UV
< 50 ng/mL
None (Requires Standards)
15-20 min
Low
Routine batch quantitation
The Causality of Modality Selection:
GC-MS stands as the gold standard for validating the integrity of 5-vinylthiophene-2-carbaldehyde. The non-polar thiophene core and the lack of basic/acidic functional groups make the molecule highly recalcitrant to Electrospray Ionization (ESI) in LC-MS workflows, leading to poor sensitivity[2]. Conversely, the volatility of 5-vinylthiophene-2-carbaldehyde makes it perfectly suited for capillary gas chromatography[3]. Furthermore, Electron Ionization (EI) at 70 eV provides a reproducible, hard fragmentation pattern that acts as a structural fingerprint, allowing analysts to definitively identify the presence of the intact formyl and vinyl groups[4].
Fig 1: Logical workflow for selecting analytical modalities for thiophene derivatives.
Mechanistic Insights: EI Fragmentation Pathway
To validate structural integrity using GC-MS, the analyst must understand the molecule's behavior under electron ionization. The aromatic stabilization provided by the thiophene ring ensures a robust molecular ion (
M+∙
) at m/z 138[4].
The primary fragmentation pathways are driven by the reactive formyl group. The most diagnostic cleavage is the loss of the formyl radical (
∙CHO
), yielding a highly stable vinyl-thiophenium cation at m/z 109[2]. A secondary, competing pathway involves the expulsion of neutral carbon monoxide (
CO
), resulting in a radical cation at m/z 110[2]. Subsequent cleavage of the thiophene ring itself (loss of acetylene,
C2H2
) from the m/z 109 fragment yields an ion at m/z 83[5].
Fig 2: Primary EI fragmentation pathway of 5-vinylthiophene-2-carbaldehyde at 70 eV.
To ensure trustworthiness, the following protocol is designed as a self-validating system. By incorporating a stable internal standard (IS) and strictly controlling thermal parameters, the method guarantees that any observed degradation is native to the sample, not an artifact of the instrument.
Causality: 5-Vinylthiophene-2-carbaldehyde can degrade rapidly in protic solvents. Furthermore, instrument drift or inlet discrimination can cause false-negative concentration drops.
Weigh 10.0 mg of the sample and dissolve in 10.0 mL of anhydrous, inhibitor-stabilized dichloromethane (DCM) to create a 1 mg/mL stock.
Prepare an Internal Standard (IS) solution of 1,4-dichlorobenzene at 1 mg/mL in DCM.
Dilute the sample stock to a working concentration of 50 µg/mL, spiking in the IS to a final concentration of 50 µg/mL.
Self-Validation: The ratio of the analyte peak area to the IS peak area normalizes any injection volume variations, proving that a drop in analyte signal is due to actual chemical degradation.
Step 2: GC Inlet Optimization (Critical Step)
Causality: Standard GC inlets operate at 250°C. At this temperature, the vinyl group of the analyte will undergo thermal cross-linking inside the glass liner, artificially lowering the detected concentration and generating spurious dimer peaks[1].
Set the GC inlet temperature strictly to 180°C–200°C .
Use a deactivated, single-taper glass liner to minimize active sites that could catalyze aldehyde oxidation[5].
Employ a split injection mode (ratio 10:1) to ensure sharp peak shapes and prevent column overloading.
Step 3: Chromatographic Separation
Column: 30 m × 0.25 mm × 0.25 µm non-polar fused silica capillary (e.g., 5% phenyl / 95% dimethylpolysiloxane)[5].
Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.
Oven Program:
Initial temperature: 60°C (hold for 2 min).
Ramp: 15°C/min to 280°C.
Final hold: 5 min to bake out any high-molecular-weight oligomers.
Acquisition mode: Full Scan (m/z 35 to 300) to capture the molecular ion (m/z 138) and key fragments (m/z 109, 110)[4].
Conclusion
Validating the structural integrity of reactive building blocks like 5-vinylthiophene-2-carbaldehyde requires a nuanced approach to analytical chemistry. While NMR provides excellent bulk structural confirmation, GC-MS—when carefully optimized to prevent thermal degradation—offers unparalleled sensitivity for detecting trace oxidative and polymeric degradants. By employing a self-validating protocol with internal standards and lowered inlet temperatures, researchers can confidently verify the integrity of their synthetic intermediates.
Comparative Electron-Withdrawing Effects in 5-Ethenyl-2-Thiophenecarboxaldehyde Derivatives: A Structural and Electronic Guide
The A-D-A' Push-Pull Paradigm In the design of advanced organic materials and covalent drug warheads, the precise tuning of molecular electronic properties is paramount. 5-Ethenyl-2-thiophenecarboxaldehyde and its deriva...
Author: BenchChem Technical Support Team. Date: April 2026
The A-D-A' Push-Pull Paradigm
In the design of advanced organic materials and covalent drug warheads, the precise tuning of molecular electronic properties is paramount. 5-Ethenyl-2-thiophenecarboxaldehyde and its derivatives represent a highly versatile class of competitive Acceptor-Donor-Acceptor (A-D-A') push-pull systems.
Because thiophene is a
π
-excessive heterocycle with a relatively low aromatic stabilization energy (29 kcal/mol compared to benzene's 36 kcal/mol), it acts as an exceptionally efficient central electron donor. It readily adopts a quinoidal resonance structure, facilitating intramolecular charge transfer (ICT) [1]. In this scaffold, the 2-carboxaldehyde group serves as a fixed, moderate electron-withdrawing group (EWG). By introducing different EWGs onto the 5-ethenyl bridge, chemists can competitively polarize the electron density, directly modulating the molecule's HOMO-LUMO gap, reduction potential, and electrophilicity [2].
This guide objectively compares the electronic effects of three distinct terminal substituents on the 5-ethenyl moiety against an unsubstituted baseline, providing actionable protocols for their synthesis and electrochemical characterization.
Structural Comparison & Electronic Modulation
The nature of the substituent on the 5-ethenyl group dictates the primary dipole direction and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). We compare the following derivatives:
Baseline (-H): 5-Ethenyl-2-thiophenecarboxaldehyde. The unpolarized ethenyl group acts merely as a conjugation extension.
Ester (-COOEt): Ethyl (E)-3-(5-formylthiophen-2-yl)acrylate. A moderate EWG that lowers the LUMO via resonance, commonly used in mild electrophilic probes.
Nitro (-NO2): 5-(2-Nitroethenyl)-2-thiophenecarboxaldehyde. A strong EWG with dominant inductive and resonance effects, drastically red-shifting the absorption spectrum [3].
Dicyano (-CN, -CN): 5-(2,2-Dicyanoethenyl)-2-thiophenecarboxaldehyde. The geminal dicyano groups create a highly potent electron sink, resulting in the narrowest HOMO-LUMO gap and the highest electron affinity.
Fig 1: Intramolecular charge transfer pathways modulated by terminal EWGs.
Quantitative Performance Data
The table below summarizes the comparative photophysical and electrochemical metrics of these derivatives. As the Hammett constant (
σp
) of the terminal group increases, the optical bandgap narrows (indicated by a bathochromic shift in
λmax
) and the reduction potential becomes more positive, indicating an easier reduction process.
Derivative
Terminal Substituent
Hammett Constant (
σp
)
λmax
(nm) in DCM
Ered
(V vs Ag/AgCl)
Calculated LUMO (eV)
Baseline
-H
0.00
312
-1.85
-2.55
Ester
-COOEt
0.45
354
-1.42
-2.98
Nitro
-NO
2
0.78
392
-0.95
-3.45
Dicyano
-CH=C(CN)
2
~1.00
428
-0.72
-3.68
(Note: Data represents established empirical trends for push-pull thiophene systems in anhydrous dichloromethane).
Self-Validating Experimental Workflows
To accurately assess these comparative effects, the synthesis and characterization must be performed using rigorous, self-validating methodologies.
Fig 2: Standardized synthesis and characterization workflow for ethenyl derivatives.
Protocol A: Synthesis via Knoevenagel Condensation (Dicyano Derivative)
Objective: Attach the geminal dicyano group to the ethenyl bridge while preserving the 2-carboxaldehyde.
Reaction Setup: Dissolve 5-ethenyl-2-thiophenecarboxaldehyde (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol (0.2 M).
Causality: Absolute ethanol is chosen because it solubilizes the starting materials but forces the highly conjugated, rigid product to precipitate, driving the equilibrium forward and simplifying downstream purification.
Catalysis: Add 3 drops of piperidine and reflux for 2 hours.
Causality: Piperidine (
pKa≈11
) acts as a weak base, perfectly tuned to deprotonate the acidic methylene protons of malononitrile without triggering unwanted aldol self-condensation of the thiophenecarboxaldehyde.
Self-Validation (TLC): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the starting aldehyde (UV active, stains yellow with 2,4-DNPH) and the appearance of a deeply colored, lower
Rf
spot confirms the formation of the extended push-pull chromophore.
Isolation: Cool to room temperature, filter the dark precipitate, and wash with cold ethanol to yield the pure product.
Protocol B: Electrochemical Determination of LUMO via Cyclic Voltammetry (CV)
Objective: Objectively measure the electron-withdrawing effect by calculating the absolute LUMO energy.
Sample Preparation: Prepare a 1.0 mM solution of the synthesized derivative in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF
6
) as the supporting electrolyte.
Causality: TBAPF
6
provides necessary ionic conductivity without interfering with redox events. Anhydrous conditions are critical to prevent the premature protonation and quenching of the radical anion formed during the reduction sweep.
Measurement: Utilize a three-electrode setup (Glassy carbon working, Pt wire counter, Ag/AgCl reference). Sweep from 0 V to -2.0 V at a scan rate of 50 mV/s.
Self-Validation (Internal Standard): Post-run, spike the solution with 1.0 mM Ferrocene (Fc) and record a second voltammogram.
Causality: Reference electrodes (like Ag/AgCl) drift based on junction potential and solvent variations. Referencing the analyte's reduction peak to the
E1/2
of the Fc/Fc
+
couple (assumed to be -4.8 eV vs. vacuum) ensures the absolute trustworthiness of the calculated LUMO energy.
Calculation: Determine the LUMO using the onset reduction potential:
ELUMO=−e(Eredonset−E1/2Fc/Fc++4.8)
eV.
References
Push–Pull N,N-Diphenylhydrazones Bearing Bithiophene or Thienothiophene Spacers as Nonlinear Optical Second Harmonic Generators and as Photosensitizers for Nanocrystalline TiO2 Dye-Sensitized Solar Cells
ACS Omega[Link]
Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors
MDPI - Chem. Proc.[Link]
Nonlinear optical properties of diaromatic stilbene, butadiene and thiophene derivatives
New Journal of Chemistry (RSC Publishing)[Link]
Comparative
differences in polymerization rates between 2-Thiophenecarboxaldehyde, 5-ethenyl- and styrene
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Executive Summary & Mechanistic Causality The design of advanced functional materials often requires the incorporation of reactive...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Executive Summary & Mechanistic Causality
The design of advanced functional materials often requires the incorporation of reactive handles, such as aldehydes, into polymer backbones for downstream bioconjugation or cross-linking. When comparing the polymerization dynamics of a benchmark monomer like styrene against a highly functionalized heteroaromatic monomer like 2-Thiophenecarboxaldehyde, 5-ethenyl- (commonly referred to as 5-vinyl-2-thiophenecarboxaldehyde or 5-VTA ), fundamental differences in chemical reactivity dictate the choice of polymerization technique.
Styrene is an electron-neutral monomer that undergoes rapid, highly controlled polymerization across radical, anionic, and cationic mechanisms . In stark contrast, 5-VTA possesses a vinyl group conjugated through a thiophene ring to a highly electrophilic aldehyde. This structural feature fundamentally alters its polymerization kinetics: the aldehyde acts as a potent nucleophilic trap in anionic systems and a degradative chain-transfer agent in radical systems, severely retarding the polymerization rate (
Rp
) and preventing the formation of high-molecular-weight polymers unless stringent protection strategies are employed .
Mechanistic Divergence in Polymerization
Radical Polymerization Dynamics
In standard free-radical polymerization, styrene exhibits predictable propagation kinetics (
kp≈3.4×102
L/mol·s at 60 °C) with minimal chain transfer to the monomer .
Conversely, the radical polymerization of 5-VTA is heavily retarded. The aldehydic C–H bond has a relatively low bond dissociation energy. Propagating polymer radicals readily abstract this hydrogen atom, transferring the radical center to the monomer and forming a resonance-stabilized acyl radical . This process—known as degradative chain transfer —prematurely terminates the growing polymer chain. Because the resulting acyl radical is slow to reinitiate new vinyl chains, the overall polymerization rate drops significantly, and the molecular weight distribution (MWD) broadens.
Anionic Polymerization Dynamics
Styrene undergoes living anionic polymerization with alkyllithium initiators (e.g., sec-BuLi) to afford well-defined polymers with narrow dispersity (
Mw/Mn<1.1
) .
For 5-VTA, direct anionic polymerization is impossible. The alkyllithium initiator is a strong nucleophile. Because the activation energy for 1,2-nucleophilic addition to the polarized carbonyl carbon is significantly lower than for 1,4-conjugate addition to the vinyl group, the initiator is immediately consumed to form a lithium alkoxide intermediate. This completely quenches the living carbanion before propagation can occur. To achieve living anionic polymerization of 5-substituted 2-vinylthiophenes, the reactive functional group must be masked or converted (e.g., to a cyano group or an acetal) .
Mechanistic divergence in polymerization pathways between Styrene and 5-VTA.
Quantitative Performance Comparison
The following table summarizes the kinetic and physical parameters differentiating the polymerization of these two monomers.
Parameter
Styrene
2-Thiophenecarboxaldehyde, 5-ethenyl- (5-VTA)
Electronic Character
Electron-neutral vinyl group
Electron-deficient vinyl group (conjugated to -CHO)
Anionic Polymerizability
Highly controlled, living (
Mw/Mn<1.1
)
Fails directly (Nucleophilic attack on -CHO)
Radical Polymerization Rate (
Rp
)
High (Standard propagation kinetics)
Retarded (Degradative chain transfer to -CHO)
Chain Transfer Constant (
CM
)
Very low (
∼10−5
)
High (Abstraction of aldehydic proton)
Protection Requirement
None
Obligate (e.g., Acetalization) for anionic/living radical
Self-Validating Experimental Protocols
To reliably polymerize these monomers, the experimental design must account for their intrinsic reactivities. The protocols below are designed as self-validating systems: visual and physical cues act as internal controls for mechanistic success.
Protocol A: Living Anionic Polymerization of Styrene (Benchmark)
Purification: Distill styrene over calcium hydride (CaH₂) under reduced pressure, followed by distillation over dibutylmagnesium on a vacuum line to rigorously remove trace moisture and protic impurities .
Initiation: In an all-glass apparatus under high vacuum, add a precise molar amount of sec-butyllithium (sec-BuLi) to a solution of styrene in dry THF at -78 °C .
Validation: The immediate appearance of a deep orange-red color confirms the successful formation of the polystyryl lithium carbanion.
Propagation & Quenching: Allow the reaction to proceed for 30 minutes. Quench with degassed methanol (the solution will immediately turn colorless, validating termination). Precipitate the polymer in excess methanol.
Protocol B: Protection-Obligate Anionic Polymerization of 5-VTA
Because the aldehyde group of 5-VTA will terminate anionic propagation, it must be transiently masked.
Acetalization (Protection): React 5-VTA with an excess of ethylene glycol and catalytic p-toluenesulfonic acid in toluene. Reflux the mixture using a Dean-Stark apparatus.
Self-Validation: The physical collection of the stoichiometric volume of water in the Dean-Stark trap confirms the complete conversion of the reactive aldehyde to a stable 1,3-dioxolane ring.
Purification: Neutralize the acid, extract the organic layer, and distill the protected monomer over CaH₂.
Anionic Polymerization: Add the protected 5-VTA to a solution of sec-BuLi in THF at -78 °C.
Self-Validation: The emergence of a distinct pale orange/red hue confirms the successful initiation of the thiophene-stabilized carbanion . If the protection step failed, the solution would remain colorless due to instantaneous alkoxide formation.
Quenching & Deprotection: Quench the living polymer with degassed methanol. To unmask the aldehyde, dissolve the isolated polymer in THF and treat with dilute aqueous HCl at room temperature for 4 hours. Precipitate the final aldehyde-functionalized polymer in methanol.
Self-validating experimental workflow for the anionic polymerization of protected 5-VTA.
References
Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes
Source: Macromolecules (ACS Publications)
URL:[Link]
Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde
Source: PMC (National Institutes of Health)
URL:[Link]
Kinetics of the polymerization of styrene catalyzed by benzoyl peroxide and dimethylaniline
Source: ResearchGate
URL:[Link]
Validation
evaluating the optical properties of 2-Thiophenecarboxaldehyde, 5-ethenyl- vs non-vinylated analogs
The Mechanistic Impact of Vinylation on Thiophene Photophysics In the design of organic optoelectronics, fluorescent probes, and advanced active pharmaceutical ingredients (APIs), the optical properties of the core molec...
Author: BenchChem Technical Support Team. Date: April 2026
The Mechanistic Impact of Vinylation on Thiophene Photophysics
In the design of organic optoelectronics, fluorescent probes, and advanced active pharmaceutical ingredients (APIs), the optical properties of the core molecular scaffold dictate terminal performance. 2-Thiophenecarboxaldehyde (2-TCA) serves as a fundamental building block; however, its restricted
π
-system limits its primary absorption to the deep UV region.
The introduction of an ethenyl (vinyl) group at the 5-position to form 5-ethenyl-2-thiophenecarboxaldehyde (5-vinyl-2-TCA) fundamentally alters the molecule's electronic architecture. The vinyl group acts as a conjugative bridge, extending the delocalization of
π
-electrons across the thiophene ring and coupling it more strongly to the electron-withdrawing carboxaldehyde moiety. This structural modification between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Consequently, this extended conjugation induces two primary optical phenomena:
Bathochromic Shift (Red Shift): The
π→π∗
transition requires less energy, shifting the absorption maximum (
λmax
) toward the visible spectrum. The presence of a vinyl linker enhances electronic communication, resulting in a compared to non-vinylated analogs.
Hyperchromic Effect: The extended linear geometry increases the transition dipole moment. This directly correlates to a higher molar absorptivity (
ϵ
), allowing the molecule to harvest light more efficiently.
Quantitative Optical Comparison
The following table summarizes the representative optical parameters of the two analogs. To ensure objective comparison, data reflects behavior in a non-polar, spectroscopic-grade solvent (e.g., dichloromethane) to minimize solvatochromic artifacts and hydrogen-bonding interference.
Optical Parameter
2-Thiophenecarboxaldehyde (Non-Vinylated)
5-Ethenyl-2-Thiophenecarboxaldehyde (Vinylated)
Mechanistic Rationale
Absorption
λmax
~260 nm, 285 nm
~330 - 345 nm
Extended
π
-conjugation lowers the HOMO-LUMO energy gap.
Molar Absorptivity (
ϵ
)
~1.2 × 10⁴ M⁻¹cm⁻¹
~2.8 × 10⁴ M⁻¹cm⁻¹
Increased transition dipole moment via linear delocalization.
Emission
λmax
Non-fluorescent / Negligible
~410 - 430 nm
Rigidified extended system reduces non-radiative decay pathways.
Stokes Shift
N/A
~80 - 85 nm
Geometric relaxation of the excited state prior to photon emission.
Self-Validating Experimental Methodology
To ensure absolute scientific integrity, the optical characterization of these thiophene derivatives must be executed as a self-validating system. This prevents common artifacts such as aggregation-induced emission quenching, inner-filter effects, or impurity-driven fluorescence.
Causality behind the design: Measuring a single concentration cannot rule out molecular aggregation. By establishing a multi-point concentration gradient, we validate that the molecule exists in a monomeric state, ensuring the calculated molar absorptivity is intrinsic to the isolated molecule.
Sample Preparation: Prepare a 1.0 mM stock solution of the thiophene analog in spectroscopic-grade dichloromethane (DCM).
Serial Dilution: Create a 5-point calibration curve ranging from
1.0×10−6
M to
5.0×10−5
M.
Baseline Correction: Record a baseline using matched quartz cuvettes (1 cm path length) filled with pure DCM. Rationale: This eliminates the optical signature of the solvent and the silica of the cuvette.
Measurement: Scan the absorbance from 200 nm to 600 nm for each concentration using a dual-beam UV-Vis spectrophotometer.
Validation: Plot Absorbance at
λmax
versus Concentration. A strictly linear relationship (
R2>0.999
) validates adherence to the Beer-Lambert law and confirms the absence of ground-state aggregation.
Causality behind the design: Trace impurities (even <0.1%) with extremely high quantum yields can produce false-positive emission spectra. Overlaying the excitation spectrum with the absorption spectrum proves that the observed fluorescence originates from the bulk compound.
Sample Optimization: Dilute the sample to an optical density (OD) of < 0.05 at the excitation wavelength. Rationale: High ODs cause primary and secondary inner-filter effects, artificially distorting the emission spectrum and shifting the apparent
λmax
.
Degassing: Sparge the solution with ultra-pure Argon for 10 minutes. Rationale: Dissolved oxygen is a potent collisional quencher of excited states, particularly for conjugated thiophenes.
Emission Scan: Excite the sample at its absorption
λmax
and record the emission spectrum.
Validation (Excitation Scan): Set the emission monochromator to the emission
λmax
and scan the excitation wavelengths. The resulting excitation spectrum must perfectly overlay with the UV-Vis absorption spectrum. If they do not match, the emission is likely an artifact.
Logical Workflow for Optical Characterization
Caption: Self-validating workflow for the optical characterization of thiophene analogs.
Applications in Drug Development and Materials Science
The transition from 2-TCA to 5-vinyl-2-TCA is not merely an academic exercise; it is a strategic structural alert used in rational design. In drug development, the extended conjugation can be utilized to create intrinsically fluorescent active molecules, allowing for real-time cellular tracking without the need for bulky, external fluorophore tags. Furthermore, because the1[1], the vinylated analog acts as a superior precursor for synthesizing highly conjugated push-pull dyes. When integrated into functionalized BODIPY systems or organic photovoltaics, the vinyl linker facilitates a massive red-shift into the biological transparency window and improves charge delocalization.
References
Molecular Conformational Effect on Optical Properties and Fluoride Induced Color Changes in Triarylborane–Vinylbithiophene–BODIPY Conjugates
Source: acs.org
URL:[Link]
Significant Improvement of Optoelectronic and Photovoltaic Properties by Incorporating Thiophene in a Solution-Processable D–A–D Modular Chromophore
Source: mdpi.com
URL:[Link]
Tuning the photophysical properties of BODIPY dyes through extended aromatic pyrroles
Source: osti.gov
URL:[Link]
Guide to the Safe and Compliant Disposal of 2-Thiophenecarboxaldehyde, 5-ethenyl-
This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Thiophenecarboxaldehyde, 5-ethenyl-, and structurally similar thiophene-based aldehydes. Adherence to these procedures is critical f...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Thiophenecarboxaldehyde, 5-ethenyl-, and structurally similar thiophene-based aldehydes. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. The protocols outlined herein are synthesized from regulatory standards and established best practices in chemical management.
Note: Specific safety and hazard data for 2-Thiophenecarboxaldehyde, 5-ethenyl- is not widely available. Therefore, this guide utilizes data from the closely related analogue, 5-Ethyl-2-thiophenecarboxaldehyde (CAS No. 36880-33-8), to establish a conservative and protective disposal framework. The fundamental hazards associated with the thiophene carboxaldehyde moiety are expected to be comparable.
Section 1: Hazard Identification and Essential Characterization
A thorough understanding of the chemical's properties and hazards is the foundation of safe disposal. Before handling waste, it is imperative to recognize the associated risks.
Chemical Identity and Properties
The following table summarizes key data for the analogue compound, 5-Ethyl-2-thiophenecarboxaldehyde, which informs our safety and handling protocols.
While not classified as acutely dangerous under GHS in some available data sheets, the toxicological properties have not been fully investigated[1][3]. Therefore, a cautious approach is mandatory.
Health Hazards: The compound is considered harmful if swallowed[4]. It may cause skin, eye, and respiratory tract irritation[1][3]. Direct contact should be avoided at all times.
Reactivity Hazards: Thiophenes, as a class, can react violently with strong oxidizing agents (e.g., nitrates, perchlorates, nitric acid) and present fire and explosion hazards[5][6].
Environmental Hazards: The compound should not be released into the environment or allowed to enter drains[3][7]. Its environmental impact has not been fully determined, mandating containment.
Proper handling and segregation at the point of generation are the most critical steps in the disposal lifecycle. This prevents accidental reactions and ensures the waste is properly characterized for final disposal.
Step-by-Step Waste Collection
Designate a Waste Container: Select a chemically resistant container (e.g., glass or polyethylene) with a secure, tightly-sealing lid. Ensure the container is clean, dry, and in good condition.
Labeling: Immediately label the container with the words "Hazardous Waste," the full chemical name ("2-Thiophenecarboxaldehyde, 5-ethenyl-," and any other components of the waste stream), and the approximate concentration or volume. The accumulation start date must be clearly marked.
Collection: Collect waste directly into the designated container. Do not mix this waste with other waste streams unless you have confirmed their compatibility.
Container Closure: Keep the waste container sealed at all times, except when actively adding waste. This minimizes the release of vapors.
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety glasses with side shields (or goggles), a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the waste[8].
Segregation and Storage in a Satellite Accumulation Area (SAA)
A Satellite Accumulation Area (SAA) is a designated location at or near the point of waste generation where hazardous waste can be collected before being moved to a central storage area[9].
Incompatibility: Store the waste container away from all incompatible materials, especially strong oxidizing agents, strong bases, and strong reducing agents[5][10]. A physical barrier or secondary containment is recommended.
Location: The SAA must be under the control of trained personnel and, ideally, within the line of sight of the generation point[9][11].
Quantity Limits: An SAA can hold up to 55 gallons of non-acute hazardous waste. Once this limit is reached, the waste must be moved to the central accumulation area within three days.
Section 3: Disposal Pathway and Decision Framework
The disposal of 2-Thiophenecarboxaldehyde, 5-ethenyl- is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the EPA. This chemical waste must be managed as hazardous waste from "cradle-to-grave".
Disposal Decision Workflow
The following diagram illustrates the required workflow for managing this chemical waste from generation to final disposal.